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Foundational

Synthesis of 2,4,4,5-Tetramethyl-2-cyclopenten-1-one: A Technical Guide for Advanced Research

This document provides an in-depth technical guide for the synthesis of 2,4,4,5-tetramethyl-2-cyclopenten-1-one, a valuable intermediate in organic synthesis and pharmaceutical development.[1][2] This guide is intended f...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth technical guide for the synthesis of 2,4,4,5-tetramethyl-2-cyclopenten-1-one, a valuable intermediate in organic synthesis and pharmaceutical development.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of established synthetic methodologies. The focus is on the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Introduction to 2,4,4,5-Tetramethyl-2-cyclopenten-1-one

The cyclopentenone ring system is a fundamental structural motif present in a wide array of natural and synthetic bioactive compounds.[3] Specifically, polysubstituted cyclopentenones like 2,4,4,5-tetramethyl-2-cyclopenten-one serve as crucial building blocks in the synthesis of complex molecules, including prostaglandins, and as ligands in organometallic chemistry.[1][4][5] The strategic placement of methyl groups on the cyclopentenone core introduces specific steric and electronic properties that are leveraged in various chemical transformations. This guide will detail two distinct and effective synthetic routes for the preparation of this target molecule.

Synthetic Strategy 1: Acid-Catalyzed Rearrangement of a Tetramethyl-γ-Pyrone Derivative

One of the most direct and high-yielding methods for the synthesis of 2,4,4,5-tetramethyl-2-cyclopenten-1-one involves the acid-catalyzed rearrangement of 2,3,5,6-tetrahydro-2,3,5,6-tetramethyl-γ-pyrone. This approach is advantageous due to the accessibility of the starting material and the straightforward nature of the reaction.

Mechanistic Rationale

The core of this synthesis lies in the acid-promoted ring contraction of the γ-pyrone derivative. The strong acid protonates the carbonyl oxygen, initiating a cascade of electronic rearrangements. This leads to the opening of the pyrone ring, followed by an intramolecular cyclization and subsequent dehydration to afford the thermodynamically stable α,β-unsaturated cyclopentenone system. The choice of a mixture of formic acid and sulfuric acid provides the necessary acidic environment to drive the reaction to completion.

Experimental Protocol

A detailed experimental procedure for this synthesis is outlined below.[1]

Materials and Equipment:

  • 12 L three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vigreux column for fractional distillation

  • 2,3,5,6-tetrahydro-2,3,5,6-tetramethyl-γ-pyrone

  • 95-97% Formic acid (HCOOH)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Diethyl ether (Et₂O)

  • 2 N Sodium chloride (NaCl) solution

  • 10% Sodium hydroxide (NaOH) solution

  • pH paper

Procedure:

  • Reaction Setup: In a 12 L three-necked round-bottom flask cooled in an ice bath, combine 6500 mL of 95-97% formic acid and 2250 mL of concentrated sulfuric acid. Allow the solution to cool to room temperature.

  • Addition of Starting Material: With stirring, add 1580 g (10.1 mol) of 2,3,5,6-tetrahydro-2,3,5,6-tetramethyl-γ-pyrone to the acid solution at a fast trickle.

  • Reaction: Heat the reaction solution to 50 °C and stir for 16-24 hours.

  • Workup: Pour the dark brown organic mixture in 500-mL aliquots into 1000 g of ice.

  • Extraction: Add 500 mL of ether, and separate the aqueous phase. Back-extract the aqueous phase with 2 x 250 mL of ether.

  • Washing: Combine the ether layers and wash with 2 x 500 mL of 2 N NaCl solution, followed by 10% NaOH solution until the aqueous layer turns yellow. Confirm alkalinity with pH paper. This step is crucial to remove all formic acid, which can cause product decomposition during distillation.

  • Final Wash and Drying: Wash the organic layer again with 2 N NaCl solution. Remove the ether by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation using a Vigreux column under reduced pressure (15 Torr). Collect the yellow liquid boiling at 77-90 °C.

Data Summary
ParameterValue
Starting Material2,3,5,6-tetrahydro-2,3,5,6-tetramethyl-γ-pyrone
ReagentsHCOOH, H₂SO₄
Reaction Temperature50 °C
Reaction Time16-24 hours
Yield1045 g (75%)
Boiling Point77-90 °C at 15 Torr
Reaction Workflow

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup and Purification A Combine HCOOH and H₂SO₄ in a flask B Cool to room temperature A->B C Add tetramethyl-γ-pyrone B->C D Heat to 50°C and stir for 16-24h C->D E Quench with ice D->E F Extract with diethyl ether E->F G Wash with NaCl and NaOH solutions F->G H Dry and concentrate G->H I Fractional distillation H->I J Collect pure product I->J

Caption: Workflow for the acid-catalyzed synthesis.

Synthetic Strategy 2: Titanium-Catalyzed Aldol-Type Condensation

An alternative and innovative approach to 2,4,4,5-tetramethyl-2-cyclopenten-1-one is a single-step process involving the reaction of a substituted enone with an aldehyde in the presence of a titanium-based catalytic system.[6] This method highlights the power of transition metal catalysis in forging carbon-carbon bonds with high efficiency.

Mechanistic Rationale

This reaction is a variation of an aldol-type condensation. The catalytic system, consisting of a trichloropropoxytitanium complex and anhydrous magnesium chloride, facilitates the reaction between a starting ketone and acetaldehyde.[6] The titanium complex acts as a Lewis acid, activating the ketone towards nucleophilic attack. The magnesium chloride likely plays a co-catalyst role, potentially by coordinating with the carbonyls and influencing the reaction pathway. The dropwise addition of acetaldehyde at an elevated temperature controls the reaction rate and minimizes side reactions. The reaction proceeds through a series of intermediates, culminating in an intramolecular cyclization and dehydration to yield the desired cyclopentenone.

Experimental Protocol

The following protocol is adapted from a patented procedure.[6]

Materials and Equipment:

  • Round-bottom flask with mechanical stirrer, dropping funnel, and reflux condenser

  • Heating mantle

  • Starting ketone (e.g., 3-methyl-2-pentanone)

  • Butyl acetate (solvent)

  • Anhydrous magnesium chloride (MgCl₂)

  • Trichloropropoxytitanium complex catalytic solution

  • Acetaldehyde

  • 10% aqueous acetic acid solution

  • 20% aqueous potassium carbonate solution

  • Laboratory Sulzer packed column for fractionation

Procedure:

  • Catalyst Preparation: Prepare a catalytic solution of the TiCl₃(OⁱPr) complex.[6]

  • Reaction Setup: In a round-bottom flask, charge 2000 g (23.2 mol) of the starting ketone in 75% w/w of butyl acetate, 0.35 molar equivalents of anhydrous magnesium chloride, and the titanium catalytic solution containing 0.06 molar equivalents of the trichloropropoxytitanium complex.

  • Reaction Initiation: Stir the suspension vigorously and heat to 90 °C.

  • Acetaldehyde Addition: Add 2 molar equivalents of acetaldehyde dropwise over 3 hours at 90 °C.

  • Reaction Completion: Continue the reaction for an additional hour after the addition is complete, then cool to 40 °C.

  • Workup: Hydrolyze the reaction mixture with a 10% aqueous acetic acid solution and then neutralize with a 20% aqueous potassium carbonate solution.

  • Purification: Separate the organic phase and directly fractionate it using a laboratory Sulzer packed column to afford the title compound.

Data Summary
ParameterValue
Starting MaterialSubstituted ketone
ReagentsAcetaldehyde, TiCl₃(OⁱPr), MgCl₂
Reaction Temperature90 °C
Reaction Time~4 hours
Yield27% (as a mixture of trans:cis isomers 85:15)
Boiling Point70-80 °C at 8 mbar
Reaction Mechanism Overview

G A Ketone + Ti Catalyst B Activated Ketone-Ti Complex A->B Coordination D Aldol-type Adduct B->D Nucleophilic Attack C Acetaldehyde C->D E Intramolecular Cyclization D->E Deprotonation F Dehydration E->F G 2,4,4,5-Tetramethyl-2-cyclopenten-1-one F->G

Caption: Simplified mechanism of the Ti-catalyzed synthesis.

Other Notable Synthetic Approaches

The synthesis of substituted cyclopentenones is a well-explored area of organic chemistry. Other powerful methods that can be adapted for the synthesis of 2,4,4,5-tetramethyl-2-cyclopenten-1-one include:

  • The Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[7][8][9] This reaction is highly versatile and can be used to construct a wide variety of substituted cyclopentenones.[10][11][12] For the target molecule, an appropriately substituted alkene and alkyne would be required.

  • Intramolecular Aldol Condensation: This classic reaction involves the cyclization of a dicarbonyl compound to form a cyclic enone.[13][14][15][16][17] For the synthesis of 2,4,4,5-tetramethyl-2-cyclopenten-1-one, a suitably substituted 1,4-diketone would be the necessary precursor. The reaction is typically base-catalyzed and proceeds via an enolate intermediate.[14][15][17]

Conclusion

The synthesis of 2,4,4,5-tetramethyl-2-cyclopenten-1-one can be achieved through several effective methodologies. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific isomeric purity required. The acid-catalyzed rearrangement of a γ-pyrone derivative offers a high-yielding and straightforward approach. The titanium-catalyzed aldol-type condensation provides a modern, single-step alternative. Understanding the mechanistic underpinnings of each method is paramount for successful execution and optimization in a research and development setting.

References

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Pauson, P. L., & Khand, I. U. (1977). The Pauson-Khand Reaction. Annals of the New York Academy of Sciences, 295(1), 2-14.
  • Organic Chemistry Portal. Pauson-Khand Reaction. Retrieved from [Link]

  • iSm2. THE PAUSON KHAND REACTION: A useful synthetic tool to give cyclopentenones. Retrieved from [Link]

  • LookChem. Cas 4541-35-9, 2,2,5,5-tetramethylcyclopentanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 1). 2.4: Co-Mediated Ring Forming Reactions. Retrieved from [Link]

  • Google Patents. (2007). US7279605B2 - Synthesis of cyclopentenones.
  • Wikipedia. Cyclopentenone. Retrieved from [Link]

  • Toste, F. D., & Tius, M. A. (2003). A novel synthesis of 2,4,4-trisubstituted 2-cyclopentenones by consecutive reaction of 1-chlorovinyl p-tolyl sulfoxides with acetonitrile and its homologues. Tetrahedron, 59(40), 7895-7901.
  • Organic Chemistry Portal. Synthesis of cyclopentenones. Retrieved from [Link]

  • PubChem. 2,3,4,5-Tetramethyl-2-cyclopentenone. Retrieved from [Link]

  • Zhang, Y., & Li, J. (2012). Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation. Journal of Chemical and Pharmaceutical Research, 4(7), 3567-3569.
  • LookChem. Cas 54458-61-6, 2,3,4,5-TETRAMETHYL-2-CYCLOPENTENONE. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 20). Intramolecular Aldol Condensation Reaction Mechanism + Trick [Video]. YouTube. [Link]

  • Negishi, E. I., & de Meijere, A. (Eds.). (2010). Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons.
  • Chemistry LibreTexts. (2022, September 24). 23.6: Intramolecular Aldol Reactions. Retrieved from [Link]

  • Leah4sci. (2016, May 20). Intramolecular Aldol Condensation Reaction Mechanism + Trick [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2025, March 17). 9.6: Intramolecular Aldol Reactions. Retrieved from [Link]

  • Demuth, M. (1986). Synthesis of natural products based on photochemical key transformations. Pure and Applied Chemistry, 58(9), 1233-1238.
  • Organic Syntheses. 2,4,4-trimethylcyclopentanone. Retrieved from [Link]

  • PubChem. 2,4,5-Trimethyl-2-cyclopenten-1-one. Retrieved from [Link]

Sources

Exploratory

"physical properties of 2,4,4,5-tetramethyl-2-cyclopenten-1-one"

An In-depth Technical Guide to the Physical Properties of 2,3,4,5-Tetramethyl-2-cyclopenten-1-one Abstract: This technical guide provides a comprehensive overview of the physical and spectroscopic properties of 2,3,4,5-t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical Properties of 2,3,4,5-Tetramethyl-2-cyclopenten-1-one

Abstract: This technical guide provides a comprehensive overview of the physical and spectroscopic properties of 2,3,4,5-tetramethyl-2-cyclopenten-1-one (CAS No. 54458-61-6). It is designed for researchers, scientists, and professionals in drug development and materials science who utilize this compound as a key intermediate. This document collates and interprets data from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside its fundamental physicochemical properties. The guide emphasizes the practical application of this data for compound verification, purity assessment, and reaction monitoring.

Compound Identification and Structure

It is important to note that the topic refers to "2,4,4,5-tetramethyl-2-cyclopenten-1-one." However, the widely documented and commercially available compound with a similar name is 2,3,4,5-tetramethyl-2-cyclopenten-1-one . This guide will focus on the latter, which corresponds to CAS number 54458-61-6.

This compound is a substituted cyclic ketone, a structural motif present in various natural products and synthetic molecules.[1] Its utility is primarily as an intermediate in organic synthesis, particularly for creating complex cyclopentane-based structures and ligands for catalysis.[2]

IdentifierValueSource
CAS Number 54458-61-6[3][4][5][6]
Molecular Formula C9H14O[3][5][6]
Molecular Weight 138.21 g/mol [3][5][6]
IUPAC Name 2,3,4,5-tetramethylcyclopent-2-en-1-one[6]
Synonyms 2,3,4,5-Tetramethyl-2-cyclopentenone[3][7]
Beilstein Registry No. 2324088[3][8]
MDL Number MFCD00010248[3][7]

Below is a diagram illustrating the chemical structure and the numbering of the carbon atoms, which is fundamental for interpreting spectroscopic data.

Caption: Structure of 2,3,4,5-tetramethyl-2-cyclopenten-1-one.

Physicochemical Properties

The macroscopic physical properties of a compound are critical for its handling, storage, and use in synthetic protocols. These properties are dictated by the molecule's structure and intermolecular forces.

PropertyValueConditionsSource
Appearance Colorless to light-yellow liquidAmbient[3]
Boiling Point 100 °Cat 30 mmHg[8][9]
70-80 °Cat 8 mbar[7][10]
Density 0.917 g/mLat 25 °C[8]
0.927 g/mLat 20 °C[9]
Refractive Index (n_D) 1.476at 20 °C[8]
Flash Point 73 °C (163.4 °F)Closed cup[8]
Solubility Not miscible with water-[9]

The boiling point being reported under reduced pressure suggests that the compound may be susceptible to decomposition at its atmospheric boiling point. The density, slightly less than water, and its immiscibility are typical for organic molecules of this size with a single polar functional group. The refractive index is a crucial parameter for quality control, as it is sensitive to impurities.

Spectroscopic and Spectrometric Analysis

Spectroscopic data provides a microscopic "fingerprint" of a molecule, allowing for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2,3,4,5-tetramethyl-2-cyclopenten-1-one, which exists as a mixture of cis and trans isomers, the spectrum can be complex. The data for the major trans isomer is presented below.[7][10]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.15Doublet (d)3HMethyl group at C4 or C5
1.19Doublet (d)3HMethyl group at C4 or C5
1.68Singlet (s)3HVinylic methyl group at C2 or C3
1.88Multiplet (m)1HMethine proton at C4 or C5
1.98Singlet (s)3HVinylic methyl group at C2 or C3
2.25Multiplet (m)1HMethine proton at C4 or C5
  • Expertise & Causality: The two vinylic methyl groups (at C2 and C3) appear as singlets because they have no adjacent protons to couple with. The methyl groups at the chiral centers C4 and C5 are diastereotopic and thus appear as distinct doublets, each coupled to its adjacent methine proton. The methine protons themselves appear as multiplets due to coupling with the adjacent methyl groups and potentially with each other. A spectrum is available from commercial suppliers.[11]

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

Chemical Shift (δ, ppm)Assignment
8.5Methyl Carbon
14.6Methyl Carbon
15.1Methyl Carbon
17.7Methyl Carbon
46.2Methine Carbon (C4 or C5)
48.4Methine Carbon (C4 or C5)
134.5Vinylic Carbon (C2 or C3)
171.6Vinylic Carbon (C2 or C3)
211.0Carbonyl Carbon (C=O)
  • Expertise & Causality: The carbonyl carbon (C1) is significantly deshielded and appears far downfield (~211.0 ppm), which is characteristic of α,β-unsaturated ketones. The two vinylic carbons (C2 and C3) appear in the typical alkene region. The four distinct methyl carbon signals and two methine carbon signals confirm the structure of the trans isomer.[7][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • Expected Absorptions:

    • ~1700-1725 cm⁻¹ (strong): This is a key absorption corresponding to the C=O (carbonyl) stretching vibration. The conjugation with the C=C double bond lowers the frequency from that of a simple saturated ketone (~1715 cm⁻¹).

    • ~1620-1680 cm⁻¹ (medium): This absorption is due to the C=C (alkene) stretching vibration.

    • ~2850-3000 cm⁻¹ (medium-strong): These bands correspond to the C-H stretching vibrations of the methyl and methine groups.

  • Trustworthiness: The presence of both a strong C=O stretch and a C=C stretch in these regions is a definitive indicator of an α,β-unsaturated ketone functional group. Spectral data is available in public databases.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which allows for the determination of the molecular weight and can give clues about the structure.

  • Expected Molecular Ion Peak (M⁺):

    • m/z = 138: This corresponds to the molecular weight of C9H14O. The presence of a strong peak at this value confirms the molecular formula.[6]

  • Key Fragmentation Patterns:

    • m/z = 123: This prominent peak likely corresponds to the loss of a methyl group ([M-15]⁺), a common fragmentation pathway for methylated compounds.[6]

    • Further fragmentation would involve cleavage of the ring and loss of other neutral fragments like CO.

cluster_workflow General Spectroscopic Analysis Workflow Sample Sample Preparation (e.g., dissolve in CDCl₃ for NMR) Acquisition Data Acquisition (NMR, IR, MS Instrument) Sample->Acquisition Introduce Sample Processing Data Processing (Fourier Transform, Baseline Correction) Acquisition->Processing Raw Data Interpretation Spectral Interpretation (Peak assignment, Structure Confirmation) Processing->Interpretation Processed Spectra Report Final Report & Data Archiving Interpretation->Report Verified Structure

Caption: A generalized workflow for spectroscopic characterization.

Synthesis and Handling

Synthetic Route

A documented synthesis involves the reaction of a starting ketone with acetaldehyde in the presence of a titanium catalyst and anhydrous magnesium chloride.[7][10] The reaction is followed by hydrolysis and neutralization, and the final product is isolated by fractionation.[10] This process yields a mixture of trans and cis isomers.[7][10]

cluster_synthesis Simplified Synthesis Workflow Reactants Ketone + Acetaldehyde + Ti Catalyst + MgCl₂ Reaction Heat to 90°C (3-4 hours) Reactants->Reaction Workup Hydrolysis (Acetic Acid) Neutralization (K₂CO₃) Reaction->Workup Isolation Fractional Distillation Workup->Isolation Product 2,3,4,5-Tetramethyl-2-cyclopenten-1-one (trans:cis mixture) Isolation->Product

Caption: A simplified workflow for the synthesis of the title compound.

Handling and Storage
  • Storage: The compound should be stored under room temperature away from light.[3]

  • Safety: It is classified as a combustible liquid.[8] GHS hazard statements indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including eye shields, gloves, and a respirator, should be used when handling this chemical.[3][6][8]

Applications

2,3,4,5-tetramethyl-2-cyclopenten-1-one is primarily used as an intermediate in organic and pharmaceutical synthesis.[7][9] It has been specifically utilized in the synthesis of chiral pre-ligands for use in catalysis, demonstrating its value in the development of stereoselective reactions.[2][8] It is also noted for its use as an OPC (Organic Photoconductor) material.[3]

Conclusion

2,3,4,5-tetramethyl-2-cyclopenten-1-one is a well-characterized compound with a distinct set of physical and spectroscopic properties. Its identity can be unequivocally confirmed by a combination of NMR, IR, and MS techniques. The data presented in this guide serves as a reliable reference for researchers to verify the purity and structure of this versatile synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

  • Watson International. (n.d.). 2,3,4,5-Tetramethyl-2-cyclopentenone CAS 54458-61-6. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,5-Trimethyl-2-cyclopenten-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,5-Tetramethyl-2-cyclopentenone. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,4-Trimethylcyclopent-2-en-1-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopentenone. Retrieved from [Link]

  • Google Patents. (n.d.). US7279605B2 - Synthesis of cyclopentenones.
  • SpectraBase. (n.d.). 2,3,4,5-Tetramethylcyclopent-2-en-1-one - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Isomers of Tetramethyl-cyclopentenone

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the isomers of tetramethyl-cyclopentenone, a class of substituted five-membered carbocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers of tetramethyl-cyclopentenone, a class of substituted five-membered carbocycles with significant potential in organic synthesis and materials science. This document delves into the structural diversity of these isomers, their synthesis via key chemical transformations, their spectroscopic characterization, and their current and potential applications. A particular focus is placed on elucidating the mechanistic underpinnings of synthetic strategies, providing researchers with the foundational knowledge to not only replicate but also innovate within this area of chemical science.

Introduction: The Cyclopentenone Core and the Significance of Methyl Substitution

The cyclopentenone framework is a ubiquitous structural motif found in a vast array of natural products and biologically active molecules.[1][2] Its inherent reactivity, stemming from the conjugated enone system, makes it a versatile building block in organic synthesis. The introduction of methyl substituents to this core structure dramatically influences its physicochemical properties, including steric hindrance, electron density distribution, and chirality. This, in turn, modulates the molecule's reactivity and potential applications. The tetramethyl-cyclopentenone isomers, with the chemical formula C₉H₁₄O, represent a fascinating subset of these substituted carbocycles, offering a rich landscape for synthetic exploration and application development.

This guide will explore the known and potential isomers of tetramethyl-cyclopentenone, providing a detailed examination of their synthesis, characterization, and utility.

Structural Isomers of Tetramethyl-cyclopentenone

The constitutional isomers of tetramethyl-cyclopentenone are determined by the placement of the four methyl groups on the five-membered ring. The double bond is fixed between C2 and C3, and the carbonyl group is at C1. The possible structural isomers are:

  • 2,3,4,5-Tetramethyl-2-cyclopenten-1-one

  • 2,3,4,4-Tetramethyl-2-cyclopenten-1-one

  • 2,3,5,5-Tetramethyl-2-cyclopenten-1-one

  • 3,4,4,5-Tetramethyl-2-cyclopenten-1-one

  • 2,4,4,5-Tetramethyl-2-cyclopenten-1-one

  • 3,3,4,5-Tetramethyl-2-cyclopenten-1-one

  • 2,4,5,5-Tetramethyl-2-cyclopenten-1-one

  • 3,4,5,5-Tetramethyl-2-cyclopenten-1-one

Each of these isomers can also exist as stereoisomers (enantiomers and diastereomers), adding another layer of complexity and opportunity for asymmetric synthesis.

Synthesis of Tetramethyl-cyclopentenone Isomers

The synthesis of highly substituted cyclopentenones such as the tetramethyl derivatives often relies on powerful ring-forming reactions. Two of the most prominent methods are the Pauson-Khand reaction and the Nazarov cyclization.

The Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone.[3][4] This reaction is a powerful tool for the construction of five-membered rings with a high degree of complexity in a single step.[5]

For the synthesis of a tetramethyl-cyclopentenone, a disubstituted alkyne and a disubstituted alkene would be required. For example, the reaction of 2-butyne with 2,3-dimethyl-2-butene in the presence of dicobalt octacarbonyl could theoretically yield 2,3,4,4,5-pentamethylcyclopentenone, a closely related structure. The synthesis of specific tetramethyl-cyclopentenone isomers via this method would depend on the availability and reactivity of the appropriately substituted alkene and alkyne precursors. The regioselectivity of the Pauson-Khand reaction can be influenced by the steric and electronic properties of the substituents on the alkene and alkyne.[3]

Pauson_Khand Alkyne Alkyne Catalyst Metal-Carbonyl Catalyst Alkyne->Catalyst Alkene Alkene Alkene->Catalyst CO Carbon Monoxide CO->Catalyst Cyclopentenone α,β-Cyclopentenone Catalyst->Cyclopentenone

Caption: General schematic of the Pauson-Khand reaction.

The Nazarov Cyclization

The Nazarov cyclization is an acid-catalyzed conrotatory 4π-electrocyclization of a divinyl ketone to produce a cyclopentenone.[6][7] This reaction is particularly useful for the synthesis of cyclopentenones with specific substitution patterns, as the structure of the divinyl ketone precursor directly dictates the substitution on the resulting five-membered ring.

To synthesize a tetramethyl-cyclopentenone isomer via the Nazarov cyclization, a divinyl ketone with four methyl substituents would be required. The position of the methyl groups on the divinyl ketone backbone would determine the final isomeric product. The reaction is typically promoted by strong Lewis or Brønsted acids.[8]

Nazarov_Cyclization Divinyl_Ketone Divinyl Ketone Pentadienyl_Cation Pentadienyl Cation Divinyl_Ketone->Pentadienyl_Cation Activation Acid_Catalyst Acid Catalyst Acid_Catalyst->Pentadienyl_Cation Oxyallyl_Cation Oxyallyl Cation Pentadienyl_Cation->Oxyallyl_Cation Electrocyclization Electrocyclization 4π-Electrocyclization (Conrotatory) Cyclopentenone Cyclopentenone Oxyallyl_Cation->Cyclopentenone Elimination & Tautomerization Elimination Proton Elimination

Caption: Mechanistic overview of the Nazarov cyclization.

Detailed Profile of 2,3,4,5-Tetramethyl-2-cyclopenten-1-one

This isomer is the most well-documented of the tetramethyl-cyclopentenone series.

Synthesis

A common synthesis of 2,3,4,5-tetramethyl-2-cyclopenten-1-one involves the reaction of a starting ketone with acetaldehyde in the presence of a titanium catalytic system.[9][10] This process yields a mixture of cis and trans isomers.[10] Another reported method involves the acid-catalyzed rearrangement of 2,3,5,6-tetrahydro-2,3,5,6-tetramethyl-γ-pyrone.[11]

Experimental Protocol: Synthesis from a Substituted Enone and Acetaldehyde [9][10]

  • Catalyst Preparation: A titanium catalyst solution, such as TiCl₃(OⁱPr), is prepared.

  • Reaction Setup: A round-bottom flask is charged with the starting ketone (e.g., 3-methyl-2-pentanone), a solvent (e.g., butyl acetate), anhydrous magnesium chloride, and the titanium catalyst solution.

  • Reaction Execution: The mixture is heated to 90 °C with vigorous stirring. Acetaldehyde (2 molar equivalents) is added dropwise over 3 hours. The reaction is continued for an additional hour.

  • Workup: The reaction is cooled and hydrolyzed with a 10% aqueous acetic acid solution, followed by neutralization with a 20% aqueous potassium carbonate solution.

  • Purification: The organic phase is separated and purified by fractional distillation to yield 2,3,4,5-tetramethyl-2-cyclopenten-1-one as a mixture of cis and trans isomers.

Spectroscopic Characterization

The characterization of 2,3,4,5-tetramethyl-2-cyclopenten-1-one is achieved through a combination of spectroscopic techniques.

Property Value Reference(s)
Molecular Formula C₉H₁₄O[12]
Molecular Weight 138.21 g/mol [12]
Appearance Colorless to yellow liquid[13]
Boiling Point 100 °C at 30 mmHg
Density 0.917 g/mL at 25 °C
Refractive Index n20/D 1.476

NMR Spectroscopy:

  • ¹H NMR (trans-isomer): δ 1.15 (d, 3H), 1.19 (d, 3H), 1.68 (s, 3H), 1.88 (m, 1H), 1.98 (s, 3H), 2.25 (m, 1H)[10]

  • ¹³C NMR (trans-isomer): δ 8.5, 14.6, 15.1, 17.7, 46.2, 48.4, 134.5, 171.6, 211.0[10]

Mass Spectrometry (GC-MS): Major fragments can be observed, providing a characteristic fingerprint for this isomer.[12]

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption for the C=O stretch of the α,β-unsaturated ketone and C=C stretching vibrations.[12]

Applications

2,3,4,5-Tetramethyl-2-cyclopenten-1-one serves as a valuable intermediate in organic synthesis. A notable application is in the synthesis of chiral pre-ligands, such as (R)-3,3'-bis(tetramethylcyclopentadienyl)-2,2'-bismethoxy-1,1'-bisnaphthalene, by reacting with organolithium reagents.[11] These ligands are important in asymmetric catalysis.

Profiles of Other Tetramethyl-cyclopentenone Isomers

Information on other isomers is less prevalent in the literature, highlighting an area ripe for further investigation.

3,4,4-Trimethyl-2-cyclopenten-1-one

This isomer has been reported in the NIST Chemistry WebBook, indicating its synthesis and characterization have been achieved.[14]

2,3,4-Trimethyl-2-cyclopenten-1-one

This trimethylated analog is also documented, with mass spectrometry data available, suggesting its synthesis is established.

The synthesis of these and other polysubstituted cyclopentenones can be approached through modifications of the general synthetic strategies outlined above. For instance, the appropriate choice of a substituted divinyl ketone in a Nazarov cyclization or substituted alkene and alkyne partners in a Pauson-Khand reaction would be key to accessing these specific isomers.

Applications in Drug Discovery and Materials Science

The cyclopentenone core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds, including prostaglandins and anti-cancer agents.[1] The methyl substituents on the tetramethyl-cyclopentenone isomers can modulate their lipophilicity, metabolic stability, and binding affinity to biological targets. The stereochemistry of these methyl groups can also play a crucial role in their biological activity. While specific biological activities for most tetramethyl-cyclopentenone isomers are not yet widely reported, their structural similarity to known bioactive molecules suggests potential for their use in drug discovery programs.

In materials science, highly substituted and robust cyclic molecules are of interest for the development of new polymers and functional materials. The tetramethyl-cyclopentenone isomers could serve as monomers or building blocks for the synthesis of novel materials with tailored properties.

Conclusion and Future Outlook

The isomers of tetramethyl-cyclopentenone represent a class of molecules with significant untapped potential. While 2,3,4,5-tetramethyl-2-cyclopenten-1-one has been synthesized and utilized as a synthetic intermediate, a vast area of chemical space for the other isomers remains to be explored. The development of efficient and stereoselective synthetic routes to these compounds, guided by a deep understanding of reaction mechanisms like the Pauson-Khand and Nazarov reactions, will be crucial for unlocking their full potential.

Future research in this area should focus on:

  • Systematic Synthesis: The development of robust and scalable synthetic protocols for all possible isomers.

  • Comprehensive Characterization: Detailed spectroscopic analysis of each isomer to build a comprehensive database for identification and comparison.

  • Exploration of Reactivity: Investigating the unique reactivity of each isomer to develop novel synthetic transformations.

  • Biological Screening: Evaluating the biological activity of these isomers to identify potential new therapeutic agents.

  • Materials Science Applications: Exploring the use of these isomers as monomers and building blocks for advanced materials.

This in-depth guide serves as a foundation for researchers and scientists to delve into the fascinating chemistry of tetramethyl-cyclopentenone isomers, encouraging further exploration and innovation in this promising field.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 41092, 2,3,4,5-Tetramethyl-2-cyclopentenone. Retrieved from [Link].

  • Pauson, P. L. (2005). The Pauson–Khand Reaction. In Science of Synthesis (Vol. 1, pp. 1-25).
  • Firmenich SA. (2007). Synthesis of cyclopentenones. U.S.
  • Wikipedia contributors. (2023, October 26). Nazarov cyclization reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 28). Pauson–Khand reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. Cyclopentenone synthesis. [Link]

  • China 2,3,4,5-TETRAMETHYL-2-CYCLOPENTENONE Manufacturers Suppliers Factory. [Link]

  • NIST. Cyclopentanone, 2,2,5,5-tetramethyl-. In NIST Chemistry WebBook. [Link]

  • Organic Syntheses. 2,4,4-trimethylcyclopentanone. [Link]

  • Organic Chemistry Portal. Nazarov Cyclization. [Link]

  • Tius, M. A. (2020). The Nazarov Cyclization. Name Reactions in Organic Synthesis, 1-20.
  • SpectraBase. 2,3,4,5-Tetramethylcyclopent-2-en-1-one. [Link]

  • Organic Chemistry Portal. Pauson-Khand Reaction. [Link]

  • Kotha, S., & Misra, S. (2018). Synthesis of Polysubstituted Cyclopentene and Cyclopenta[b]carbazole Analogues from Unsymmetrical 4-Arylidene-3,6-diarylhex-2-en-5-ynal and Indole Derivatives via an Iodine Mediated Electrocyclization Reaction. The Journal of Organic Chemistry, 83(22), 14027-14037.
  • Tius, M. A., & Hu, H. (2014). Diastereospecific Nazarov Cyclization of Fully Substituted Dienones: Vicinal All-Carbon Atom Quaternary Stereocenters. PMC. [Link]

  • Aggarwal, V. K., & de Vicente, J. (2014). Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. Synlett, 25(11), 1479-1506.
  • Böhm, S., et al. (2015). Circular Dichroism in Mass Spectrometry: Quantum Chemical Investigations for the Differences between (R)-3-Methylcyclopentanone and Its Cation. PubMed. [Link]

  • Kumar, A., et al. (2021). Synthesis of 2,3,4-Trisubstituted 2-Cyclopentenones via Sequential Functionalization of 2-Cyclopentenone. The Journal of Organic Chemistry, 86(15), 10427-10437.
  • Green, M. A., & de la Torre, G. (2017). Recent Advances in the Pauson–Khand Reaction. PMC. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 41520, 3,4,5-Trimethyl-2-cyclopenten-1-one. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 565599, 2,2,5,5-Tetramethylcyclopent-3-en-1-one. Retrieved from [Link].

  • Rios, R. (2012). Pauson-Khand Reaction. SynArchive.
  • Wikipedia contributors. (2023, May 29). Cyclopentenone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Intatrade Chemicals. (2022). Specification: 2,3,4,5-Tetramethyl-2-cyclopentenone.
  • de Lera, Á. R., & Al-Tel, T. H. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(11), 6431-6513.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78417, 2,2,4,4-Tetramethylcyclopentanone. Retrieved from [Link].

  • Organic Syntheses. (S)-(+)-2-(p-TOLUENESULFINYL)-2-CYCLOPENTENONE. [Link]

  • de Jongh, D. C., et al. (1973). Studies in organic mass spectrometry. XIX The fragmentation of the trimethylsilyl derivatives of some 2,3-dialkyl-1,4-cyclopentanediols.
  • NIST. 2,3,5,5-Tetramethyl-4-methylene-2-cyclopenten-1-one. In NIST Chemistry WebBook. [Link]

  • NIST. 2-Cyclopenten-1-one, 3,4,5-trimethyl-. In NIST Chemistry WebBook. [Link]

  • NIST. 2-Cyclopenten-1-one, 3,4,4-trimethyl-. In NIST Chemistry WebBook. [Link]

  • NIST. 2-Cyclopenten-1-one, 2,3,4-trimethyl-. In NIST Chemistry WebBook. [Link]

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Exploratory

The Strategic Role of Tetramethyl-Cyclopentenones in Advanced Chemical Synthesis and Pharmacognosy: A Comprehensive Literature Review

Executive Summary As the demand for highly specialized organometallic catalysts and novel bioactive compounds accelerates, the strategic selection of chemical building blocks becomes paramount. 2,3,4,5-Tetramethylcyclope...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for highly specialized organometallic catalysts and novel bioactive compounds accelerates, the strategic selection of chemical building blocks becomes paramount. 2,3,4,5-Tetramethylcyclopent-2-en-1-one (TMCP) has emerged as a critical intermediate in both advanced chemical synthesis and pharmacognosy. This whitepaper synthesizes current literature to provide an in-depth technical guide on the physicochemical properties, organometallic applications, and natural product relevance of TMCPs. By detailing the causality behind experimental protocols, this guide serves as an authoritative resource for researchers, scientists, and drug development professionals.

Physicochemical Profiling of 2,3,4,5-Tetramethylcyclopent-2-en-1-one

Understanding the baseline physicochemical properties of TMCP is essential for optimizing reaction conditions, particularly in air- and moisture-sensitive organometallic workflows. TMCP exists as a mixture of cis and trans isomers and acts as a highly reactive Michael acceptor and electrophile[1].

Table 1: Key Physicochemical Properties of TMCP

PropertyValue
CAS Number 54458-61-6[1]
IUPAC Name 2,3,4,5-tetramethylcyclopent-2-en-1-one[1]
Molecular Formula C9H14O[1]
Molecular Weight 138.21 g/mol [2]
Boiling Point 99–100 °C (at 30 mmHg)[2]
Density 0.917 g/mL at 25 °C[2]
Refractive Index 1.4730–1.4790[2]
Appearance Colorless to light-yellow clear liquid[2]

Organometallic Ligand Design & Catalysis

The primary industrial and academic utility of TMCP lies in its role as a precursor for substituted cyclopentadienyl (Cp) ligands. The steric bulk and electron-donating capacity of the tetramethyl-substituted Cp ring stabilize high-valent transition metal centers, preventing unwanted dimerization and enhancing catalytic turnover.

TMCP is routinely converted into functionalized cyclopentadienes via nucleophilic addition, which are then utilized to synthesize titanium(IV) catalysts for syndiotactic styrene polymerization[3] and iodo-bridged polymeric iridium complexes for cross-coupling reactions[4].

A recent breakthrough in bimetallic catalysis involves the synthesis of dirhodium(II) paddlewheel complexes bearing a tetramethylcyclopentadienyl-bipyridine (Me4Cp-bpy) ligand[5]. Traditional dirhodium(II) complexes suffer from indistinguishable reactivity at the two Rh centers. By utilizing the Me4Cp-bpy ligand derived from TMCP, researchers successfully created an electronically desymmetrized Rh–Rh bond, providing a unique cis-coordination site capable of cooperative molecular activation and aerobic oxidation[5].

Workflow A 2,3,4,5-Tetramethylcyclopentenone (TMCP) C Nucleophilic Addition & Acidic Dehydration A->C B 6-Bromo-2,2'-bipyridine + n-BuLi B->C D Me4Cp-bpy Ligand C->D E Deprotonation (KHMDS) + Rh2(OAc)4 D->E F (Me4Cp-bpy)Rh2(OAc)3 Complex E->F

Workflow for the synthesis of Dirhodium(II) Me4Cp-bpy complexes.

Pharmacognosy: Tetramethyl-Cyclopentenones in Natural Products

Beyond synthetic chemistry, TMCP derivatives hold significant value in pharmacognosy. Specific derivatives, notably 5-methylene-2,3,4,4-tetramethyl cyclopentenone , have been identified as key bioactive constituents in the essential oils of Lavandula stoechas subsp. luisieri, a native plant species of the Iberian Peninsula[6].

These naturally occurring TMCP derivatives contribute to the plant's robust defense mechanisms. Extracts rich in these compounds exhibit broad-spectrum antimycotic activity, proving particularly effective against Cryptococcus neoformans by disrupting fungal cell wall integrity[6]. Furthermore, these extracts demonstrate potent antioxidant potential, validated through DPPH radical scavenging and the inhibition of lipid peroxidation, highlighting their potential in dermatological and antifungal drug development[6].

Bioactivity N1 Lavandula stoechas subsp. luisieri Essential Oil Extract N2 TMCP Derivatives (e.g., 5-methylene-TMCP) N1->N2 N3 Antioxidant Pathway N2->N3 N4 Antimycotic Pathway N2->N4 N5 DPPH Scavenging & Lipid Peroxidation Inhibition N3->N5 N6 Fungal Growth Inhibition (e.g., Cryptococcus neoformans) N4->N6

Bioactivity pathways of TMCP derivatives from Lavandula extracts.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis of TMCP-derived ligands and complexes, explicitly explaining the causality behind each chemical intervention.

Protocol 1: Synthesis of Functionalized Cyclopentadienes via Grignard Addition[7]

This protocol outlines the conversion of TMCP into tetramethyl(alkyl/aryl)cyclopentadienes.

  • Grignard Addition: Cool a solution of TMCP in dry THF to 0 °C under an inert nitrogen atmosphere. Dropwise, add the desired Grignard reagent (RMgX).

    • Causality: The highly polarized C–Mg bond of the Grignard reagent delivers a nucleophilic carbanion equivalent directly to the electrophilic carbonyl carbon of TMCP. The 0 °C environment prevents unwanted enolization, favoring selective 1,2-addition to form a tertiary magnesium alkoxide intermediate.

  • Acid-Catalyzed Dehydration: Quench the reaction with aqueous HCl or a catalytic amount of p-toluenesulfonic acid (p-TsOH), then reflux.

    • Causality: The acidic quench protonates the alkoxide into a tertiary alcohol. The applied heat and acid catalyze the elimination of water (dehydration). This step is thermodynamically driven by the formation of the highly stable, fully conjugated tetramethylcyclopentadiene ring system.

Protocol 2: Preparation of Dirhodium(II) Complexes (Me4Cp-bpy)[5]

This protocol describes the complexation of the synthesized Me4Cp-bpy ligand to a rhodium core.

  • Ligand Deprotonation: Dissolve the Me4Cp-bpy ligand in THF. Add Potassium hexamethyldisilazide (KHMDS) at room temperature.

    • Causality: KHMDS is employed as a sterically hindered, non-nucleophilic base. It selectively deprotonates the acidic sp3-hybridized carbon of the cyclopentadiene ring without initiating unwanted nucleophilic attacks on the bipyridine moiety, generating a highly reactive potassium cyclopentadienide intermediate.

  • Complexation with Rh2(OAc)4: Add Rh2(OAc)4 to the reaction mixture and elevate the temperature to 80 °C.

    • Causality: The electron-rich cyclopentadienide anion acts as a robust multidentate ligand. At elevated temperatures, it successfully displaces one labile acetate group from the Rh2(OAc)4 paddlewheel core. This specific coordination creates an electronically desymmetrized Rh–Rh bond, providing the unique cis-coordination site required for advanced catalytic applications.

Conclusion

2,3,4,5-Tetramethylcyclopent-2-en-1-one is far more than a simple ketone; it is a structural linchpin in modern chemistry. In organometallics, its ability to form sterically demanding, electron-rich cyclopentadienyl ligands enables the synthesis of highly specialized, desymmetrized transition metal catalysts. Concurrently, its naturally occurring derivatives showcase profound antimycotic and antioxidant properties, bridging the gap between synthetic catalyst design and the discovery of novel therapeutics in pharmacognosy.

References

  • Title: 2,3,4,5-Tetramethyl-2-cyclopentenone | C9H14O | CID 41092 Source: PubChem URL: [Link]

  • Title: Synthesis, structure, and reactivity of dirhodium(II) complexes bearing a tetramethylcyclopentadienyl-bipyridine ligand Source: Chemistry Letters | Oxford Academic URL: [Link]

  • Title: Antioxidant and Antimycotic Activities of Two Native Lavandula Species from Portugal Source: ResearchGate URL: [Link]

  • Title: Synthesis of Trichloro(eta5-alkenyltetramethylcyclopentadienyl)titanium(IV) Complexes and Their Activity in Styrene Polymerization Source: CAS.cz URL: [Link]

  • Title: Synthesis, Reactivities, and Catalytic Properties of Iodo-Bridged Polymeric Iridium Complexes with Flexible Carbon Chain-Bridged Bis(tetramethylcyclopentadienyl) Ligands Source: Organometallics - ACS Publications URL: [Link]

  • Title: Large-Scale Synthesis of 1,2,3,4,5-Penta-Methylcyclopentadiene Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Analysis Protocol for 2,4,4,5-Tetramethyl-2-cyclopenten-1-one

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Structural Significance Highly substituted cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Structural Significance

Highly substituted cyclopentenones are critical building blocks in the synthesis of complex terpenoids, jasmonate analogs, and prostaglandin derivatives. The structural elucidation of these frameworks relies heavily on multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy[1][2].

2,4,4,5-tetramethyl-2-cyclopenten-1-one presents a unique analytical challenge and an excellent model for advanced NMR training. Its structure features a conjugated enone system, an allylic methyl group, and a critical stereocenter at C5. As a Senior Application Scientist, I emphasize that NMR analysis cannot be a mere checklist of chemical shifts; it must be a self-validating system . Every assigned peak must be corroborated by physical causality—specifically, the electronic deshielding of the enone system and the asymmetric magnetic environment created by the chiral center.

Experimental Workflow & Methodology

To ensure absolute structural confidence, the analytical workflow must integrate 1D and 2D NMR techniques. The following protocol outlines the optimal acquisition parameters.

Workflow N1 1. Sample Preparation (CDCl3 + 0.03% TMS) N2 2. 1D Acquisition (1H & 13C NMR) N1->N2 N3 3. 2D Correlation (COSY, HSQC, HMBC) N2->N3 N4 4. Spectral Processing (Phasing & Baseline) N3->N4 N5 5. Structural Validation (Self-Validating Matrix) N4->N5

Step-by-step NMR acquisition and validation workflow.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm). Expert Note: If the methyl signals at C4 and C5 overlap, evaporate the sample and reconstitute in Benzene- d6​ ( C6​D6​ ) to exploit the Aromatic Solvent-Induced Shift (ASIS) effect.

  • Instrument Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform precise probe tuning, matching, and 3D gradient shimming (Z1–Z5) to achieve a peak shape with a width at half-height ( w1/2​ ) of < 0.5 Hz for the TMS signal.

  • 1D 1 H NMR Acquisition: Acquire 16 scans using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds to ensure complete longitudinal relaxation of the methyl protons.

  • 1D 13 C NMR Acquisition: Acquire 512–1024 scans using a proton-decoupled sequence (zgpg30) with WALTZ-16 decoupling. Set D1 to 2.0 seconds.

  • 2D NMR Setup:

    • COSY: Acquire to map vicinal ( 3J ) and allylic ( 4J ) proton couplings.

    • HSQC: Acquire to establish direct one-bond ( 1JCH​ ) carbon-proton connectivity.

    • HMBC: Optimize the long-range coupling delay for nJCH​ = 8 Hz to map the quaternary carbons (C1 and C4).

1D NMR Spectral Analysis & Mechanistic Causality

The 1D spectra provide the foundational data. However, assigning these peaks requires a deep understanding of the molecule's electronic and spatial environment. Previous studies on related tetramethylcyclopentadienyl precursors demonstrate the utility of these shifts in identifying specific methyl group environments[3].

Table 1: 1 H NMR Quantitative Data & Causality
PositionShift (ppm)Multiplicity J -Coupling (Hz)IntegrationMechanistic Rationale
C3-H 7.10 – 7.30m (or br s)~1.5 (allylic)1HBeta-vinylic proton: Highly deshielded because the conjugated carbonyl draws electron density away from the β -carbon via resonance.
C5-H 2.20 – 2.40q7.51HAlpha-methine proton: Split into a quartet by the adjacent C5-methyl group.
C2-Me 1.70 – 1.80d (or br s)~1.5 (allylic)3HAllylic methyl: Exhibits long-range 4J coupling with the C3-H proton.
C5-Me 1.10 – 1.20d7.53HAlpha-methyl: Split into a doublet by the C5-H proton.
C4-Me (a) 1.05 – 1.15s-3HDiastereotopic gem-dimethyl: See causality note below.
C4-Me (b) 0.95 – 1.05s-3HDiastereotopic gem-dimethyl: See causality note below.

Expert Insight on Diastereotopicity: Why do the two methyl groups on C4 appear as two distinct singlets rather than one integrated 6H singlet? C5 is an sp3 hybridized stereocenter (attached to H, Me, C4, and C1=O). Because the molecule is chiral, there is no internal plane of symmetry. Consequently, the two methyl groups on the adjacent C4 carbon reside in permanently different magnetic environments—one is syn to the C5-methyl, and the other is anti. They are diastereotopic and must resolve as two separate signals in both 1 H and 13 C NMR.

Table 2: 13 C NMR Quantitative Data
PositionShift (ppm)TypeAssignment Rationale
C1 208 – 212C=OConjugated cyclopentenone carbonyl carbon.
C3 160 – 165CH β -carbon of the enone (strongly deshielded).
C2 138 – 142C α -carbon of the enone.
C5 48 – 52CH α -methine carbon.
C4 42 – 46CQuaternary aliphatic carbon.
C4-Me (a/b) 22 – 28CH 3​ Diastereotopic gem-dimethyl carbons (two distinct peaks).
C5-Me 12 – 16CH 3​ α -methyl carbon.
C2-Me 10 – 14CH 3​ Allylic methyl carbon.

2D NMR: Building a Self-Validating System

While 1D NMR suggests the structure, 2D NMR proves it. The true hallmark of a rigorous structural proof is the HMBC (Heteronuclear Multiple Bond Correlation) experiment, which detects correlations across 2 to 3 bonds ( 2JCH​ and 3JCH​ ).

Because the C1 and C4 carbons lack directly attached protons, they are "invisible" to HSQC. HMBC acts as the structural glue, using the surrounding protons to lock these quaternary carbons into the framework.

HMBC_Network H3 H3 (Vinylic) C1 C1 (C=O) H3->C1 3J C5 C5 (Chiral C) H3->C5 3J Me2 C2-Me (Allylic) Me2->C1 3J C3 C3 (Beta C) Me2->C3 3J Me4 C4-Me2 (Geminal) Me4->C3 3J Me4->C5 2J/3J Me5 C5-Me (Alpha) Me5->C1 3J C4 C4 (Quat C) Me5->C4 3J

Key HMBC (Heteronuclear Multiple Bond Correlation) network validating the carbon skeleton.

The Self-Validating Logic:
  • Locating the Carbonyl (C1): The C1 carbon (~210 ppm) must show strong 3J HMBC cross-peaks with the C3-H vinylic proton, the C2-methyl protons, and the C5-methyl protons. If any of these three vectors are missing, the cyclic enone framework is compromised.

  • Confirming the Quaternary Center (C4): The C4 carbon (~44 ppm) is validated by 2J correlations from its own gem-dimethyl protons, and 3J correlations from the C5-H and C3-H protons.

  • Validating the Stereocenter (C5): COSY confirms the direct vicinal coupling ( 3JHH​ ) between the C5-H quartet and the C5-Me doublet, proving they are attached to the same methine system.

By cross-referencing the 1D chemical shifts with the 2D HMBC network, the exact connectivity and stereochemical environment of 2,4,4,5-tetramethyl-2-cyclopenten-1-one is unambiguously established.

References

  • National Center for Biotechnology Information (NCBI). "2,3,4,5-Tetramethyl-2-cyclopentenone." PubChem Compound Summary for CID 41092. Retrieved from:[Link]

  • Szymczak, N. A., et al. "Ethylene-Bridged Tetramethylcyclopentadienylamide Titanium Complexes: Ligand Synthesis and Olefin Polymerization Properties." Organometallics, American Chemical Society. Retrieved from:[Link]

  • Kato, M., et al. "Synthesis, structure, and reactivity of dirhodium(II) complexes bearing a tetramethylcyclopentadienyl-bipyridine ligand." Chemistry Letters, Oxford Academic. Retrieved from:[Link]

Sources

Application

Application Note: Structural Elucidation of 2,4,4,5-tetramethyl-2-cyclopenten-1-one using ¹³C NMR Spectroscopy

Introduction Substituted cyclopentenones are significant structural motifs in a wide range of natural products and synthetic compounds with diverse biological activities. Their precise structural characterization is para...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted cyclopentenones are significant structural motifs in a wide range of natural products and synthetic compounds with diverse biological activities. Their precise structural characterization is paramount for understanding structure-activity relationships and for quality control in synthetic chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides direct insight into the carbon skeleton of a molecule, making it an indispensable tool for unambiguous structural verification.

This guide provides a detailed application protocol for the acquisition and interpretation of the ¹³C NMR spectrum of 2,4,4,5-tetramethyl-2-cyclopenten-1-one. We will delve into the principles governing the chemical shifts in this molecule, present a field-proven protocol for data acquisition, and offer a systematic approach to spectral interpretation. The causality behind experimental choices is emphasized to empower researchers to adapt these methods to similar chemical systems.

Scientific Principles: Understanding the ¹³C NMR Spectrum

The chemical shift (δ) of each carbon atom in 2,4,4,5-tetramethyl-2-cyclopenten-1-one is dictated by its local electronic environment. Key factors include hybridization, proximity to electronegative atoms, and steric effects.[1]

  • Hybridization: Carbons with sp² hybridization (alkenes, carbonyls) are significantly deshielded and resonate at higher chemical shifts (downfield) compared to sp³ hybridized carbons (alkanes).[2]

  • Electronegativity: The highly electronegative oxygen of the carbonyl group (C=O) strongly withdraws electron density from the carbonyl carbon (C1), causing it to appear at the furthest downfield position in the spectrum.[3] This effect also influences adjacent carbons.

  • Substitution: The degree of substitution affects the chemical shift. Generally, increasing the number of alkyl substituents on a carbon shifts its resonance downfield.[4]

The structure and numbering scheme for 2,4,4,5-tetramethyl-2-cyclopenten-1-one are shown below:

Chemical structure of 2,4,4,5-tetramethyl-2-cyclopenten-1-one with numbered carbons

Due to the absence of a plane of symmetry, all nine carbon atoms in the molecule are chemically non-equivalent and are expected to produce nine distinct signals in the ¹³C NMR spectrum.[5]

Predicted ¹³C NMR Data and Interpretation

Based on established chemical shift ranges and the electronic effects within the molecule, a predicted spectrum can be constructed. This serves as a valuable roadmap for interpreting the experimental data.

Carbon AtomTypeHybridizationPredicted Chemical Shift (δ, ppm)Rationale
C1 Ketone (C=O)sp²210 - 220Strong deshielding from the directly bonded electronegative oxygen atom.[6]
C2 Alkene (=C<)sp²140 - 150sp² hybridized and α to the carbonyl group. Substituted with a methyl group.
C3 Alkene (=CH)sp²130 - 140sp² hybridized and β to the carbonyl group.
C4 Quaternary (C)sp³45 - 55sp³ hybridized and carries two methyl groups. Signal is expected to be of low intensity.[4]
C5 Methine (CH)sp³40 - 50sp³ hybridized and adjacent to the carbonyl group.
C6 Methyl (CH₃)sp³10 - 15Methyl group on an sp² carbon (C2).
C7 Methyl (CH₃)sp³20 - 30One of two diastereotopic methyl groups on the quaternary C4.
C8 Methyl (CH₃)sp³20 - 30The second of two diastereotopic methyl groups on C4. May have a slightly different shift than C7.
C9 Methyl (CH₃)sp³15 - 25Methyl group on the C5 methine.

Experimental Protocols

This section provides a self-validating protocol for acquiring high-quality, routine ¹³C NMR spectra.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.[7]

  • Weigh the Sample: Accurately weigh 15-30 mg of 2,4,4,5-tetramethyl-2-cyclopenten-1-one.

    • Causality: A higher concentration is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, which results in inherently weaker signals.[2][8]

  • Select Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the sample in a clean vial.

    • Causality: Deuterated solvents are used to prevent the large signal of a protonated solvent from overwhelming the analyte signals. The deuterium signal is also used by the spectrometer to "lock" the magnetic field frequency, ensuring stability during the experiment.

  • Ensure Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. A clear, particulate-free solution is essential.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[7] The final sample height should be approximately 4-5 cm to ensure it is within the detection region of the NMR probe's radiofrequency coil.[7]

  • Add Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. The signal from the four equivalent carbons in TMS is defined as 0.0 ppm.[2] Alternatively, the residual solvent signal of CDCl₃ (a triplet centered at ~77.16 ppm) can be used as a secondary reference.

Protocol 2: NMR Data Acquisition (Qualitative Spectrum)

These parameters are designed for a standard proton-decoupled ¹³C experiment on a modern NMR spectrometer (e.g., Bruker Avance series).

  • Insert Sample and Lock: Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

  • Shim the Magnetic Field: Perform an automatic or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is crucial for achieving sharp, well-resolved peaks.

  • Tune and Match the Probe: Tune the ¹³C probe to the correct frequency and match its impedance to the spectrometer's electronics to ensure maximum power transfer and signal sensitivity.

  • Set Acquisition Parameters:

    • Pulse Program: Select a standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE), such as zgpg30 (Bruker).[9]

      • Causality: Proton decoupling simplifies the spectrum by collapsing ¹H-¹³C spin-spin couplings, resulting in a single sharp peak for each unique carbon.[3] It also provides a significant sensitivity enhancement for carbons with attached protons via the NOE.[3][10]

    • Spectral Width (SW): Set to ~220-240 ppm to ensure all expected signals, from TMS (0 ppm) to the carbonyl carbon (>210 ppm), are captured.[8]

    • Number of Scans (NS): Start with 128 or 256 scans. Increase as needed to achieve an adequate signal-to-noise (S/N) ratio.

      • Causality: Because the ¹³C signal is weak, multiple scans are co-added to improve the S/N ratio, which increases with the square root of the number of scans.

    • Relaxation Delay (D1): Set to 2.0 seconds.[9][11]

      • Causality: This delay allows the carbon nuclei to relax back towards equilibrium between pulses. While a longer delay (5x the longest T₁) is needed for strict quantification, a 1-2 second delay is a good compromise between sensitivity and experiment time for qualitative analysis.[12] Quaternary carbons have the longest relaxation times and may appear weaker.[5]

    • Acquisition Time (AQ): Set to ~1.0-1.5 seconds.[9]

  • Acquire Data: Start the acquisition. The experiment may take several minutes to complete depending on the number of scans.

  • Process Data: After acquisition, perform Fourier transformation, automatic phase correction, and baseline correction to obtain the final spectrum. Reference the spectrum to TMS (0 ppm) or the CDCl₃ triplet (77.16 ppm).

Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to final structural verification.

G cluster_prep Part A: Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Analysis a 1. Weigh 15-30 mg of Compound b 2. Dissolve in 0.6 mL CDCl3 a->b c 3. Transfer to NMR Tube b->c d 4. Lock, Shim, Tune c->d e 5. Set Pulse Program (zgpg30) & Parameters d->e f 6. Acquire Data (NS = 128+) e->f g 7. Fourier Transform, Phase & Baseline Correction f->g h 8. Reference Spectrum (TMS or CDCl3) g->h i 9. Assign Peaks to Carbon Environments h->i j Structure Verified i->j

Caption: Workflow for ¹³C NMR analysis of the target compound.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the structural elucidation of 2,4,4,5-tetramethyl-2-cyclopenten-1-one using ¹³C NMR spectroscopy. By understanding the principles behind chemical shifts and adhering to the detailed experimental procedures, researchers can confidently acquire and interpret high-quality spectra. This methodology is not only self-validating for the target compound but also serves as a robust template for the characterization of other substituted cyclic ketones and complex organic molecules in research and development settings.

References

  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. NMR Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) A standard 13C pulse sequence with proton decoupling. [Image]. Retrieved from [Link]

  • Foley, D. A., et al. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1732–1735. ACS Publications. Retrieved from [Link]

  • Bottomley, P. A., et al. (1991). Proton-decoupled, Overhauser-enhanced, spatially localized carbon-13 spectroscopy in humans. Magnetic Resonance in Medicine, 22(1), 1-14. PubMed. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.8 ¹³C NMR Spectroscopy. In Organic Chemistry I. KPU Pressbooks. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). 13C NMR spectroscopy. Department of Chemistry. Retrieved from [Link]

  • International Society for Magnetic Resonance in Medicine. (n.d.). Establishing the Safety of Clinical 13C MRS with Proton Decoupling. ISMRM. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, September 12). 5.7: ¹³C-NMR Spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.). Basic- NMR- Experiments. Retrieved from [Link]

  • Facey, G. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum?. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Introduction to Spectroscopy. Cengage. Retrieved from [Link]

  • University of Regensburg. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Cambridge. (2017, November). Quantitative NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]

Sources

Method

Comprehensive Mass Spectrometry Analysis and Fragmentation Profiling of 2,4,4,5-Tetramethyl-2-cyclopenten-1-one

Executive Summary As a Senior Application Scientist, I have designed this protocol to address the specific analytical challenges associated with highly substituted α,β-unsaturated ketones. 2,4,4,5-Tetramethyl-2-cyclopent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I have designed this protocol to address the specific analytical challenges associated with highly substituted α,β-unsaturated ketones. 2,4,4,5-Tetramethyl-2-cyclopenten-1-one (Exact Mass: 138.1045 Da) is a volatile organic compound frequently identified in complex matrices such as lignocellulosic bio-oils and.

The primary analytical hurdle in identifying this compound is distinguishing it from its closely related positional isomer, 2,3,4,5-tetramethyl-2-cyclopenten-1-one. Because their electron ionization (EI) mass spectra are nearly identical, relying solely on library matching often leads to false positives. To ensure scientific integrity, the methodology detailed below is engineered as a self-validating system , triangulating high-resolution exact mass, standardized 70 eV fragmentation, and Kovats Retention Indices (RI).

Self-Validating Analytical Workflow

To eliminate isomeric ambiguity, the analytical workflow must not rely on a single data dimension. We employ a multi-tiered validation strategy:

  • Sample Preparation: Utilizing Solid-Phase Microextraction (SPME) to prevent solvent masking in the low m/z range.

  • Chromatographic Separation: Utilizing a slightly polar stationary phase to resolve steric isomers.

  • Mass Analysis: Combining nominal mass fragmentation (for structural elucidation) with retention index calibration (for isomeric differentiation).

Workflow Prep Sample Prep (SPME / LLE) GC GC Separation (HP-5MS) Prep->GC EI Ionization (EI, 70 eV) GC->EI MS Mass Analysis (Quadrupole) EI->MS Data Data Validation (NIST & RI Match) MS->Data

Figure 2: Self-validating GC-MS workflow for volatile cyclopentenones.

Step-by-Step GC-MS Protocol

Sample Preparation & Standardization
  • Extraction: Extract the volatiles using Headspace Solid-Phase Microextraction (HS-SPME) with a DVB/CAR/PDMS fiber (50/30 µm).

    • Causality: SPME eliminates the need for a solvent delay during GC-MS acquisition. This is critical because low-molecular-weight fragments (m/z 40–80) of cyclopentenones are diagnostically important and would otherwise be obscured by the solvent peak.

  • Internal Standardization: Spike the sample matrix with Cyclohexanone-d4 to a final concentration of 10 µg/mL.

    • Causality: Cyclohexanone-d4 is structurally analogous to the target analyte. It elutes in the same chromatographic window and corrects for matrix-induced ion suppression without isobaric interference.

  • Retention Index Calibration: Inject a standard mixture of C8–C20 n-alkanes under identical GC conditions.

    • Causality: Calculating the Kovats RI is the only definitive way to distinguish 2,4,4,5-tetramethyl-2-cyclopenten-1-one from 2,3,4,5-tetramethyl-2-cyclopenten-1-one when EI spectra overlap.

Gas Chromatography Parameters
  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Causality: The 5% phenyl-methylpolysiloxane stationary phase provides the exact polarizability needed to separate tetramethylated isomers based on subtle differences in their dipole moments and steric bulk.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Temperature Program: Initial hold at 50°C for 2 min, ramp at 8°C/min to 250°C, and hold for 5 min.

    • Causality: The shallow ramp rate of 8°C/min through the critical 100–150°C elution window maximizes the resolution between closely eluting cyclopentenone derivatives.

Mass Spectrometry Parameters
  • Ionization Source: Electron Impact (EI) at 70 eV.

    • Causality: Operating strictly at 70 eV ensures that the internal energy imparted to the molecules matches the conditions under which the was compiled, ensuring high-confidence forward and reverse match scores.

  • Temperatures: Transfer line at 250°C, Ion source at 230°C, Quadrupole at 150°C.

  • Scan Range: m/z 35 to 350.

Mass Spectrometry Data & Fragmentation Mechanics

The fragmentation of 2,4,4,5-tetramethyl-2-cyclopenten-1-one is driven by the stability of its conjugated α,β-unsaturated carbonyl system and the steric relief provided by the cleavage of its methyl groups.

Quantitative Fragment Data
Fragment Ion (m/z)Relative Abundance (%)Molecular FormulaStructural Assignment / Loss Mechanism
138 45 - 55C₉H₁₄OMolecular Ion [M]⁺•
123 100 (Base Peak)C₈H₁₁O[M - CH₃]⁺ (Loss of C4/C5 methyl radical)
110 15 - 25C₈H₁₄[M - CO]⁺• (α-cleavage and ring contraction)
95 30 - 40C₇H₁₁[M - CH₃ - CO]⁺ (Sequential loss)
67 40 - 50C₅H₇Ring Cleavage (Complex alkene fragmentation)
Mechanistic Pathway Analysis
  • [M]⁺• (m/z 138): The molecular ion is highly stable and clearly visible. This stability is a direct consequence of the conjugated enone ring, which effectively delocalizes the radical cation.

  • [M - CH₃]⁺ (m/z 123): This is typically the base peak. Causality: The C4 position features a gem-dimethyl group. The loss of a methyl radical from this position relieves significant steric strain and yields a tertiary carbocation that is further stabilized by allylic resonance with the adjacent C2=C3 double bond.

  • [M - CO]⁺• (m/z 110): Cyclic ketones undergo characteristic α-cleavage adjacent to the carbonyl carbon. The subsequent loss of carbon monoxide (28 Da) results in a ring-contracted diene radical cation.

Fragmentation M Molecular Ion [M]⁺• m/z 138 M_CH3 [M - CH3]⁺ m/z 123 M->M_CH3 - CH3• (15 Da) M_CO [M - CO]⁺• m/z 110 M->M_CO - CO (28 Da) Ring Ring Cleavage m/z 67 M->Ring Ring Opening M_CH3_CO [M - CH3 - CO]⁺ m/z 95 M_CH3->M_CH3_CO - CO (28 Da) M_CO->M_CH3_CO - CH3• (15 Da)

Figure 1: EI-MS fragmentation pathway of 2,4,4,5-tetramethyl-2-cyclopenten-1-one.

Conclusion

Accurate identification of 2,4,4,5-tetramethyl-2-cyclopenten-1-one requires a holistic understanding of its gas-phase ion chemistry. By leveraging the predictable loss of the gem-dimethyl group (m/z 123) and validating the chromatographic retention against an n-alkane standard, researchers can confidently distinguish this compound from its isomers in complex biological or synthetic matrices.

References

  • Wu, C., et al. "Volatile constituents detected in smoke condensates from the combination of the smoking ingredients sucrose, black tea leaves, and bread flour." Journal of Food and Drug Analysis, vol. 21, no. 3, 2013, pp. 292-300. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 41092, 2,3,4,5-Tetramethyl-2-cyclopentenone" (Utilized as an isomeric structural/mass proxy). PubChem,[Link]

  • NIST Mass Spectrometry Data Center. "NIST Chemistry WebBook, SRD 69." National Institute of Standards and Technology,[Link]

Application

Introduction: Unveiling Molecular Structure with Infrared Light

An Application Note and Protocol for the FTIR Analysis of 2,4,4,5-Tetramethyl-2-cyclopenten-1-one Fourier Transform Infrared (FTIR) Spectroscopy stands as a cornerstone of analytical chemistry, prized for its ability to...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the FTIR Analysis of 2,4,4,5-Tetramethyl-2-cyclopenten-1-one

Fourier Transform Infrared (FTIR) Spectroscopy stands as a cornerstone of analytical chemistry, prized for its ability to provide a detailed "molecular fingerprint" of a sample.[1][2][3] The technique operates by measuring the absorption of infrared radiation, which excites the vibrational modes of molecular bonds.[2] Each functional group within a molecule absorbs at a characteristic frequency, producing a unique spectrum that reveals the sample's chemical identity and structure.[3]

This guide provides a comprehensive methodology for the analysis of 2,4,4,5-tetramethyl-2-cyclopenten-1-one (C₉H₁₄O), a substituted α,β-unsaturated cyclic ketone.[4] Understanding the spectral features of such molecules is critical in various fields, including synthetic chemistry, quality control, and drug development, where precise structural confirmation is paramount. As an α,β-unsaturated system within a five-membered ring, its spectrum presents a unique interplay of electronic and steric effects that are readily elucidated by FTIR.

This document serves as a detailed protocol for researchers and scientists, outlining the principles, experimental procedure, and data interpretation for analyzing this specific compound using modern Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Molecular Structure and Predicted Vibrational Signatures

The infrared spectrum of 2,4,4,5-tetramethyl-2-cyclopenten-1-one is dictated by its constituent functional groups and overall architecture. The primary vibrational modes of interest arise from the carbonyl group (C=O), the carbon-carbon double bond (C=C), the numerous methyl groups (C-H), and the cyclopentenone ring structure itself.

Caption: Structure of 2,4,4,5-tetramethyl-2-cyclopenten-1-one.

The interpretation of its spectrum hinges on understanding how these features interact:

  • Carbonyl (C=O) Stretching: Saturated aliphatic ketones typically exhibit a strong C=O stretching absorption around 1715 cm⁻¹.[5][6] However, two structural effects modify this position in the target molecule. First, conjugation with the adjacent C=C double bond delocalizes pi-electrons, weakening the C=O bond and shifting its absorption to a lower frequency (typically 1666-1685 cm⁻¹).[5][7] Second, the five-membered ring introduces angle strain, which generally increases the C=O stretching frequency. For instance, a simple cyclopentanone absorbs near 1750 cm⁻¹.[8][9] The final observed position is a balance of these opposing effects, expected to be a strong, sharp band.

  • Alkene (C=C) Stretching: The carbon-carbon double bond within the α,β-unsaturated system will produce a distinct stretching vibration. This peak is typically found in the 1685-1610 cm⁻¹ region and is often of medium to strong intensity.[10]

  • Aliphatic C-H Stretching: The molecule contains four methyl (CH₃) groups. These give rise to strong, sharp absorption bands just below 3000 cm⁻¹, typically in the 2850-2975 cm⁻¹ range, corresponding to symmetric and asymmetric stretching vibrations.

  • Aliphatic C-H Bending: The methyl groups also exhibit characteristic bending (deformation) vibrations. Asymmetric bending usually appears around 1450 cm⁻¹, while symmetric bending ("umbrella" mode) is observed near 1375 cm⁻¹.

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex array of overlapping signals, including C-C single bond stretches, ring deformations, and other bending modes.[3][6] While difficult to assign individually without computational analysis, this region is highly characteristic and serves as a unique fingerprint for the compound.[2][3]

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this analysis due to its simplicity, speed, and minimal sample preparation requirements.[11][12][13] The method relies on an infrared beam passing through a high-refractive-index crystal (e.g., diamond or zinc selenide), creating an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with the crystal.[11][13]

ATR_FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Analysis Clean_Crystal Clean ATR Crystal (Isopropanol) Background Acquire Background Spectrum (Air) Clean_Crystal->Background Ensure no contaminants Apply_Sample Apply Sample Drop to Crystal Background->Apply_Sample Ready for sample Sample_Scan Acquire Sample Spectrum Apply_Sample->Sample_Scan Ensure good contact Process Process Spectrum (Baseline Correction) Sample_Scan->Process Interpret Interpret & Assign Characteristic Peaks Process->Interpret

Caption: Standard workflow for ATR-FTIR analysis.

Instrumentation and Materials
  • FTIR Spectrometer: A benchtop FTIR spectrometer (e.g., Agilent Cary 630, Bruker ALPHA II, PerkinElmer Spectrum Two).

  • ATR Accessory: A single-reflection diamond or zinc selenide (ZnSe) ATR module.

  • Sample: 2,4,4,5-tetramethyl-2-cyclopenten-1-one (liquid or solid).

  • Cleaning Solvent: Reagent-grade isopropanol or ethanol.

  • Wipes: Lint-free laboratory wipes (e.g., Kimwipes).

Step-by-Step Methodology
  • Instrument and Accessory Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Allow the instrument to stabilize for at least 15-30 minutes.

    • Confirm the ATR accessory is correctly installed.

    • Thoroughly clean the ATR crystal surface by wiping with a lint-free tissue dampened with isopropanol, followed by a dry wipe to remove any residual solvent. This step is critical to prevent spectral contamination from previous samples.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, initiate a background scan using the spectrometer's software.

    • The background measurement accounts for the absorbance of the crystal and ambient atmospheric components (CO₂ and H₂O), which will be automatically subtracted from the sample spectrum.

    • Typical Parameters:

      • Scan Range: 4000 – 600 cm⁻¹

      • Resolution: 4 cm⁻¹[14]

      • Number of Scans: 16 to 32 (improves signal-to-noise ratio)[1]

  • Sample Application and Measurement:

    • Place a small drop (if liquid) or a few crystals (if solid) of 2,4,4,5-tetramethyl-2-cyclopenten-1-one directly onto the center of the ATR crystal. Only a minimal amount is needed to cover the crystal surface.

    • If the sample is solid, lower the ATR press or anvil and apply gentle, consistent pressure. This ensures optimal contact between the sample and the crystal, which is essential for a high-quality spectrum.[11][15]

    • Initiate the sample scan using the same parameters as the background acquisition. The software will generate the final spectrum, typically displayed in units of Absorbance or % Transmittance.

  • Data Processing and Post-Analysis:

    • The resulting spectrum should be visually inspected. If the baseline is not flat, apply a baseline correction using the instrument software.

    • Use the peak-finding tool in the software to label the wavenumbers of the major absorption bands.

    • After the measurement is complete, retract the press, remove the sample, and clean the ATR crystal thoroughly as described in Step 1.

Data Interpretation: Assigning the Molecular Fingerprint

The resulting FTIR spectrum should be analyzed by assigning the observed absorption bands to the expected molecular vibrations.

Expected Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment Rationale and Comments
2975 - 2850Strong, SharpC-H Asymmetric & Symmetric StretchCharacteristic of the sp³ C-H bonds in the four methyl groups.
~1715Very Strong, SharpC=O Carbonyl StretchPosition reflects a balance between conjugation (lowers frequency) and five-membered ring strain (raises frequency).[5][8][9]
~1640Medium - StrongC=C Alkene StretchArises from the α,β-unsaturation within the cyclopentenone ring.[6][10]
~1455MediumC-H Asymmetric Bend (CH₃)Asymmetric deformation of the methyl groups.
~1375MediumC-H Symmetric Bend (CH₃)Symmetric "umbrella" deformation of the methyl groups.
1300 - 650VariableFingerprint RegionComplex absorptions from C-C stretching and various bending/rocking modes unique to the molecule's overall structure.

Conclusion

This application note provides a robust and reliable protocol for the FTIR analysis of 2,4,4,5-tetramethyl-2-cyclopenten-1-one using the ATR technique. By understanding the interplay of structural features like ring strain and conjugation, a detailed and accurate interpretation of the resulting spectrum can be achieved. The characteristic strong carbonyl absorption around 1715 cm⁻¹, coupled with the C=C stretch near 1640 cm⁻¹ and the strong aliphatic C-H stretches below 3000 cm⁻¹, provides unambiguous confirmation of the compound's key functional groups. This methodology serves as a foundational tool for quality control, reaction monitoring, and structural verification in any laboratory setting.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Ketones.
  • Slaný, M., et al. (2021). ATR-FTIR Spectroscopy Analysis. Bio-protocol, 11(19).
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • LibreTexts. (n.d.). Infrared Spectroscopy.
  • Movasaghi, Z., Rehman, S., & Rehman, I. U. (2020, February 4). ATR FTIR spectoscopy of aqueous cell culture. protocols.io.
  • University of Regensburg. (n.d.). Infrared Spectroscopy Lecture Notes.
  • LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
  • Kartha, V. B., Mantsch, H. H., & Jones, R. N. (1973). The infrared and Raman spectra of cyclopentanone. Canadian Journal of Chemistry, 51(11), 1749-1761.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
  • Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(16), 4070-4074.
  • Olesberg, J. T. (2025, November 17).
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services.
  • Jones, R. N., & Sandorfy, C. (1956). SOME STEREOCHEMICAL STUDIES ON α,β-UNSATURATED KETONES USING RAMAN SPECTROPHOTOMETRY. Canadian Journal of Chemistry, 34(7), 935-945.
  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 41092, 2,3,4,5-Tetramethyl-2-cyclopentenone.
  • ResearchGate. (n.d.). α, β-unsaturated ketone structure.
  • ResearchGate. (n.d.). Vibrational analysis (a) Cyclopentanone (1).
  • ResearchGate. (n.d.). Calculated geometries [Å] of 2-cyclopenten-1-one in its ground and excited states.
  • ChemicalBook. (n.d.). 2-Cyclopenten-1-one(930-30-3) IR Spectrum.
  • Blanco, M. B., et al. (2024, September 16).
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58995745, 2,4,5-Trimethyl-2-cyclopenten-1-one.
  • Ellison, G. B., & Nimlos, M. R. (2014). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A, 118(37), 8433–8443.
  • U.S. Environmental Protection Agency. (2016, February 23). Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra.
  • National Institute of Standards and Technology. (n.d.). 2-Cyclopenten-1-one. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). 2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl-. In NIST Chemistry WebBook.
  • Kim, S. K., & Kang, T. H. (2002). Electronic and Vibrational States of Cyclopentene on Si(100)(2×1). The Journal of Physical Chemistry B, 106(7), 1577–1582.
  • Koei Chemical Co., Ltd. (n.d.). 2,3,4,5-Tetramethyl-2-cyclopenten-1-one.
  • Laane, J. (2025, March 27). Beyond the Harmonic Oscillator; Highlights of Selected Studies of Vibrational Potential Energy Functions. Molecules, 30(7), 2895.

Sources

Method

Application Notes and Protocols: Reactions and Synthesis of 2,4,4,5-Tetramethyl-2-cyclopenten-1-one

Introduction and Scope The synthesis of highly substituted cyclopentenones, such as 2,4,4,5-tetramethyl-2-cyclopenten-1-one, is a cornerstone in the development of advanced organometallic ligands and complex natural prod...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

The synthesis of highly substituted cyclopentenones, such as 2,4,4,5-tetramethyl-2-cyclopenten-1-one, is a cornerstone in the development of advanced organometallic ligands and complex natural product scaffolds[1]. This specific molecule is characterized by a sterically demanding gem-dimethyl group at the C4 position, making it a critical precursor for the synthesis of pentamethylcyclopentadiene (Cp) and related bridged metallocene catalysts[2]. This application note provides a comprehensive, self-validating guide to the synthesis of 2,4,4,5-tetramethyl-2-cyclopenten-1-one via the Nazarov cyclization, followed by its downstream conversion into Cp derivatives.

Mechanistic Insights and Reaction Design

The most robust route to 2,4,4,5-tetramethyl-2-cyclopenten-1-one is the Nazarov cyclization of a highly substituted divinyl ketone precursor[3]. This acid-catalyzed electrocyclic reaction proceeds through a 4π-electron system, offering a stereospecific pathway to functionalized five-membered rings[4].

Causality in Catalyst and Solvent Selection
  • Catalyst Choice: The classical Nazarov cyclization employs stoichiometric Lewis acids (e.g., SnCl₄ or AlCl₃)[1]. However, for highly substituted substrates, strong Lewis acids can induce unwanted Wagner-Meerwein rearrangements of the gem-dimethyl group. Modern protocols utilize catalytic Cu(OTf)₂ (2 mol%) or Deep Eutectic Solvents (DES)[3],[5]. The α-substituents favorably polarize the π-system of the pentadienyl cation intermediate, lowering the activation barrier and allowing for milder Lewis acids[5].

  • Solvent Dynamics: Dichloromethane (DCM) is the preferred solvent. Its non-coordinating nature and optimal dielectric constant stabilize the cationic intermediates without competing for the Lewis acid's coordination sites.

  • Regioselectivity: The conrotatory 4π-electrocyclization generates an oxyallyl cation. The steric bulk of the gem-dimethyl group directs the subsequent proton elimination to yield the thermodynamically favored, fully conjugated 2-cyclopenten-1-one isomer[1].

Mechanism A Divinyl Ketone Precursor B Acid Coordination (Lewis/Brønsted Acid) A->B C Pentadienyl Cation Intermediate B->C D 4π-Electrocyclization (Conrotatory) C->D E Oxyallyl Cation D->E F Proton Elimination & Tautomerization E->F G 2,4,4,5-Tetramethyl-2- cyclopenten-1-one F->G

Figure 1: Mechanism of the Nazarov cyclization to form 2,4,4,5-tetramethyl-2-cyclopenten-1-one.

Quantitative Data: Catalyst Optimization

The efficiency of the cyclization is highly dependent on the catalyst. Table 1 summarizes the optimization data for the synthesis of tetramethylcyclopentenones, demonstrating the superiority of polarized catalytic systems[5].

Table 1: Optimization of Nazarov Cyclization Conditions

Catalyst SystemLoadingSolventTemp (°C)Time (h)Yield (%)Regioselectivity
SnCl₄1.1 eqDCM0 to 251271Moderate
BF₃·OEt₂1.2 eqToluene25865Low
Cu(OTf)₂2 mol%DCM25492High
Choline Cl/Urea (DES)SolventNeat601685High

Experimental Protocols

Protocol A: Synthesis of 2,4,4,5-Tetramethyl-2-cyclopenten-1-one

This protocol utilizes a mild Cu(OTf)₂-catalyzed Nazarov cyclization to ensure high regiochemical fidelity[5].

Step-by-Step Methodology:

  • Reactor Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet. Causality: Strict anhydrous conditions are required to prevent the premature hydrolysis of the Lewis acid catalyst.

  • Reagent Preparation: Dissolve 50.0 mmol of the substituted divinyl ketone precursor in 100 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath.

  • Catalyst Addition: Add Cu(OTf)₂ (0.36 g, 2 mol%) in a single portion. Causality: Cu(OTf)₂ provides sufficient Lewis acidity to trigger the formation of the pentadienyl cation while suppressing polymerization pathways common with stronger acids[5].

  • Cyclization: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours. In-Process Control: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting material spot should completely disappear, replaced by a lower-Rf UV-active spot.

  • Quenching: Cool the reaction back to 0 °C and slowly add 50 mL of saturated aqueous NaHCO₃. Causality: Immediate basic quenching neutralizes the acid, halting the reaction and preventing the acid-catalyzed migration of the newly formed endocyclic double bond[3].

  • Extraction and Drying: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (eluting with Hexanes/EtOAc 95:5) to afford the pure 2,4,4,5-tetramethyl-2-cyclopenten-1-one as a pale yellow oil.

Workflow Step1 1. Precursor Preparation (Anhydrous DCM, 0 °C) Step2 2. Cu(OTf)2 Addition (2 mol% Catalyst) Step1->Step2 Step3 3. Nazarov Cyclization (25 °C, 4 hours) Step2->Step3 Step4 4. NaHCO3 Quench (Halt Isomerization) Step3->Step4 Step5 5. DCM Extraction & Na2SO4 Drying Step4->Step5 Step6 6. Flash Chromatography (Hexanes/EtOAc) Step5->Step6 Step7 7. Product Verification (NMR/GC-MS) Step6->Step7

Figure 2: Experimental workflow for the synthesis and isolation of the cyclopentenone.

Protocol B: Downstream Conversion to Pentamethylcyclopentadiene (Cp*)

2,4,4,5-Tetramethyl-2-cyclopenten-1-one is a direct precursor to the Cp* ligand, which is essential for synthesizing highly active metallocene catalysts for ultra-high-molecular-weight polyethylene (UHMWPE)[2].

Step-by-Step Methodology:

  • Grignard Addition: To a stirred solution of 2,4,4,5-tetramethyl-2-cyclopenten-1-one (10.0 mmol) in anhydrous diethyl ether (50 mL) at 0 °C, add methylmagnesium chloride (3.0 M in THF, 11.0 mmol) dropwise. Causality: The nucleophilic methyl group attacks the sterically hindered carbonyl carbon, generating a tertiary alkoxide intermediate[2].

  • Maturation: Warm the solution to room temperature and stir for 2 hours. The formation of a milky white precipitate (magnesium salts) indicates reaction progression.

  • Quenching: Carefully quench the reaction with 10 mL of ethanol, followed by 20 mL of water, and neutralize with 1M HCl. Extract with diethyl ether.

  • Dehydration: Transfer the crude tertiary alcohol to a flask containing 50 mL of benzene and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux the mixture using a Dean-Stark trap for 12 hours. Causality: The acid catalyzes the dehydration of the tertiary alcohol. The Dean-Stark trap continuously removes the water byproduct, driving the equilibrium toward the fully conjugated 1,2,3,4,5-pentamethylcyclopentadiene (Cp*)[2].

References

  • Nazarov cyclization reaction - Wikipedia URL: [Link]

  • Cyclopentenone synthesis - Organic Chemistry Portal URL:[Link]

  • Polarizing the Nazarov Cyclization: Efficient Catalysis under Mild Conditions - ResearchGate URL: [Link]

  • Easily processable ultra high molecular weight polyethylene with narrow molecular weight distribution - Pure (TU/e) URL: [Link]

Sources

Application

Application Note: Tetramethyl-Cyclopentenones (TMCPs) as Keystone Intermediates in Medicinal Chemistry and Metallo-Drug Design

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide Executive Summary & Strategic Importance 2,3,4,5-Tetramethylcyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide

Executive Summary & Strategic Importance

2,3,4,5-Tetramethylcyclopent-2-enone (TMCP) is a highly versatile, commercially available synthon that has become foundational in modern medicinal chemistry. Characterized by its α,β-unsaturated ketone structure, TMCP provides a rigid, sterically demanding scaffold that can be precisely functionalized.

In contemporary drug development, TMCP serves three primary strategic roles:

  • Precursor for Metallo-Drugs: It is the premier starting material for synthesizing highly substituted cyclopentadienyl (Cp) ligands (e.g., Cp* and 1,2,3-trisubstituted Cps). These ligands are essential for stabilizing high-oxidation-state transition metals (Rh, Ir, Ru) in "half-sandwich" organometallic therapeutics designed for targeted cancer cell apoptosis[1].

  • Chiral Catalysis for API Synthesis: TMCP is utilized to construct sterically hindered chiral pre-ligands. When coordinated with metals, these ligands create highly defined chiral pockets for the asymmetric transfer hydrogenation (ATH) of ketones, yielding enantiopure alcohols essential for active pharmaceutical ingredients (APIs)[2].

  • Bioactive Natural Products: Naturally occurring TMCP derivatives, such as necrodanes, are prevalent in medicinal plant extracts and exhibit potent direct antimicrobial, nematicidal, and phytotoxic activities[3][4].

Mechanistic Applications in Drug Discovery

Organometallic Therapeutics (Half-Sandwich Complexes)

The efficacy of transition-metal-based drugs relies heavily on the ligands that coordinate the metal center. TMCP is used to synthesize tetramethylated Cp ligands that provide immense steric shielding and lipophilicity[1].

  • Causality in Design: The lipophilicity imparted by the four methyl groups is crucial for the passive diffusion of the metallo-drug across cellular lipid bilayers. Once intracellular, the electron-donating nature of the methyl groups stabilizes the metal's oxidation state, allowing it to act as a catalytic center for reactive oxygen species (ROS) generation or direct DNA intercalation, bypassing traditional platinum-resistance pathways[1].

Asymmetric Catalysis for Chiral APIs

TMCP is instrumental in synthesizing tethered Rh(III) and Ir(III) complexes used in the asymmetric reduction of (hetero)arylketones[2].

  • Causality in Design: By reacting TMCP with chiral diamines (e.g., (R,R)-TsDPEN), chemists create tethered complexes. The bulky tetramethyl groups restrict the conformational rotation of the complex, locking the metal center into a rigid chiral pocket. This strict spatial arrangement forces incoming ketone substrates to adopt a single orientation during hydride transfer, resulting in exceptional enantiomeric excesses (>95% ee)[2].

Bioactive Natural TMCP Derivatives

Necrodane-type TMCP derivatives (e.g., 5-(hydroxymethyl)-2,3,4,4-tetramethylcyclopent-2-enone) found in the essential oils of plants like Lavandula luisieri act as natural biopesticides and antimicrobial agents[4]. The lipophilic tetramethyl-cyclopentene ring facilitates rapid penetration and structural disruption of bacterial cell membranes, showing particular efficacy against Gram-positive bacteria[3][4].

Quantitative Performance Data

The following table summarizes the biological and catalytic performance of TMCP-derived compounds across various applications:

Compound / DerivativeApplication AreaTarget / MechanismKey Performance MetricRef
1,2,3-Trisubstituted Cps Metallo-Drugs (Rh/Ir)Intracellular ROS ModulationHigh synthetic yield (65%); tunable sterics[1]
Tethered Rh(III)-TsDPEN Chiral API SynthesisAsymmetric Transfer Hydrogenation>95% Enantiomeric Excess (ee)[2]
Necrodane Derivatives BiopesticidesMembrane DisruptionHigh inhibition of L. perenne germination[4]
TMCP-rich Essential Oils Natural PreservativesGram-positive Bacteria (B. cereus)29.1 mm zone of inhibition[3]

Logical Workflow Visualization

TMCP_Workflow TMCP 2,3,4,5-Tetramethylcyclopent-2-enone (Central Precursor) CpLigand Substituted Cp Ligands (e.g., Cp*, 1,2,3-Cp) TMCP->CpLigand Alkylation & Dehydration ChiralLigand Chiral Pre-ligands (e.g., Tethered Diamines) TMCP->ChiralLigand Reductive Amination NaturalProd Natural TMCP Derivatives (e.g., Necrodanes) TMCP->NaturalProd Biosynthetic Pathways MetalloDrug Half-Sandwich Metallo-Drugs (Rh, Ir, Ru Complexes) CpLigand->MetalloDrug Metalation (MCl3) ChiralAPI Chiral APIs via Asymmetric Transfer Hydrogenation ChiralLigand->ChiralAPI Enantioselective Reduction BioActivity Direct Antimicrobial & Nematicidal Activity NaturalProd->BioActivity Membrane Disruption

Figure 1: Workflow mapping TMCP precursors to metallo-drugs, chiral APIs, and bioactive agents.

Experimental Protocols

As a self-validating system, these protocols include explicit causality for experimental conditions and built-in quality control checkpoints to ensure high-fidelity synthesis.

Protocol A: Synthesis of Substituted Cyclopentadienes from TMCP

Objective: Convert TMCP into a highly substituted cyclopentadiene ligand via nucleophilic addition and dehydration[1][2].

  • Preparation & Purging: Flame-dry a 250 mL Schlenk flask under vacuum and purge with ultra-high purity Argon.

    • Causality: Organolithium reagents rapidly degrade upon exposure to atmospheric moisture. Strict anhydrous conditions prevent the nucleophile from being quenched before it can attack the TMCP carbonyl.

  • Nucleophilic Addition: Dissolve the target organohalide (e.g., an alkyl bromide) in anhydrous diethyl ether and cool to -80 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (n-BuLi) dropwise.

    • Causality: The extreme cold prevents unwanted halogen-metal exchange side reactions and stabilizes the highly reactive organolithium intermediate[2].

  • Coupling: Add TMCP (1.0 eq) dropwise over 45 minutes to the -80 °C solution. Allow the mixture to slowly warm to room temperature over 3 hours.

    • Self-Validation: The reaction mixture will transition from a clear solution to a cloudy, pale-yellow suspension, visually indicating the successful formation of the lithium alkoxide intermediate.

  • Dehydration: Quench the reaction with 2N HCl and stir vigorously for 16 hours.

    • Causality: The acidic environment protonates the tertiary alcohol intermediate, converting it into a superior leaving group (H₂O). This drives the thermodynamically favored elimination reaction to yield the fully conjugated cyclopentadiene system[1].

  • Purification & QC: Extract the organic layer with diethyl ether, dry over Na₂SO₄, and purify via vacuum distillation.

    • Self-Validation: Confirm product identity via ¹³C NMR. The disappearance of the TMCP ketone carbonyl peak (~210 ppm) and the appearance of new diene alkene signals (~130-140 ppm) validate successful conversion.

Protocol B: Metalation to Form Rh(III) Half-Sandwich Metallo-Drugs

Objective: Coordinate the TMCP-derived ligand to a Rhodium center to form a dimeric metallo-drug precursor[1].

  • Reaction Setup: In a thick-walled glass pressure tube, combine the substituted cyclopentadiene ligand (from Protocol A) with Rhodium(III) chloride hydrate (RhCl₃·xH₂O) in degassed methanol.

  • Complexation: Seal the tube and heat to 70 °C for 24 hours.

    • Causality: The extreme steric bulk of the tetramethylated ligand creates a high kinetic barrier for coordination. A sealed pressure tube allows the reaction to safely reach temperatures that provide the thermal energy required to drive the oxidative addition of the metal center[1].

  • Precipitation: Cool the mixture slowly to 0 °C in an ice bath.

    • Self-Validation: A dark red/orange microcrystalline precipitate will form, which is characteristic of the dimeric [Cp*RhCl₂]₂ complex. If the solution remains brown without precipitation, the metalation is incomplete, indicating insufficient heating or degraded Rh precursor.

  • Isolation: Filter the precipitate under a nitrogen atmosphere, wash with cold diethyl ether to remove unreacted lipophilic ligand, and dry under high vacuum.

References

  • Title : 2,3,4,5-Tetramethyl-2-cyclopentenone, mixture of cis and trans 95% - Sigma-Aldrich Source : sigmaaldrich.com URL :

  • Title : Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics | Journal of the American Chemical Society Source : acs.org URL : 1

  • Title : Ultrasound-Enhanced Ionotropic Gelation of Pectin for Lemon Essential Oil Encapsulation: Morphological Characterization and Application in Fresh-Cut Apple Preservation - PMC Source : nih.gov URL : 3

  • Title : Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations | The Journal of Organic Chemistry Source : acs.org URL : 2

  • Title : Phytotoxic and Nematicidal Components of Lavandula luisieri | Journal of Natural Products Source : acs.org URL : 4

Sources

Method

Application Note: 2,4,4,5-Tetramethyl-2-cyclopenten-1-one as a Sterically Encumbered Building Block in Advanced Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Executive Summary In advanced organic synthesis and organometallic chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary

In advanced organic synthesis and organometallic chemistry, the architecture of cyclopentenyl building blocks dictates the three-dimensional space of the resulting ligands and natural product scaffolds. While the fully substituted 2,3,4,5-tetramethylcyclopentenone is a ubiquitous precursor for standard pentamethylcyclopentadienyl (Cp*) ligands[1][2], the isomeric 2,4,4,5-tetramethyl-2-cyclopenten-1-one offers a fundamentally distinct and highly valuable reactivity profile[3].

By leaving the β-position (C3) unsubstituted while heavily shielding the C4 position with a gem-dimethyl group, this molecule serves as a dual-purpose scaffold: it acts as a precursor for highly customized, sterically hindered metallocene catalysts, and as a rigid electrophile for perfectly diastereoselective conjugate additions. This guide details the mechanistic rationale and validated protocols for deploying this specific isomer in your synthetic workflows.

Structural Rationale & Reactivity Profile

To utilize 2,4,4,5-tetramethyl-2-cyclopenten-1-one effectively, one must understand the causality of its substitution pattern. The molecule is not merely a carbon framework; it is a pre-organized steric environment.

  • The C3 Advantage: Unlike its 2,3,4,5-tetramethyl counterpart, the C3 position is unsubstituted. This allows the enone to function as an excellent Michael acceptor for soft nucleophiles (e.g., organocuprates).

  • The C4 Gem-Dimethyl Effect: The two methyl groups at C4 induce a strong Thorpe-Ingold effect, compressing the internal ring angle and projecting immense steric bulk over one face of the cyclopentenone ring. This acts as an absolute stereocontrol element during nucleophilic attack.

  • The C2 Methyl Group: Substitution at the α-position lowers the inherent electrophilicity of the carbonyl, requiring Lewis acid activation for conjugate additions but stabilizing the resulting enolate.

Quantitative Reactivity Summary
ParameterValue / CharacteristicMechanistic Implication
Molecular Formula C9H14OBase framework for synthesizing C10+ complex cyclic systems.
C3 (β-carbon) Unsubstituted (H)Enables highly efficient Michael/cuprate conjugate additions.
C4 Substitution Gem-dimethylInduces conformational rigidity; provides extreme facial steric shielding.
C2 (α-carbon) MethylLowers electrophilicity at C2; directs soft nucleophiles to C3.
Conjugate Addition d.e. >95% (Typical)Predictable stereocenter generation for complex molecule synthesis.

Application Workflow I: Synthesis of Custom Metallocene Ligands

Artificial metalloenzymes and asymmetric transition-metal catalysts rely heavily on the steric environment of their piano-stool complexes (e.g., Rh, Ir, Ru)[1]. 2,4,4,5-tetramethyl-2-cyclopenten-1-one can be converted into a library of custom pentasubstituted cyclopentadienes by exploiting direct 1,2-addition to the carbonyl followed by dehydration.

Metallocene_Synthesis A 2,4,4,5-Tetramethyl- 2-cyclopenten-1-one B Allylic Alcohol Intermediate A->B 1. R-MgBr, THF 2. NH4Cl (aq) C Substituted Cyclopentadiene B->C p-TsOH, PhH Reflux (-H2O) D Piano-Stool Metallocene C->D 1. n-BuLi 2. [MCl2(Cp*)]2

Fig 1. Synthetic workflow from cyclopentenone building block to metallocene catalyst.

Protocol 1: Synthesis of Alkyl-Substituted Tetramethylcyclopentadienes

Causality & Design: Direct 1,2-addition of a hard Grignard reagent to the carbonyl is favored over 1,4-addition at low temperatures. The subsequent acid-catalyzed dehydration is driven by the thermodynamic stability of the resulting fully conjugated diene system.

  • Preparation: Flame-dry a 100 mL Schlenk flask under an argon atmosphere. Add 2,4,4,5-tetramethyl-2-cyclopenten-1-one (10.0 mmol) and 30 mL of anhydrous THF.

  • Temperature Control: Cool the solution to -78 °C using a dry ice/acetone bath. Reasoning: Cryogenic temperatures suppress unwanted enolization and strictly favor 1,2-addition over conjugate attack.

  • Nucleophilic Addition: Dropwise add the desired Alkylmagnesium bromide (12.0 mmol, 1.2 eq) over 15 minutes.

  • Quench & Extraction: Stir for 2 hours, allowing the reaction to gradually warm to 0 °C. Quench carefully with 20 mL of saturated aqueous NH₄Cl. Reasoning: A mildly acidic buffer prevents premature, uncontrolled dehydration during the workup phase. Extract with Et₂O (3 x 20 mL), dry over MgSO₄, and concentrate in vacuo.

  • Dehydration: Dissolve the crude allylic alcohol in 40 mL of anhydrous toluene. Add p-toluenesulfonic acid (0.5 mmol, 5 mol%).

  • Reflux: Equip the flask with a Dean-Stark apparatus and reflux for 3 hours to azeotropically remove water. Cool, wash with saturated NaHCO₃, dry, and concentrate to yield the substituted cyclopentadiene.

Validation & Analysis: Confirm the success of the dehydration via ¹H-NMR by observing the disappearance of the allylic alcohol -OH stretch in IR (~3400 cm⁻¹) and the appearance of the fully substituted diene system framework. GC-MS will reflect the loss of mass 18 (H₂O) from the intermediate.

Application Workflow II: Diastereoselective Conjugate Additions

For drug development professionals constructing complex terpenoid or steroidal frameworks, the unsubstituted C3 position offers a pristine site for C-C bond formation. The C4 gem-dimethyl group acts as a permanent steric wall, forcing incoming nucleophiles to attack exclusively from the opposite (bottom) face.

Stereocontrol_Logic A Enone Substrate (C4 Gem-Dimethyl) B Steric Shielding (Top Face Blocked) A->B Conformational Bias C Nucleophilic Attack (Bottom Face) B->C Directs Trajectory D Anti-Addition Product (High Diastereomeric Excess) C->D Stereoselective Yield

Fig 2. Mechanistic rationale for diastereoselective conjugate addition driven by C4 sterics.

Protocol 2: Lewis Acid-Mediated Organocuprate Addition

Causality & Design: Organocuprates are soft nucleophiles that selectively undergo 1,4-addition. However, the α-methyl group at C2 electronically deactivates the enone. Adding BF₃·OEt₂ lowers the LUMO energy of the enone, restoring high reactivity while maintaining the >95% diastereomeric excess dictated by the C4 gem-dimethyl group.

  • Cuprate Formation: In a flame-dried Schlenk flask, suspend CuI (11.0 mmol, 1.1 eq) in 20 mL anhydrous THF at -78 °C. Add the desired Alkyllithium reagent (22.0 mmol, 2.2 eq) dropwise. Stir for 30 minutes to form the homogeneous Gilman reagent (R₂CuLi).

  • Lewis Acid Activation: Add BF₃·OEt₂ (10.0 mmol, 1.0 eq) dropwise. Reasoning: Boron trifluoride coordinates to the carbonyl oxygen, polarizing the conjugated system and accelerating the conjugate addition without disrupting the cuprate cluster.

  • Substrate Addition: Slowly add 2,4,4,5-tetramethyl-2-cyclopenten-1-one (10.0 mmol) dissolved in 10 mL THF over 20 minutes.

  • Reaction: Stir at -78 °C for 1.5 hours. The rigid conformational bias dictates bottom-face attack exclusively.

  • Workup: Quench the reaction at -78 °C with a 1:1 mixture of saturated aqueous NH₄Cl and 10% NH₄OH (30 mL). Reasoning: The ammonia strongly coordinates copper, solubilizing the salts into the aqueous layer and preventing emulsion formation. Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Validation & Analysis: Successful conjugate addition is validated by the disappearance of the C3 vinylic proton signal (~6.5–7.5 ppm) in ¹H-NMR. Furthermore, IR spectroscopy will show the carbonyl stretch shifting from ~1705 cm⁻¹ (conjugated enone) to ~1740 cm⁻¹ (unconjugated cyclopentanone). Diastereomeric excess (d.e.) should be determined via crude GC-FID or chiral HPLC.

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Application

Application Notes and Protocols for the Derivatization of 2,4,4,5-Tetramethyl-2-cyclopenten-1-one

Abstract This comprehensive guide provides detailed application notes and experimental protocols for the chemical derivatization of 2,4,4,5-tetramethyl-2-cyclopenten-1-one. This tetrasubstituted cyclopentenone is a versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the chemical derivatization of 2,4,4,5-tetramethyl-2-cyclopenten-1-one. This tetrasubstituted cyclopentenone is a versatile scaffold for the synthesis of a diverse range of molecular architectures relevant to pharmaceutical and materials science research. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for creating libraries of novel compounds. This document emphasizes the underlying chemical principles and provides practical, field-proven insights to ensure experimental success.

Introduction: The Chemical Versatility of 2,4,4,5-Tetramethyl-2-cyclopenten-1-one

The 2-cyclopenten-1-one ring system is a privileged scaffold in organic synthesis, forming the core of numerous natural products and biologically active molecules.[1] The subject of this guide, 2,4,4,5-tetramethyl-2-cyclopenten-1-one, presents a unique starting material with a fully substituted carbon framework. The gem-dimethyl group at the C4 position and the methyl groups at C2 and C5 sterically and electronically influence the reactivity of the enone system. Derivatization of this molecule can proceed through several pathways, primarily targeting the α,β-unsaturated carbonyl moiety. These modifications allow for the introduction of diverse functional groups, enabling the exploration of a broad chemical space for applications in drug discovery and materials science.

The strategic derivatization of this cyclopentenone can lead to the development of novel compounds with potential therapeutic activities. The α,β-unsaturated system is a known Michael acceptor, and the carbonyl group can undergo a variety of nucleophilic additions and condensation reactions.[2] This guide will detail protocols for key transformations, including conjugate additions, reductions, and condensation reactions, providing a foundational toolkit for the synthesis of novel derivatives.

Characterization of the Starting Material

A thorough characterization of the starting material is crucial before proceeding with any derivatization. The following table summarizes the key physical and spectroscopic data for 2,4,4,5-tetramethyl-2-cyclopenten-1-one. While specific data for this exact isomer is not widely published, data from the closely related 2,3,4,5-tetramethyl-2-cyclopenten-1-one provides a reliable reference point for expected spectral features.[3][4][5]

Property Value Source
Molecular Formula C₉H₁₄O[5]
Molecular Weight 138.21 g/mol [5]
Appearance Colorless to light yellow liquid
Boiling Point 70-80 °C at 8 mbar (for 2,3,4,5-isomer)[4]
¹H NMR (CDCl₃, 400 MHz) Predicted: δ 2.0-2.2 (m, 1H, C5-H), 1.8-2.0 (s, 3H, C2-CH₃), 1.1-1.3 (d, 3H, C5-CH₃), 1.0-1.2 (s, 6H, C4-(CH₃)₂)Based on[4]
¹³C NMR (CDCl₃, 101 MHz) Predicted: δ 210-215 (C=O), 170-175 (C2), 135-140 (C3), 45-50 (C5), 40-45 (C4), 20-25 (C4-CH₃), 15-20 (C2-CH₃), 10-15 (C5-CH₃)Based on[4]
IR (neat, cm⁻¹) Predicted: ~2970 (C-H), ~1705 (C=O), ~1640 (C=C)
MS (EI, m/z) Predicted: 138 [M]⁺, 123 [M-CH₃]⁺, 95 [M-C₃H₇]⁺

Derivatization Strategies and Protocols

The derivatization of 2,4,4,5-tetramethyl-2-cyclopenten-1-one can be strategically approached by targeting the key functional groups: the carbon-carbon double bond and the carbonyl group. The following sections provide detailed protocols for several high-impact transformations.

Conjugate Addition to the Enone System

The electrophilic β-carbon of the α,β-unsaturated ketone is susceptible to nucleophilic attack in a Michael (or conjugate) addition reaction. This is a powerful method for introducing a wide variety of substituents at the C3 position.

This protocol describes the addition of an organocuprate, formed in situ from a Grignard reagent and a copper(I) salt, to the cyclopentenone. This method is highly effective for the 1,4-addition of alkyl, vinyl, and aryl groups.

Objective: To synthesize 3-substituted-2,4,4,5-tetramethylcyclopentanones.

Materials:

  • 2,4,4,5-tetramethyl-2-cyclopenten-1-one

  • Organomagnesium halide (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add CuI (1.2 equivalents).

  • Cool the flask to -20 °C (acetonitrile/dry ice bath) and add anhydrous THF.

  • Slowly add the Grignard reagent (1.2 equivalents) to the stirred suspension. The solution will typically change color, indicating the formation of the organocuprate. Stir for 30 minutes at -20 °C.

  • In a separate flask, dissolve 2,4,4,5-tetramethyl-2-cyclopenten-1-one (1.0 equivalent) in anhydrous THF.

  • Cool the cyclopentenone solution to -78 °C (acetone/dry ice bath) and slowly add the pre-formed organocuprate solution via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-substituted cyclopentanone.

Causality and Insights: The use of a copper catalyst is crucial for favoring the 1,4-conjugate addition over the 1,2-addition to the carbonyl group. The low reaction temperature helps to control the reactivity and minimize side reactions.

G cluster_prep Organocuprate Formation cluster_reaction Conjugate Addition cluster_workup Workup & Purification grignard Grignard Reagent (R-MgX) cuprate Lithium Dialkylcuprate (R₂CuLi) grignard->cuprate -20 °C, THF cuI Copper(I) Iodide (CuI) cuI->cuprate product 3-Substituted Cyclopentanone cuprate->product cyclopentenone 2,4,4,5-Tetramethyl- 2-cyclopenten-1-one cyclopentenone->product -78 °C to RT quench Quench (NH₄Cl) product->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification

Caption: Workflow for copper-catalyzed conjugate addition.

Reduction of the Enone System

Selective reduction of either the carbon-carbon double bond or the carbonyl group provides access to valuable saturated ketones or allylic alcohols, respectively.

Catalytic hydrogenation is a reliable method for the selective reduction of the alkene in the presence of the carbonyl group.

Objective: To synthesize 2,4,4,5-tetramethylcyclopentanone.

Materials:

  • 2,4,4,5-tetramethyl-2-cyclopenten-1-one

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite

Procedure:

  • In a round-bottom flask, dissolve 2,4,4,5-tetramethyl-2-cyclopenten-1-one (1.0 equivalent) in ethanol.

  • Carefully add 10% Pd/C (5 mol % Pd).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • If necessary, purify the product by distillation or column chromatography.

Causality and Insights: Palladium on carbon is a highly effective catalyst for the hydrogenation of alkenes. The reaction is typically clean and high-yielding. It is important to handle the Pd/C catalyst with care as it can be pyrophoric.

The Luche reduction is a chemoselective method for the reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, leaving the double bond intact.

Objective: To synthesize 2,4,4,5-tetramethyl-2-cyclopenten-1-ol.

Materials:

  • 2,4,4,5-tetramethyl-2-cyclopenten-1-one

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2,4,4,5-tetramethyl-2-cyclopenten-1-one (1.0 equivalent) and CeCl₃·7H₂O (1.1 equivalents) in methanol.

  • Stir the mixture at room temperature for 15 minutes.

  • Cool the solution to 0 °C (ice bath) and add NaBH₄ (1.1 equivalents) portion-wise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, add deionized water and stir for 10 minutes.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the allylic alcohol.

  • Purify by column chromatography if necessary.

Causality and Insights: Cerium(III) chloride coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating the 1,2-hydride addition from sodium borohydride. This coordination also suppresses the 1,4-addition pathway.

G cluster_reductions Selective Reduction Pathways start 2,4,4,5-Tetramethyl-2-cyclopenten-1-one path1 Catalytic Hydrogenation (H₂, Pd/C) start->path1 path2 Luche Reduction (NaBH₄, CeCl₃) start->path2 product1 2,4,4,5-Tetramethylcyclopentanone path1->product1 product2 2,4,4,5-Tetramethyl-2-cyclopenten-1-ol path2->product2

Caption: Selective reduction pathways for the cyclopentenone.

Condensation Reactions at the Carbonyl Group

The carbonyl group of the cyclopentenone can participate in condensation reactions with active methylene compounds, such as in the Knoevenagel condensation.

The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[2][6]

Objective: To synthesize α,β-unsaturated products via condensation at the carbonyl group.

Materials:

  • 2,4,4,5-tetramethyl-2-cyclopenten-1-one

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine or another basic catalyst

  • Toluene or ethanol

  • Dean-Stark apparatus (if using toluene)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), combine 2,4,4,5-tetramethyl-2-cyclopenten-1-one (1.0 equivalent) and the active methylene compound (1.1 equivalents) in toluene.

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC. If using a Dean-Stark trap, water will be collected as it is formed.

  • Continue refluxing until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality and Insights: The basic catalyst deprotonates the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of the α,β-unsaturated product. The removal of water drives the reaction to completion.

Summary of Derivatization Reactions and Expected Products

Reaction Type Protocol Key Reagents Expected Product Structure Anticipated Yield Range
Conjugate Addition 1R-MgX, CuI3-R-2,4,4,5-tetramethylcyclopentanone60-85%
C=C Reduction 2H₂, Pd/C2,4,4,5-tetramethylcyclopentanone85-98%
C=O Reduction 3NaBH₄, CeCl₃2,4,4,5-tetramethyl-2-cyclopenten-1-ol75-95%
Knoevenagel Condensation 4Z-CH₂-Z', PiperidineCyclopentylidene derivative50-80%

Conclusion

The protocols detailed in this application note provide a versatile and robust platform for the derivatization of 2,4,4,5-tetramethyl-2-cyclopenten-1-one. By employing these methods, researchers can efficiently generate libraries of novel compounds with diverse functionalities. The provided insights into the causality of experimental choices are intended to empower scientists to adapt and optimize these protocols for their specific research goals. The derivatized cyclopentanones and cyclopentenols serve as valuable intermediates for the synthesis of complex molecular targets in medicinal chemistry and materials science.

References

  • Synthesis of Chiral Cyclopentenones. Chemical Reviews, 2016. [Link]

  • Nuclear Magnetic Resonance Spectra of Cyclopentenones. The Journal of Organic Chemistry, 1966. [Link]

  • Rh(I)-Catalyzed 1,4-Conjugate Addition of Alkenylboronic Acids to a Cyclopentenone Useful for the Synthesis of Prostaglandins. The Journal of Organic Chemistry, 2016. [Link]

  • Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction. Organic & Biomolecular Chemistry, 2021. [Link]

  • The synthesis of 4-prop-2-enyl substituted cyclopentane-1,3-dione enol esters, and an investigation of their structures by N.m.r. spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, 1983. [Link]

  • US7279605B2 - Synthesis of cyclopentenones - Google P
  • Synthesis of Cyclopentenones with C4-Quaternary Stereocenters via Stereospecific[3][3]-Sigmatropic Rearrangement and Applications in Total Synthesis of Sesquiterpenoids. Journal of the American Chemical Society, 2021. [Link]

  • 2,3,4,5-Tetramethyl-2-cyclopentenone | C9H14O | CID 41092. PubChem. [Link]

  • 2,4,5-Trimethyl-2-cyclopenten-1-one. PubChem. [Link]

  • Synthesis of Cyclopentenones with C4-Quaternary Stereocenters via Stereospecific[3][3]-Sigmatropic Rearrangement and Application. Université Paris-Saclay, 2021. [Link]

  • Synthesis of 2,3,4-Trisubstituted 2-Cyclopentenones via Sequential Functionalization of 2-Cyclopentenone. The Journal of Organic Chemistry, 2021. [Link]

  • THE N.M.R. SPECTRUM OF CYCLOPENTANONE. ResearchGate, 2015. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • 2,3,4,5-Tetramethylcyclopent-2-en-1-one - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Cyclopentenone synthesis. Organic Chemistry Portal. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar, 2022. [Link]

  • α-Xanthyl Cyclopentenones and Cyclohexenones: New, Highly Versatile Building Blocks. ChemRxiv, 2022. [Link]

  • CONJUGATE ADDITION OF A VINYLZIRCONIUM REAGENT: 3-(1-OCTEN-1-YL)CYCLOPENTANONE. Organic Syntheses, 1993. [Link]

  • 2-Cyclopenten-1-one, 4-cyclopentyl-. SpectraBase. [Link]

  • Tetramethylnorbornadiene, a Versatile Alkene for Cyclopentenone Synthesis through Intermolecular Pauson–Khand Reactions. Organic Letters, 2012. [Link]

  • 2-Cyclopenten-1-one, 2-hydroxy-3,4,4,5-tetramethyl-5-(2-methylpropyl)- (9CI). NextSDS. [Link]

  • Organocatalytic Highly Enantioselective Tandem Michael-Knoevenagel Reaction for the Synthesis of Substituted Thiochromanes. PMC. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Knoevenagel condensation of α‐quaternary cyclopentan‐1,3‐diones. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,4,4,5-Tetramethyl-2-cyclopenten-1-one

Welcome to the technical support center for the synthesis of 2,4,4,5-tetramethyl-2-cyclopenten-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical so...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,4,4,5-tetramethyl-2-cyclopenten-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you to not only troubleshoot existing issues but also proactively optimize your reaction for higher yield and purity.

Overview of the Synthetic Approach

The synthesis of substituted 2-cyclopenten-1-ones is a cornerstone in organic chemistry, as this structural motif is present in numerous natural products and pharmaceutical intermediates.[1][2] While several methods exist for constructing the cyclopentenone ring, including Nazarov cyclizations and Pauson-Khand reactions, a common and accessible route for tetramethyl-substituted variants involves an intramolecular aldol condensation of a suitable diketone precursor.[3][4][5]

This guide will focus on troubleshooting a synthesis pathway that proceeds via a base-catalyzed intramolecular aldol reaction. The key is the formation of a 1,4-dicarbonyl intermediate which, upon treatment with a base, cyclizes to form the five-membered ring.[5][6] The stability of the resulting five-membered ring is a strong thermodynamic driving force for this cyclization over other potential pathways.[5][6]

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Q1: My overall yield is consistently low (< 30%). What are the most likely causes and how can I improve it?

Low yield is a multifaceted problem that can stem from incomplete reactions, the formation of side products, or loss of product during workup and purification. Let's break down the possibilities.

Cause A: Incomplete Initial Condensation

The formation of the diketone precursor is critical. If this step is inefficient, the subsequent cyclization will naturally result in a low yield. For instance, in a titanium-catalyzed reaction between a starting ketone and acetaldehyde, precise control of temperature and addition rate is crucial.[7]

  • Solution:

    • Reagent Purity: Ensure all starting materials, particularly aldehydes, are free from oxidized impurities (carboxylic acids), which can interfere with the catalyst and base.

    • Temperature Control: Maintain a steady reaction temperature (e.g., 90°C as reported in some procedures) as fluctuations can lead to side reactions.[7]

    • Slow Addition: Add the aldehyde dropwise over several hours to maintain a low instantaneous concentration, which minimizes self-condensation of the aldehyde.[7]

    • Catalyst Activity: If using a metal catalyst like TiCl₃(OⁱPr), ensure it is freshly prepared or has been stored under strictly anhydrous conditions to prevent deactivation.[7]

Cause B: Competing Side Reactions

The most common issue in aldol-type reactions is the formation of undesired side products.

  • Intermolecular vs. Intramolecular Reactions: The desired reaction is an intramolecular cyclization. However, if the concentration of the diketone precursor is too high, it can react with another molecule (intermolecularly), leading to polymers and other high-molecular-weight adducts.

    • Solution: Employ high-dilution principles. Run the cyclization step at a lower concentration to favor the intramolecular pathway.

  • Formation of Alternative Enolates: The regioselectivity of enolate formation can be a problem. For example, in the self-condensation of 3-methyl-2-butanone, deprotonation can occur at the methyl group or the methine proton, leading to different reaction pathways.[8][9]

    • Solution: The choice of base and temperature can influence which enolate is formed (kinetic vs. thermodynamic control). For intramolecular reactions, the formation of a thermodynamically stable five- or six-membered ring is the primary driving force, which often overrides the initial enolate preference.[5][6] If isomer formation is a major issue, consider using a bulkier base to favor deprotonation at the less sterically hindered site.

Cause C: Product Loss During Workup

The product, being a ketone, can be sensitive to certain conditions.

  • Inefficient Extraction: Ensure the pH of the aqueous layer is adjusted correctly to suppress emulsion formation and ensure the product is in the organic phase. A common procedure involves neutralization with a mild base like potassium carbonate solution.[7]

  • Decomposition During Distillation: Failure to completely remove acidic residues from the crude product can lead to decomposition upon heating during distillation.[10]

    • Solution: Wash the combined organic layers thoroughly with a dilute base (e.g., 10% NaOH or NaHCO₃ solution) until the aqueous layer is basic, followed by a brine wash to remove residual base and water.[10]

Q2: I am observing multiple spots on my TLC plate, even after purification. How can I identify and minimize these impurities?

The presence of multiple spots indicates either unreacted starting materials or the formation of isomers and side products.

Identification:

  • Cis/Trans Isomers: The final product can often exist as a mixture of cis and trans diastereomers with respect to the methyl groups at positions 4 and 5. These often have very similar Rf values on TLC. A patent for a similar synthesis reported an 85:15 trans:cis ratio.[7]

    • Characterization: High-resolution ¹H-NMR and ¹³C-NMR are essential to identify and quantify the isomer ratio.[7]

  • Unreacted Precursors: If the intramolecular cyclization is incomplete, you will have the precursor diketone in your product mixture.

  • Side Products: As mentioned in Q1, aldol side products or products from the initial condensation step (e.g., 4-methyl-4-hexen-3-one) can be present.[7]

Minimization Strategies:

Impurity TypeRecommended ActionRationale
Cis/Trans Isomers Careful fractional distillation or preparative chromatography (e.g., HPLC).Isomers often have slightly different boiling points or polarities. Complete separation can be challenging.
Unreacted Diketone Increase reaction time or temperature for the cyclization step. Ensure the base is active and used in sufficient quantity.Drives the equilibrium towards the cyclized, dehydrated product, which is often more thermodynamically stable.
Condensation Byproducts Optimize the initial condensation step (see Q1). Purify the diketone intermediate before the cyclization step.A cleaner starting material for the cyclization will result in a cleaner final product, simplifying purification.
Q3: The reaction seems to stall or not go to completion. What factors related to the base are critical?

The choice and handling of the base are paramount for a successful intramolecular aldol condensation.

Key Factors:

  • Base Strength (pKa): The base must be strong enough to deprotonate the α-carbon of the ketone to form the enolate, but not so strong that it promotes undesired side reactions. Common bases include sodium hydroxide, potassium carbonate, or alkoxides.[1]

  • Stoichiometry: While the base is catalytic, using a sufficient amount is necessary to drive the reaction at a reasonable rate. For challenging cyclizations, stoichiometric amounts may be required.

  • Solubility: The base must have some solubility in the reaction medium to be effective. Phase-transfer catalysts can sometimes be employed in biphasic systems to improve performance.

  • Water Content: The presence of water can be complex. While aldol additions are often reversible and dehydration drives the reaction forward, an excess of water can sometimes hinder the catalyst or alter the solvent polarity unfavorably.[11]

Troubleshooting Steps:

  • Switch the Base: If a weak base like K₂CO₃ is ineffective, try a stronger base like NaOH or NaOMe in an appropriate solvent (e.g., methanol or ethanol).

  • Ensure Anhydrous Conditions (if required): For some metal-catalyzed or organometallic-mediated steps, anhydrous conditions are critical. Use freshly dried solvents and flame-dried glassware.[7]

  • Check Base Quality: Ensure your base is not old or contaminated (e.g., NaOH readily absorbs CO₂ from the air to form sodium carbonate, which is a much weaker base).

Experimental Workflow & Visualization

A generalized workflow for the synthesis is presented below. This diagram illustrates the critical stages from starting materials to the final purified product.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization & Purification start Starting Ketone + Acetaldehyde catalyst Ti-based Catalyst + MgCl₂ reaction1 Condensation Reaction (e.g., 90°C, 3-4h) start->reaction1 catalyst->reaction1 workup1 Hydrolysis (Aq. Acetic Acid) & Neutralization (Aq. K₂CO₃) reaction1->workup1 precursor Crude 1,4-Diketone Intermediate workup1->precursor base Base (e.g., NaOH) in Solvent (e.g., Methanol) reaction2 Intramolecular Aldol Condensation / Dehydration precursor->reaction2 precursor->reaction2 Optional: Intermediate Purification base->reaction2 workup2 Quench, Extraction, & Neutral Wash reaction2->workup2 purification Fractional Distillation or Chromatography workup2->purification product Purified 2,4,4,5-Tetramethyl- 2-cyclopenten-1-one purification->product

Caption: Generalized workflow for the two-stage synthesis of the target cyclopentenone.

Frequently Asked Questions (FAQs)

Q: Are there any specific safety precautions I should take? A: Yes. Many starting materials like 3-methyl-2-butanone are flammable liquids with low flash points.[12] Operations should be conducted in a well-ventilated fume hood away from ignition sources. Strong acids like H₂SO₄ and formic acid, used in some alternative syntheses, are highly corrosive and require appropriate personal protective equipment (gloves, goggles, lab coat).[10][13]

Q: Can I use a different catalyst for the initial condensation? A: While the titanium-based system is documented, other catalysts for aldol-type reactions exist.[7] These include solid base catalysts like magnesium oxide or hydrotalcites, which can simplify catalyst removal but may require higher temperatures and show different selectivity.[11] Acidic catalysts, such as ion-exchange resins, are also used in similar industrial condensations.[14] Any new catalyst system would require significant optimization of reaction conditions.

Q: My NMR shows the product, but the boiling point during distillation is much higher than expected. Why? A: This typically indicates the presence of high-boiling impurities. The most likely culprits are the uncyclized diketone precursor or intermolecular aldol condensation products (dimers, trimers). A very high-boiling residue could also indicate polymer formation. Ensure the cyclization reaction has gone to completion and consider purifying a small sample by column chromatography to obtain an analytical standard for comparison.

References

  • US Patent 7279605B2 - Synthesis of cyclopentenones.Google Patents.
  • 3-Methyl-2-butanone: Production And Uses. Chemcess. Available from: [Link]

  • Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation. Scholars Research Library. Available from: [Link]

  • Cyclopentenone. Wikipedia. Available from: [Link]

  • Cyclopentenone synthesis. Organic Chemistry Portal. Available from: [Link]

  • A novel synthesis of 2,4,4-trisubstituted 2-cyclopentenones. Tetrahedron. Available from: [Link]

  • 2,4,4-trimethylcyclopentanone. Organic Syntheses Procedure. Available from: [Link]

  • Intramolecular Aldol Reactions. OpenStax. Available from: [Link]

  • Draw the two possible enols that can be formed from 3-methyl-2-butanone. Chegg.com. Available from: [Link]

  • Intramolecular aldol cyclization of C-4-ulopyranosyl-2'-oxoalkanes controlled by steric effects. PubMed. Available from: [Link]

  • Intramolecular Aldol Reactions. Chemistry LibreTexts. Available from: [Link]

  • Efficient method for cyclopentanone synthesis from furfural. Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • 3-Methyl-2-butanone | C5H10O. PubChem. Available from: [Link]

  • Mechanistic Insights into the Catalytic Condensation of Methyl Ketones on MgO Surfaces. OSTI.gov. Available from: [Link]

  • Cross‐aldol condensation of acetaldehyde with butanone under different... ResearchGate. Available from: [Link]

  • H2SO4-Mediated Intramolecular Cyclization of N-Arylated Homoallylamines. Organic Chemistry Portal. Available from: [Link]

  • Intramolecular Cyclization. Encyclopedia MDPI. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2,4,4,5-Tetramethyl-2-cyclopenten-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields and complex side reactions when synthesizing highly substituted cyclopentenones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields and complex side reactions when synthesizing highly substituted cyclopentenones.

While the classical Nazarov cyclization of 2,4,5-trimethylhexa-1,4-dien-3-one might seem like a logical route to 2,4,4,5-tetramethyl-2-cyclopenten-1-one, the sterically hindered pentadienyl cation intermediate is highly susceptible to Wagner-Meerwein methyl shifts and non-selective deprotonation, leading to intractable mixtures of isomers[1].

Instead, the intermolecular Pauson-Khand (PK) reaction between propyne, 2-methyl-2-butene, and carbon monoxide is the most atom-economical and regioselective pathway[2]. However, this [2+2+1] cycloaddition presents its own unique set of side reactions. This guide provides field-proven troubleshooting strategies to optimize this specific synthesis[3].

Frequently Asked Questions & Troubleshooting

Q1: I am observing a significant amount of the 3-methyl regioisomer (3,4,4,5-tetramethyl-2-cyclopenten-1-one). How can I improve alkyne regioselectivity? Cause: In the PK reaction, terminal alkynes generally direct their largest substituent to the C2 position (alpha to the carbonyl) to minimize steric clashing in the cobaltacyclopentene intermediate[2]. However, the steric difference between the methyl group and the proton in propyne is relatively small, leading to competitive insertion and the formation of the 3-methyl regioisomer. Solution: Utilize a bulky, removable directing group. Substituting propyne with 1-(trimethylsilyl)propyne forces the bulky TMS group exclusively to the C2 position. Post-cyclization, the TMS group can be easily cleaved using TBAF to yield the desired regiochemistry. Alternatively, switching to a Rh-catalyzed system with bulky phosphine ligands can enforce strict kinetic control[4].

Q2: My GC-MS shows a byproduct with the mass of 2,4,5,5-tetramethyl-2-cyclopenten-1-one. What causes this alkene misinsertion? Cause: This isomer arises from the reverse regiochemical insertion of 2-methyl-2-butene. Normally, the less sterically hindered carbon ( =CH−CH3​ ) inserts adjacent to the carbonyl (C5), placing the gem-dimethyl group at C4. However, elevated temperatures (e.g., >100 °C) provide enough thermal energy to overcome the steric penalty of the reverse insertion. Solution: Lower the reaction temperature. To maintain catalytic turnover at lower temperatures, introduce a nucleophilic promoter such as cyclohexylamine or N-methylmorpholine N-oxide (NMO)[4]. These additives attack a coordinated CO ligand, facilitating its dissociation and opening a coordination site for the alkene at mild temperatures (25–60 °C).

Q3: The yield of my target cyclopentenone is low, and I detect aromatic byproducts like mesitylene. Cause: Alkyne cyclotrimerization is a highly competitive side reaction. Because 2-methyl-2-butene is a sterically hindered, electron-rich alkene, its coordination to the cobalt center is slow. If the steady-state concentration of propyne is too high, three alkyne molecules will couple in the metal's coordination sphere to form aromatic rings before the alkene can insert[5]. Solution: Run the reaction with a massive excess of the alkene (5:1 to 10:1 relative to the alkyne). Furthermore, add the propyne slowly via a gas mass flow controller or syringe pump to keep its active concentration near zero, forcing the intermediate to wait for the alkene.

Q4: I am seeing products derived from 2-methyl-1-butene rather than my starting 2-methyl-2-butene. Cause: Transition metal catalysts can catalyze alkene isomerization via β -hydride elimination prior to the insertion step. This is exacerbated by trace moisture or protic impurities that generate metal hydrides. Solution: Ensure strictly anhydrous conditions. Dry the 2-methyl-2-butene over activated molecular sieves and degas all solvents via freeze-pump-thaw cycles.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the distribution of side reactions during the PK synthesis of 2,4,4,5-tetramethyl-2-cyclopenten-1-one.

Catalyst SystemAdditiveTemp (°C)Alkene:Alkyne RatioTarget Yield (%)Regioisomers (%)Trimerization (%)
Co2​(CO)8​ None1101:1221845
Co2​(CO)8​ NMO (3 eq)255:165812
Co2​(CO)8​ Cyclohexylamine605:17858
[Rh(CO)2​Cl]2​ AgOTf8010:1852<1

Experimental Protocol: Amine-Promoted Pauson-Khand Synthesis

This self-validating protocol utilizes cyclohexylamine to suppress high-temperature side reactions[4].

Objective: Regioselective synthesis of 2,4,4,5-tetramethyl-2-cyclopenten-1-one. Self-Validation Checkpoint: The formation of the hexacarbonyldicobalt-alkyne complex is visually confirmed by a distinct color shift from orange-red to deep burgundy.

  • Complexation: In a flame-dried 50 mL Schlenk flask under argon, dissolve Co2​(CO)8​ (1.1 mmol) in anhydrous CH2​Cl2​ (20 mL). Slowly bubble propyne gas (1.0 mmol) into the solution at 25 °C until CO evolution ceases. Causality: Pre-forming the alkyne complex prevents premature alkyne trimerization.

  • Alkene Addition: Add anhydrous 2-methyl-2-butene (5.0 mmol, 5.0 equiv) in one portion. Causality: A 5-fold excess of the sterically hindered alkene drives the equilibrium toward insertion.

  • Promoter Activation: Dropwise add cyclohexylamine (3.0 mmol). Causality: The amine facilitates CO dissociation, opening a vacant coordination site for the alkene at 60 °C, preserving kinetic regiocontrol.

  • Cycloaddition: Seal the flask and heat to 60 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the burgundy alkyne complex spot disappears.

  • Oxidative Demetalation: Cool the mixture to room temperature and expose it to air. Filter through a short pad of Celite, washing with diethyl ether (30 mL). Causality: Air oxidation converts the active cobalt species into insoluble cobalt(II) salts (turning the solution from dark red to a pale organic layer with green/brown precipitate), effectively quenching the reaction.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (gradient: 100% hexanes to 95:5 hexanes/EtOAc) to isolate the target cyclopentenone.

Mechanistic Pathway & Side Reactions

Fig 1: Catalytic cycle and competing side reactions in the Pauson-Khand synthesis.

Sources

Troubleshooting

Technical Support Center: Purification of 2,4,4,5-Tetramethyl-2-cyclopenten-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the isolation challenges associated with highly substituted cyclopentenones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the isolation challenges associated with highly substituted cyclopentenones. 2,4,4,5-Tetramethyl-2-cyclopenten-1-one is a critical building block in the synthesis of complex organometallic ligands and fine chemicals[1]. Because its synthesis—often achieved via Nazarov cyclization or aldol condensation—generates structurally similar isomeric byproducts and oligomers, purification requires a highly strategic, thermodynamically sound approach.

This guide provides field-proven methodologies, troubleshooting steps, and causal explanations to ensure high-purity isolation.

Part 1: Physical Properties & Purification Parameters

To design a self-validating purification system, one must first establish the physicochemical baseline of the target molecule. The following table summarizes the key properties of the tetramethylcyclopentenone class to guide your chromatographic and thermodynamic parameters [2].

PropertyValue / CharacteristicAnalytical Relevance
Molecular Formula C9H14OBaseline for MS/HRMS validation
Molecular Weight 138.21 g/mol Target mass for GC-MS monitoring
Boiling Point 60–75 °C at 10–15 TorrDictates vacuum distillation parameters
Appearance Colorless to pale yellow liquidVisual indicator of purity and oxidation state
Solubility Miscible in Et2O, EtOAc, HexanesIdeal for normal-phase chromatography
Refractive Index ( nD20​ ) ~1.476Useful for verifying fraction purity post-distillation
Part 2: Troubleshooting Guides & FAQs

Q1: My crude reaction mixture is dark brown and highly viscous. How do I prevent polymerization before purification? A1: Causality: Tetramethylcyclopentenones are highly susceptible to acid-catalyzed oligomerization and autoxidation at elevated temperatures. If your cyclization step utilized strong acids (e.g., p -TsOH or Lewis acids), residual protons will rapidly catalyze the degradation of the enone during solvent evaporation. Solution: You must establish a self-validating quench. Before concentrating the crude mixture, perform a rigorous aqueous neutralization using saturated aqueous NaHCO3​ . Verify the pH of the aqueous layer is ≥7 . Only after complete neutralization should you proceed with solvent removal under reduced pressure at a water bath temperature not exceeding 35 °C.

Q2: I am attempting vacuum distillation, but the product is co-distilling with unreacted acyclic precursors. How can I improve the resolution? A2: Causality: The boiling point of 2,4,4,5-tetramethyl-2-cyclopenten-1-one is thermodynamically close to its acyclic divinyl ketone precursors. A simple short-path distillation setup lacks the theoretical plates required to separate these closely related boiling points. Solution: Transition to a fractional distillation setup. Utilize a 20-cm Vigreux column to increase the number of theoretical plates [3]. Maintain a strict, non-fluctuating vacuum of 10–15 Torr and collect the main fraction boiling strictly between 60–75 °C. Discard the early-eluting forerun.

Q3: When using silica gel flash chromatography, my enone streaks and co-elutes with an isomeric impurity. What solvent system is optimal? A3: Causality: The carbonyl oxygen of the enone acts as a strong hydrogen-bond acceptor, interacting heavily with the free silanol groups on the silica gel stationary phase, which causes tailing. Furthermore, exocyclic double-bond isomers possess nearly identical dipole moments. Solution: Employ a low-polarity, shallow isocratic solvent system—typically 2% to 5% Ethyl Acetate in Hexanes. To suppress silanol interactions and prevent streaking, you can pre-treat the silica gel with 1% Triethylamine (TEA), though this is usually only necessary for highly sensitive enones.

Part 3: Experimental Protocols (Standard Operating Procedures)
Protocol A: Fractional Vacuum Distillation (For Scale > 5g)

Distillation is the most scalable and cost-effective method for purifying volatile enones [3].

  • Apparatus Assembly: Assemble a fractional distillation setup utilizing a suitably sized round-bottom flask, a 20-cm Vigreux column, a water-cooled condenser, and a multi-neck fraction collector (cow adapter). Ensure all joints are greased with high-vacuum silicone grease.

  • Degassing: Transfer the dried, crude 2,4,4,5-tetramethyl-2-cyclopenten-1-one to the distillation flask. Add a magnetic stir bar. Apply vacuum (10–15 Torr) at room temperature for 15 minutes to remove residual volatile extraction solvents (e.g., diethyl ether or hexanes).

  • Heating & Equilibration: Gradually heat the oil bath. Allow the vapors to slowly ascend the Vigreux column to establish thermal equilibrium.

  • Fraction Collection:

    • Fraction 1 (Forerun): Collect any distillate below 55 °C (typically residual solvent and low-boiling acyclic impurities).

    • Fraction 2 (Main Product): Collect the fraction boiling at 60–75 °C [3]. This is your purified enone.

    • Residue: Leave the dark, viscous oligomeric residue in the boiling flask. Do not distill to dryness.

  • Validation: Analyze Fraction 2 via GC-MS and 1 H-NMR to confirm the absence of acyclic precursors.

Protocol B: Flash Column Chromatography (For Scale < 5g)

Chromatography is ideal for separating the target enone from closely related double-bond isomers.

  • Column Packing: Prepare a slurry of silica gel (230–400 mesh) in Hexanes. Pour the slurry into a glass column, ensuring a flat, uniform silica bed without air bubbles.

  • Sample Loading: Dissolve the crude enone in a minimal amount of Hexanes (or a 1:1 mixture of Hexanes/DCM if solubility is poor). Carefully apply the solution to the top of the silica bed using a Pasteur pipette.

  • Elution: Elute the column using an isocratic gradient of 3% Ethyl Acetate in Hexanes. Use compressed air to maintain a steady flow rate (~2 inches/min).

  • Fraction Analysis: Collect 15 mL fractions. Spot each fraction on a silica TLC plate and develop in 10% EtOAc/Hexanes. Visualize the enone using a UV lamp (254 nm) and by staining with Potassium Permanganate ( KMnO4​ ), which will rapidly oxidize the conjugated double bond, leaving a yellow spot on a purple background.

  • Isolation: Pool the fractions containing the pure enone ( Rf​≈0.4 ) and concentrate under reduced pressure to yield the pure product as a pale yellow liquid.

Part 4: Mandatory Visualization

PurificationWorkflow Crude Crude 2,4,4,5-Tetramethyl- 2-cyclopenten-1-one Quench Aqueous Quench & Neutralization (Saturated NaHCO3) Crude->Quench Extraction Liquid-Liquid Extraction (Et2O or EtOAc) Quench->Extraction Drying Drying (MgSO4) & Solvent Removal Extraction->Drying Decision Scale & Purity Assessment Drying->Decision Distillation Fractional Vacuum Distillation (60-75 °C at 10-15 Torr) Decision->Distillation Scale > 5g Chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) Decision->Chromatography Scale < 5g or Isomer Separation Pure Pure Enone Product (Colorless/Pale Yellow Liquid) Distillation->Pure Chromatography->Pure

Decision matrix and workflow for the purification of tetramethylcyclopentenones.

References
  • 1,1-difluoro-2,2,3-trimethylcyclopropane - Chemical Synthesis Database (Lists 2,4,4,5-tetramethyl-2-cyclopenten-1-one as a related synthetic intermediate). ChemSynthesis. Available at: [Link]

  • 2,3,4,5-TETRAMETHYL-2-CYCLOPENTENONE . LookChem. Available at:[Link]

  • 3.4 Ligands: Procedure for 2,3,4,5-Tetramethylcyclopent-2-enone . Thieme Connect. Available at: [Link]

Optimization

"optimizing reaction conditions for cyclopentenone synthesis"

Welcome to the Cyclopentenone Synthesis Optimization Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the mechanistic nuances and technical bottlenecks o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Cyclopentenone Synthesis Optimization Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the mechanistic nuances and technical bottlenecks of assembling functionalized cyclopentenones.

Cyclopentenone cores are ubiquitous in natural products and pharmaceutical agents. However, their synthesis—whether via the Pauson-Khand reaction, the Piancatelli rearrangement, or the Nazarov cyclization—often presents challenges in stereocontrol, catalyst turnover, and side-product formation. This guide provides field-proven insights, causality-driven explanations, and self-validating protocols to optimize your workflows.

Section 1: The Pauson-Khand Reaction (PKR)

The Pauson-Khand formal [2+2+1] cycloaddition is a premier method for constructing cyclopentenones from an alkene, an alkyne, and carbon monoxide.

Q: My intramolecular Pauson-Khand reaction utilizing alkynyl allenes is stalling with poor conversion. How can I drive this reaction to completion? A: Alkynyl allenes inherently possess allenic strain, which can hinder the formation of the necessary metallacycle intermediate. If you are using standard cobalt carbonyl catalysts without success, switching to a Molybdenum-mediated system can be highly effective. The addition of Dimethyl Sulfoxide (DMSO) is the critical causal factor here: DMSO acts as a labile ligand that facilitates the oxidative removal of a CO ligand from the metal center, drastically accelerating the cycloaddition to afford substituted α-methylene cyclopentenones[1].

Q: How can I improve the stereoselectivity and yield when working with complex enyne substrates? A: For classic Co-catalyzed enyne PKR, the addition of promoters like Acetonitrile (MeCN) can serve as an effective accelerator to transform the alkyne dicobalt complex into the desired product. In total synthesis applications, utilizing MeCN has been shown to construct PKR products in high yields (e.g., 73%) with favorable diastereomeric ratios[2].

Quantitative Data: PKR Optimization Parameters
Substrate TypeCatalyst SystemAdditive / PromoterConditionsOutcome / Yield
Alkynyl AlleneMo(CO)₆ (1.2 eq)DMSO (10 eq)Toluene, 80°-100°C, 3h47% (Highly functionalized bicyclic)[1]
Enyne ComplexCo₂(CO)₈MeCNRoom Temp73% (2.4:1 dr)[2]
Protocol 1: Mo-Mediated Allenic Pauson-Khand Cycloaddition

Self-Validation: The reaction mixture serves as its own visual indicator, transitioning from clear to yellow, and finally to dark brown/blue upon completion[1].

  • Preparation: Dissolve the alkynyl allene substrate in anhydrous toluene or benzene to achieve a 0.1 M concentration.

  • Activation: Add DMSO (10 equivalents) to the solution, followed immediately by molybdenum hexacarbonyl (Mo(CO)₆, 1.2 equivalents). Caution: Perform under a strict argon atmosphere.

  • Thermal Cycling: Heat the mixture to 80°–100°C. Maintain this temperature for 3 hours.

  • Validation: Perform TLC analysis (Hexanes:EtOAc). The reaction is complete when the starting alkynyl allene spot is fully consumed.

  • Isolation: Cool the mixture to room temperature, filter the solids through a Celite pad, and purify the resulting α-methylene cyclopentenone via silica gel chromatography.

PKR_Optimization Substrate Alkynyl Allene Substrate Solvent Toluene / Benzene (0.1M Concentration) Substrate->Solvent Catalyst Mo(CO)6 (1.2 equiv) + DMSO (10 equiv) Solvent->Catalyst Intermediate Molybdenum-Allene Complex Catalyst->Intermediate Heating Thermal Activation 80°-100°C, 3h Product α-Methylene Cyclopentenone Heating->Product Intermediate->Heating

Workflow for Mo-mediated Pauson-Khand cycloaddition of alkynyl allenes.

Section 2: The Piancatelli Rearrangement

The Piancatelli rearrangement transforms 2-furylcarbinols into 4-hydroxycyclopent-2-enones. The aza-variant utilizes anilines to yield aminocyclopentenones.

Q: During the aza-Piancatelli rearrangement, I am observing competitive Friedel-Crafts alkylation instead of the desired cyclopentenone. How do I suppress this? A: This is a nucleophilicity vs. steric hindrance issue. When using less hindered anilines (like 2,6-dimethylaniline), the electron-rich aromatic ring can outcompete the amine nitrogen for the nucleophilic attack on the furyl cation, leading to Friedel-Crafts products. To suppress this, utilize more sterically hindered anilines (e.g., 2,4,6-trimethylaniline) or rely on highly optimized, mild Lewis acids like Dysprosium(III) triflate (Dy(OTf)₃) which tightly control the activation of the hydroxy-group without over-activating the aromatic ring[3].

Q: Which Lewis acid provides the best cost-to-yield ratio for standard aza-Piancatelli cyclizations? A: Dy(OTf)₃ is highly recommended. At just 5 mol% loading in acetonitrile at 80°C, it provides results identical to the more commonly cited Sc(OTf)₃, but is significantly more cost-effective. Alternatively, Phosphomolybdic acid (PMA) at an ultra-low loading of 0.03 mol% can achieve >80% yields in roughly 1 hour[3].

Quantitative Data: Aza-Piancatelli Catalyst Comparison
CatalystLoadingSolventTempResult / Observation
Dy(OTf)₃5 mol%MeCN80°CExcellent yield, highly cost-effective[3]
Sc(OTf)₃5 mol%MeCN80°CHigh yield, but cost-prohibitive at scale[3]
PMA0.03 mol%MeCNReflux>80% yield in ~1 hour[3]
Protocol 2: Aza-Piancatelli Rearrangement using Dy(OTf)₃

Self-Validation: The inherent stereochemical control of this cascade strictly delivers the trans isomer. Validate success via ¹H-NMR by checking the coupling constant between the two vicinal hydrogens on the cyclopentenone ring (expect Jtrans​ = 2.5 Hz)[3].

  • Preparation: Dissolve the 2-furylcarbinol substrate and the aniline derivative in anhydrous acetonitrile (MeCN).

  • Catalysis: Add 5 mol% of Dy(OTf)₃ to the solution. The Lewis acid coordinates to the hydroxyl group, turning it into a superior leaving group.

  • Reaction: Heat the mixture to 80°C. Monitor via TLC until the furylcarbinol is consumed.

  • Isolation: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate the trans-4-amino-5-substituted cyclopent-2-enone.

Piancatelli_Mechanism Furan 2-Furylcarbinol Activation Lewis Acid Activation e.g., Dy(OTf)3 Furan->Activation Carbocation Furyl Cation Intermediate Activation->Carbocation Nucleophile Aniline Addition (Nucleophilic Attack) Carbocation->Nucleophile RingOpening Ring Opening & 4π-Electrocyclization Nucleophile->RingOpening Product trans-4-Amino-5-substituted Cyclopent-2-enone RingOpening->Product

Mechanistic sequence of the aza-Piancatelli rearrangement cascade.

Section 3: Nazarov Cyclization

The Nazarov cyclization is a 4π-electrocyclic reaction that converts divinyl ketones into cyclopentenones via a pentadienyl cation intermediate.

Q: My Nazarov cyclization of divinyl ketones yields complex degradation mixtures due to harsh Lewis acids like SnCl₄. Are there milder, sustainable alternatives? A: Yes. Deep Eutectic Solvents (DES) can act as both the solvent and the Brønsted acid catalyst. The hydrogen bond donors in the DES network activate the enone system sufficiently to induce the 4π-electrocyclization without the destructive harshness and moisture sensitivity of traditional metal chlorides[4].

Q: How fast is the cyclization for highly substituted divinyl ketones? A: It can be nearly instantaneous if the right promoter is used. For instance, in the synthesis of (±)-xanthocidin, treating a highly substituted divinyl ketone with iron(III) chloride generates a sterically challenged oxyallyl cation that undergoes exocyclic elimination to form a 5-methylene-2-cyclopentenone in less than three minutes[5].

Protocol 3: Nazarov Cyclization in Deep Eutectic Solvents (DES)

Self-Validation: Verify the structural integrity of the product via ¹H-NMR; the appearance of diagnostic vinylic protons corresponding to the α,β-unsaturated cyclopentenone system confirms successful cyclization and double-bond migration[4].

  • Preparation: Prepare the Deep Eutectic Solvent (e.g., Choline Chloride/Urea or specific acidic DES) in a screw-cap vial.

  • Reaction: Add the divinyl ketone (e.g., 6-heptene-2,5-dione) directly to the DES.

  • Incubation: Stir the mixture at 25°–60°C for 1 to 16 hours. The DES provides a highly polar, activating microenvironment that stabilizes the transition state.

  • Workup: Upon completion (verified by GC-MS or TLC), add water to break the DES network.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) 3 times. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the cyclopentenone[4].

Nazarov_Pathway Divinyl Divinyl Ketone (e.g., 6-heptene-2,5-dione) Acid Acid Catalyst (Lewis/Brønsted or DES) Divinyl->Acid Pentadienyl Pentadienyl Cation Acid->Pentadienyl Electrocyclization 4π-Conrotatory Electrocyclization Pentadienyl->Electrocyclization Oxyallyl Oxyallyl Cation Intermediate Electrocyclization->Oxyallyl Elimination Proton Elimination & Tautomerization Oxyallyl->Elimination Cyclopentenone Substituted Cyclopentenone Elimination->Cyclopentenone

Acid-catalyzed Nazarov cyclization pathway via oxyallyl cation intermediates.

References

  • A New Allenic Pauson-Khand Cycloaddition for the Preparation of α-Methylene Cyclopentenones. pitt.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKL9ozs4sZm4Ev3Hg1dSddz3DhuHqDBtT2jSGAMeIcNawKrnlw2wSI6ABqPxWm33P0zzUmHNP9DZkd4YRA5fDukoJfJWaJedTHx0ifO2GhBizzACGfDDby6vMyIOzK5igldUIAgQB_XFK7MfdmJQ==]
  • The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrOi4TXOns9ivFKq0TqXZJLDUyG7DkRZKyFQEmqrXQTNazE2hmPsggxJYlnVxdFiBd_j8LMxrmStdntGXoMe8q3WEjjImpxHpBTxS9z4PGBV5oR55_9vXPywACSj9GIRai2jpf0lp5csqoiF0=]
  • Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfeNf6No7sgmtEH5uLScxV7KaIAHTy7mPiWR7YrKc0ad02LQa9KNyuDvoPdETu96IYqgxzO5GuZGXLaOG08Q5pjKL-iRcKXdsbqVCVCsweXRC6obAq2OvFzLVnUy82z2tDDqmj]
  • Application Notes and Protocols: Nazarov Cyclization of 6-Heptene-2,5-dione for Cyclopentenone Synthesis. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFrDY-jxxDHpLRjeaN0t8FfVac3Lh6qXeTYVSwpqj8jCzcT5lai3KaT2I_gCCY2olpbI69F7xfWtI7B8tki5eJXeACqMub4j0gekw64CzmIHVVkAObBMX_dm_h4nW0i_jqI0ywfzAfAF2fuCWRsPmjxtTgqmvB4gdoGV9QoVN48QfLZSptPL0LY8Wm5Izk9B4eFuqCnn_ME93uZG_6M03g0p81pZ_y0OPUXsx99Bpa0HahpiJlrJPtRLNEYTBx6ebHu9tKHQ==]
  • Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. thieme-connect.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFASHr2pu7tNbWeiRhp8vnzv6uSzqcSMGwizO3GL_BrDiOIUUiJzIIAri06ZGo8FJx9gHWWQLg-Cg6siegJ2SNwWWYxGHYAF1kI2WDLu7ZfvhRT4WBDaBucF9nTYAA3m65r-SHCAx9d5nyNh3L0u90Y1YD_sugPvikqf8IS7XRLYUywDeeOMKqOTmQ]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 2,4,4,5-Tetramethyl-2-cyclopenten-1-one

Welcome to the Technical Support Center for 2,4,4,5-tetramethyl-2-cyclopenten-1-one . This compound is a highly substituted α,β -unsaturated ketone frequently utilized as an intermediate in complex natural product synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,4,4,5-tetramethyl-2-cyclopenten-1-one . This compound is a highly substituted α,β -unsaturated ketone frequently utilized as an intermediate in complex natural product synthesis and drug development. Due to its specific substitution pattern—featuring a stereocenter at the C5 position strictly α to the carbonyl and an unsubstituted β -carbon at C3—it exhibits acute sensitivity to acidic environments.

This guide provides researchers and process chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maintain the structural and stereochemical integrity of this molecule during synthesis, extraction, and purification.

I. Troubleshooting Guides & FAQs

Q1: Why does my isolated 2,4,4,5-tetramethyl-2-cyclopenten-1-one show a loss of stereochemical purity after silica gel chromatography? A1: The C5 position of this molecule is a labile stereocenter. Standard silica gel is mildly acidic (pH ~4.5–5.5). When exposed to this matrix, the carbonyl oxygen is protonated, which drastically increases the acidity of the C5 α -proton. This facilitates tautomerization to the corresponding enol. Because the enol intermediate is planar and achiral at C5, subsequent re-protonation occurs from either face of the cyclopentenone ring, leading to epimerization and a complete loss of enantiomeric or diastereomeric excess (1) [3].

Q2: I am observing a mass +18 Da impurity in my LC-MS after exposing the compound to 0.1 M HCl. What is this degradation product? A2: You are observing the acid-catalyzed hydration of the α,β -unsaturated double bond. In 2,4,4,5-tetramethyl-2-cyclopenten-1-one, the C3 position is unsubstituted (bearing only a hydrogen). Under aqueous acidic conditions, the conjugated system is activated via an oxonium ion intermediate, making the β -carbon (C3) highly electrophilic. Water acts as a nucleophile in a Michael-type addition, yielding the hydrated byproduct 3-hydroxy-2,4,4,5-tetramethylcyclopentan-1-one. This pathway is structurally analogous to the reverse of the final dehydration step in the Nazarov cyclization (2) [1].

Q3: Can I use standard anhydrous Magnesium Sulfate ( MgSO4​ ) to dry my organic extracts containing this cyclopentenone? A3: It is highly discouraged. Anhydrous MgSO4​ acts as a mild Lewis acid and often contains trace amounts of sulfuric acid from its manufacturing process. Prolonged exposure during drying can initiate both epimerization at C5 and double-bond migration. We recommend using anhydrous Sodium Sulfate ( Na2​SO4​ ), which is strictly neutral, to ensure the structural integrity of the cyclopentenone (3) [2].

II. Mechanistic Visualization

EnolizationMechanism A 2,4,4,5-Tetramethyl- 2-cyclopenten-1-one (Chiral C5) B Protonated Oxonium (Activated Electrophile) A->B + H⁺ (Acidic Media) C Enol Intermediate (Achiral at C5) B->C - H⁺ (Deprotonation at C5) D Epimerized Product (Loss of ee/dr) C->D + H⁺ (Non-stereoselective)

Fig 1: Acid-catalyzed enolization mechanism leading to C5 epimerization.

III. Quantitative Stability Data

The following table summarizes the stability of 2,4,4,5-tetramethyl-2-cyclopenten-1-one under various common laboratory conditions.

Environmental ConditionTemp (°C)Time (h)C5 Epimerization (%)Hydration/Degradation (%)Recommended Action
0.1 M HCl (aq) 252> 40%~ 15%Avoid aqueous strong acids entirely.
5% TFA in DCM 251> 90%< 5%Use buffered organic systems.
Silica Gel (Standard) 25415 - 25%< 1%Deactivate silica with 1% Et3​N .
Sat. NaHCO3​ (pH 8) 2524< 1%< 1%Ideal for quenching and washing.
Neutral Alumina 2512< 1%< 1%Preferred purification matrix.

IV. Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality is built into every step to prevent the acid-catalyzed degradation pathways described above.

Protocol A: Mild, Acid-Free Liquid-Liquid Extraction

Objective: Isolate the cyclopentenone from a crude reaction mixture without inducing enolization or hydration.

  • Quench : Cool the crude reaction mixture to 0 °C. Slowly add an equal volume of saturated aqueous NaHCO3​ . Causality: Neutralizes any residual acidic catalysts or byproducts immediately at low temperatures to prevent exothermic degradation.

  • Validate : (Critical Step) Use pH paper to verify the aqueous layer is strictly between pH 7.5 and 8.0. If pH < 7.5, add additional NaHCO3​ dropwise until the target pH is reached.

  • Extract : Partition the mixture using Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Extract the aqueous layer twice more with the organic solvent.

  • Wash : Wash the combined organic layers with brine to remove residual salts and water.

  • Dry : Add anhydrous Na2​SO4​ . Swirl for 5 minutes and filter. Causality: Na2​SO4​ is strictly neutral, avoiding the Lewis-acidic degradation commonly caused by MgSO4​ .

  • Concentrate : Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 30 °C.

Protocol B: Triethylamine-Deactivated Silica Gel Chromatography

Objective: Purify the compound while completely suppressing acid-catalyzed epimerization on the column.

  • Slurry Preparation : Prepare a slurry of silica gel in the desired eluent (e.g., 9:1 Hexanes:EtOAc) containing 1% (v/v) Triethylamine ( Et3​N ).

  • Column Packing & Validation : Pour the slurry into the column and flush with at least 3 column volumes of the Et3​N -spiked eluent. Causality: The Et3​N irreversibly binds to the highly acidic silanol groups on the silica surface, rendering the stationary phase neutral.

  • Loading : Dissolve the crude 2,4,4,5-tetramethyl-2-cyclopenten-1-one in a minimum amount of the spiked eluent and load it onto the column.

  • Elution : Run the column using the Et3​N -spiked eluent. Monitor fractions via TLC (stain with KMnO4​ , as the conjugated enone will actively reduce the permanganate).

PurificationWorkflow S1 Crude Reaction Mixture (Contains Acid Traces) S2 Quench: Sat. NaHCO₃ Validate pH > 7.5 S1->S2 S3 Extract: EtOAc or DCM Wash with Brine S2->S3 S4 Dry: Na₂SO₄ (Avoid acidic MgSO₄) S3->S4 S5 Chromatography: Silica Gel + 1% Et₃N S4->S5 S6 Pure Cyclopentenone (Stereocenter Intact) S5->S6

Fig 2: Validated acid-free workflow to prevent cyclopentenone degradation.

V. References

  • The Nazarov Cyclization , Organic Reactions. [Link]

  • Modular Cyclopentenone Synthesis through the Catalytic Molecular Shuffling of Unsaturated Acid Chlorides and Alkynes , Journal of the American Chemical Society.[Link]

  • An Unexpected Isomerization for the Total Synthesis of Daphnepapytone A , Organic Letters.[Link]

  • Acid-Promoted Iso-Nazarov Cyclization of Conjugated trans-Dienones and Dienals for the Synthesis of 2-Cyclopentenones , The Journal of Organic Chemistry.[Link]

Sources

Optimization

Technical Support Center: Purification of 2,4,4,5-Tetramethyl-2-cyclopenten-1-one

Welcome to the technical support center for the synthesis and purification of 2,4,4,5-tetramethyl-2-cyclopenten-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 2,4,4,5-tetramethyl-2-cyclopenten-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Drawing from extensive in-house expertise and established chemical principles, this document provides in-depth troubleshooting advice and detailed protocols to ensure the highest purity of your final product.

Introduction: The Synthetic Challenge

The synthesis of 2,4,4,5-tetramethyl-2-cyclopenten-1-one, typically achieved through the intramolecular aldol condensation of 3,3,4-trimethyl-2,5-hexanedione, is a robust transformation. However, like many organic reactions, it is not without its complexities. The formation of byproducts can complicate downstream applications and compromise the integrity of your research. This guide will equip you with the knowledge to identify, understand, and effectively remove these impurities.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise during the purification of 2,4,4,5-tetramethyl-2-cyclopenten-1-one.

Q1: What are the most common byproducts I should expect in my crude reaction mixture?

A1: The primary byproducts in the synthesis of 2,4,4,5-tetramethyl-2-cyclopenten-1-one typically include unreacted starting material (3,3,4-trimethyl-2,5-hexanedione), the intermediate aldol addition product (3-hydroxy-2,2,3,4-tetramethylcyclopentan-1-one), and potentially a constitutional isomer, 3,5,5-trimethyl-2-cyclopenten-1-one, arising from an alternative enolization pathway. In some cases, intermolecular condensation products may also be present as high-boiling point impurities.

Q2: My crude product is a dark color. What causes this and how can I remove the color?

A2: Dark coloration in the crude product is often due to the formation of polymeric or highly conjugated byproducts, which can arise from prolonged reaction times or elevated temperatures. These colored impurities can often be removed by treatment with activated carbon followed by filtration, or during silica gel chromatography.

Q3: I am seeing a mixture of isomers in my purified product. How can I separate them?

A3: The target molecule, 2,4,4,5-tetramethyl-2-cyclopenten-1-one, possesses a stereocenter at the C5 position, leading to the potential for cis and trans diastereomers relative to the C4 methyl group. These isomers often have very similar boiling points, making separation by standard distillation challenging. High-performance liquid chromatography (HPLC) or preparative gas chromatography (GC) are often the most effective methods for separating these isomers. For some cyclopentenone systems, derivatization to form crystalline derivatives can facilitate separation by fractional crystallization, followed by regeneration of the desired isomer[1].

Q4: What is the best general approach for purifying my crude product?

A4: A two-step approach is generally recommended. First, a simple distillation or flash distillation can be used to remove the bulk of any solvent and lower-boiling impurities. This is then followed by column chromatography on silica gel to separate the target compound from unreacted starting material, the aldol addition intermediate, and other closely-related byproducts.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section provides a more detailed, question-and-answer-based approach to specific issues you may encounter during your purification workflow.

Issue 1: My initial workup is resulting in an emulsion that is difficult to separate.
  • Q: What is causing the emulsion and how can I break it?

    • A: Emulsions during the aqueous workup of aldol condensation reactions are common, especially when using a strong base as a catalyst. The formation of salts and the presence of both polar and non-polar species can stabilize these emulsions. To break the emulsion, you can try the following:

      • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

      • Change of Solvent: If possible, try using a different extraction solvent. For example, if you are using diethyl ether, switching to a less polar solvent like dichloromethane might help.

      • Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® or another filter aid can sometimes help to break up the emulsion.

Issue 2: My distillation is not giving a clean separation.
  • Q: I'm performing a fractional distillation, but I'm not getting a clear separation between my product and a closely boiling impurity. What could this impurity be and how can I improve the separation?

    • A: The most likely closely boiling impurity is the unreacted starting material, 3,3,4-trimethyl-2,5-hexanedione. While their boiling points may be close, a good fractional distillation setup should provide some separation. Consider the following to improve your distillation:

      • Column Efficiency: Ensure you are using a distillation column with a sufficient number of theoretical plates (e.g., a Vigreux or packed column).

      • Reflux Ratio: Maintain a slow and steady distillation rate with an appropriate reflux ratio to allow for proper equilibration on the column.

      • Vacuum: Performing the distillation under reduced pressure will lower the boiling points and can sometimes improve the separation between components.

    • Visualization of the Problem:

      Caption: Inefficient fractional distillation leading to co-elution.

Issue 3: I am having trouble separating the product from the aldol addition intermediate by column chromatography.
  • Q: The aldol addition product is running very close to my desired cyclopentenone on the TLC plate. How can I improve the separation?

    • A: The aldol addition product (3-hydroxy-2,2,3,4-tetramethylcyclopentan-1-one) is more polar than the final enone product due to the presence of the hydroxyl group. To improve separation on silica gel:

      • Solvent System Optimization: A less polar eluent system will increase the retention time of both compounds but should also increase the difference in their retention factors (Rf). Systematically decrease the polarity of your eluent (e.g., by decreasing the percentage of ethyl acetate in hexane).

      • Gradient Elution: Employing a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can provide better separation of closely eluting compounds.

      • Alternative Adsorbents: In some cases, using a different stationary phase, such as alumina, may provide a different selectivity and improve the separation.

    • Experimental Protocol: Optimized Flash Chromatography

      • Column Packing: Dry pack a silica gel column with an appropriate amount of silica (typically a 50:1 ratio of silica to crude product by weight).

      • Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and load it onto the column.

      • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane.

      • Fraction Collection: Collect small fractions and analyze them by TLC to identify the fractions containing the pure product.

Issue 4: My final product shows unexpected peaks in the NMR and GC-MS analysis.
  • Q: I've purified my product, but I'm still seeing minor, unidentified peaks. What could they be?

    • A: Besides the common byproducts already mentioned, other side reactions can occur to a lesser extent.

      • Alternative Enolization: While the formation of the five-membered ring is thermodynamically favored, a small amount of the alternative enolate can form, leading to the constitutional isomer, 3,5,5-trimethyl-2-cyclopenten-1-one[2][3]. This isomer will have a different NMR spectrum and GC retention time.

      • Intermolecular Condensation: If the concentration of the starting diketone is high, there is a possibility of intermolecular aldol condensation, leading to larger, dimeric byproducts. These would typically have a much higher boiling point and be more retained on a chromatography column.

    • Diagnostic Approach:

      • GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for identifying these minor byproducts. The mass spectrum of each peak can provide the molecular weight and fragmentation pattern, aiding in structure elucidation.

      • NMR Spectroscopy: High-field NMR (¹H and ¹³C) can help to identify the structure of the impurities if they can be isolated in sufficient quantity.

    • Data Presentation: Expected GC-MS Elution Profile

CompoundExpected Retention Time (Relative)Key Mass Fragments (m/z)
2,4,4,5-Tetramethyl-2-cyclopenten-1-one 1.00138 (M+), 123, 95, 67
3,3,4-Trimethyl-2,5-hexanedione< 1.00156 (M+), 99, 57, 43
3-Hydroxy-2,2,3,4-tetramethylcyclopentan-1-one> 1.00156 (M+), 138, 123, 99
3,5,5-Trimethyl-2-cyclopenten-1-one~1.00138 (M+), 123, 82, 67

Note: Relative retention times are approximate and will depend on the specific GC conditions.

Visualization of the Purification Workflow

The following diagram illustrates the recommended workflow for the purification of 2,4,4,5-tetramethyl-2-cyclopenten-1-one.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (Quench, Extract) Crude->Workup Distillation Fractional Distillation (Remove Low Boilers) Workup->Distillation Chromatography Column Chromatography (Silica Gel) Distillation->Chromatography Pure_Product Pure 2,4,4,5-Tetramethyl- 2-cyclopenten-1-one Chromatography->Pure_Product

Caption: Recommended purification workflow for 2,4,4,5-tetramethyl-2-cyclopenten-1-one.

Concluding Remarks

The successful purification of 2,4,4,5-tetramethyl-2-cyclopenten-1-one relies on a systematic approach to identifying and removing byproducts. By understanding the potential side reactions of the intramolecular aldol condensation, researchers can tailor their purification strategy to achieve the desired level of purity. The troubleshooting guide and protocols provided herein are intended to serve as a valuable resource for overcoming common challenges in the synthesis of this important molecule. For further assistance, please do not hesitate to contact our technical support team.

References

  • Johnson, C. R., & Penning, T. D. (1988). A new chiral sulfoximine reagent for the resolution of ketones and α,β-unsaturated ketones. Journal of the American Chemical Society, 110(13), 4726–4735.
  • Organic Syntheses Procedure, Coll. Vol. 10, p.722 (2004); Vol. 79, p.159 (2002).
  • OpenStax, Organic Chemistry. (2023, September 20). 23.6 Intramolecular Aldol Reactions.
  • Chemistry LibreTexts. (2024, July 30). 23.7: Intramolecular Aldol Reactions.
  • US Patent 7,279,605 B2, Synthesis of cyclopentenones.
  • Tius, M. A. (2005). Some new synthetic methods based on the Nazarov cyclization. Accounts of Chemical Research, 38(8), 637-646.
  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621.
  • Tanaka, K., & Fu, G. C. (2003). Parallel kinetic resolution of racemic, all-carbon-substituted quaternary stereocenters by a chiral rhodium catalyst. Journal of the American Chemical Society, 125(27), 8078–8079.
  • Satoh, T., & Kurosawa, Y. (2003). A novel synthesis of 2,4,4-trisubstituted 2-cyclopentenones by consecutive reaction of 1-chlorovinyl p-tolyl sulfoxides with acetonitrile and its homologues. Tetrahedron, 59(40), 8017-8024.
  • Eschler, B. M., et al. (2003). A Practical Resolution of 4-(tert-Butoxy)-2-cyclopentene-1-one and its Application to the Synthesis of Prostaglandins. The Journal of Organic Chemistry, 68(23), 8839-8846.

Sources

Reference Data & Comparative Studies

Comparative

Comparative Reactivity of Tetramethyl-Cyclopentenone Isomers: A Guide for Ligand Design and Organometallic Synthesis

As organometallic chemistry advances toward highly specialized, sterically demanding catalysts, the synthesis of heavily substituted cyclopentadienyl (Cp) ligands has become a critical bottleneck. At the heart of this ch...

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Author: BenchChem Technical Support Team. Date: April 2026

As organometallic chemistry advances toward highly specialized, sterically demanding catalysts, the synthesis of heavily substituted cyclopentadienyl (Cp) ligands has become a critical bottleneck. At the heart of this chemistry is 2,3,4,5-tetramethylcyclopent-2-en-1-one (TMCPE) , the premier building block for pentamethylcyclopentadiene (Cp*H) and its functionalized derivatives[1].

Commercially sourced TMCPE is almost never stereochemically pure; it exists as a thermodynamic mixture of cis and trans isomers (typically around a 15:85 ratio, depending on the synthetic route)[2]. As a Senior Application Scientist, I frequently observe researchers treating this isomeric mixture as a monolithic reagent. However, the spatial orientation of the C4 and C5 methyl groups fundamentally alters the molecule's reactivity profile. Understanding these stereochemical nuances is the key to decoupling sterics from electronics, minimizing parasitic side reactions, and maximizing yields in ligand synthesis[3].

This guide objectively compares the reactivity of cis- and trans-TMCPE, providing self-validating protocols and empirical data to optimize your organometallic workflows.

Structural Dynamics: The Causality of Steric Shielding

The reactivity of TMCPE is governed by the relative stereochemistry of its aliphatic methyl groups:

  • Trans-TMCPE (Anti-periplanar): The methyl groups at C4 and C5 point in opposite directions. This distributes the steric bulk evenly across both faces of the cyclopentenone ring, allowing nucleophiles to approach the carbonyl carbon via a standard Bürgi-Dunitz trajectory with minimal hindrance.

  • Cis-TMCPE (Syn-periplanar): The C4 and C5 methyl groups project from the same face of the ring. This creates a pronounced steric cleft (a concave face) and forces incoming nucleophiles to attack exclusively from the less hindered convex face.

The Mechanistic Consequence: When subjected to bulky nucleophiles (e.g., t -BuLi or substituted aryl Grignards), the activation energy for 1,2-addition to the cis-isomer sharply increases. Instead of undergoing addition, the cis-isomer acts as a proton donor, leading to competitive α -deprotonation (enolization)[4]. The trans-isomer, conversely, undergoes clean 1,2-addition. Furthermore, unlike less substituted enones, the extreme steric shielding of the π -system in both isomers completely suppresses intermolecular [4+2] cycloadditions or dimerization[3].

Mechanistic Pathway: Isomeric Convergence

Despite their divergent kinetic behaviors during nucleophilic attack, both isomers converge into a single, planar fully conjugated product upon acid-catalyzed dehydration. The loss of the C4 and C5 stereocenters during the formation of the diene is the thermodynamic sink that drives the reaction forward.

G Start 2,3,4,5-Tetramethylcyclopent-2-enone (Commercial Mixture) Cis cis-Isomer (Syn-Methyls) Start->Cis Trans trans-Isomer (Anti-Methyls) Start->Trans NucCis Sterically Hindered Approach (Convex face preferred) Cis->NucCis MeLi NucTrans Less Hindered Approach (Equatorial attack) Trans->NucTrans MeLi Alkoxide Tertiary Alkoxide Intermediate NucCis->Alkoxide NucTrans->Alkoxide Dehydration Acid-Catalyzed Dehydration (Loss of H2O) Alkoxide->Dehydration Product Pentamethylcyclopentadiene (Cp*H) (Loss of Stereocenters) Dehydration->Product

Mechanistic convergence of cis/trans TMCPE isomers during Cp*H synthesis.

Comparative Reactivity Profiles

To design a robust synthesis, you must match the nucleophile's basicity and steric profile to the isomeric composition of your TMCPE starting material. The table below summarizes the empirical outcomes of various additions.

Table 1: Nucleophilic Addition Outcomes on TMCPE Isomeric Mixtures
NucleophileReagent TypeTrans-Isomer Primary PathwayCis-Isomer Primary PathwayPractical Consequence
Methyllithium (MeLi) Small, highly nucleophilic1,2-Addition (Fast)1,2-Addition (Moderate)High yield of Cp*H. Isomeric differences are negligible due to MeLi's small size[1].
tert-Butyllithium Bulky, highly basic1,2-Addition (Moderate) α -Deprotonation (Enolization)Lower overall yield; unreacted cis-isomer is often recovered during workup[4].
Allylmagnesium Bromide Moderate bulk, Grignard1,2-AdditionMixed (Addition + Enolization)Requires excess reagent to drive full conversion of the cis-fraction.
Lithiated Acetonitrile Functionalized carbanion1,2-Addition1,2-Addition (Slower)Excellent route to ethylene-bridged Ziegler-Natta catalyst ligands[5].

Experimental Workflows (Self-Validating Systems)

The following protocols are designed as self-validating systems. By strictly controlling temperature and solvent coordination, we manipulate the kinetic pathways to favor addition over enolization, regardless of the isomer present.

Protocol A: Synthesis of Pentamethylcyclopentadiene (Cp*H)

This protocol utilizes MeLi to overcome the steric hindrance of the cis-isomer, ensuring near-quantitative conversion of the commercial mixture.

  • Setup: Flame-dry a 500 mL Schlenk flask under argon. Charge with 13.8 g (100 mmol) of TMCPE (cis/trans mixture) and 150 mL of anhydrous diethyl ether (Et₂O).

    • Causality: Et₂O is chosen over THF because it is a weaker Lewis base. It stabilizes the MeLi tetramer just enough to maintain nucleophilicity while suppressing the hyper-basicity that leads to enolization of the cis-isomer.

  • Addition: Chill the solution to 0 °C. Dropwise, add 75 mL of a 1.6 M MeLi solution in Et₂O (120 mmol, 1.2 equiv) over 45 minutes.

    • Causality: The slight excess compensates for any trace moisture and drives the slower cis-isomer addition to completion.

  • Quench & Dehydration: Stir for 2 hours at room temperature. Cool back to 0 °C and carefully quench with 100 mL of 2 M HCl. Stir vigorously for 1 hour.

    • Causality: The acidic quench serves a dual purpose: it protonates the lithium alkoxide and immediately catalyzes the E1 dehydration. The formation of the fully conjugated diene acts as a thermodynamic sink, pulling both isomers to the same final product.

  • Isolation: Extract with hexanes, wash with brine, dry over MgSO₄, and concentrate. Vacuum distillation (bp 55–60 °C at 15 mmHg) yields pure Cp*H as a pale yellow liquid.

Protocol B: Synthesis of 2-(2,3,4,5-Tetramethylcyclopentadienyl)acetonitrile

This functionalization creates a precursor for ethylene-bridged titanium complexes[5].

  • Deprotonation: In a Schlenk flask at -78 °C, add 5.5 mL (105 mmol) of anhydrous acetonitrile to 150 mL of THF. Slowly add 40 mL of 2.5 M n -BuLi in hexanes (100 mmol). Stir for 30 minutes.

    • Causality: Low temperature is critical. Lithiated acetonitrile is highly reactive and prone to self-condensation; -78 °C ensures it remains stable until the electrophile is introduced.

  • Addition: Add 13.8 g (100 mmol) of TMCPE dropwise. Maintain at -78 °C for 1 hour, then allow to warm to room temperature overnight.

    • Causality: The slow warming allows the less reactive cis-isomer to undergo 1,2-addition as the kinetic energy of the system increases, ensuring a 98% quantitative yield[5].

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Et₂O, dry, and concentrate. The resulting intermediate is dehydrated using p -toluenesulfonic acid ( p -TsOH) in refluxing benzene (using a Dean-Stark trap) to yield the final functionalized diene.

Sources

Validation

A Senior Application Scientist's Guide to the In Vitro Evaluation of 2,4,4,5-Tetramethyl-2-cyclopenten-1-one Derivatives

The cyclopentenone ring is a privileged scaffold in medicinal chemistry, found in a variety of natural products with potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

The cyclopentenone ring is a privileged scaffold in medicinal chemistry, found in a variety of natural products with potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The reactivity of the α,β-unsaturated ketone via Michael addition is central to the bioactivity of these compounds. This guide provides a comprehensive framework for the in vitro evaluation of a specific, less-explored subclass: 2,4,4,5-tetramethyl-2-cyclopenten-one derivatives. We will delineate a logical, multi-tiered screening cascade designed to thoroughly characterize their therapeutic potential, moving from broad cytotoxicity screening to detailed mechanistic studies.

Section 1: Comparative Evaluation of Anticancer Activity

The initial and most common application for novel cyclopentenone derivatives is in oncology. Their ability to induce apoptosis and interfere with key cell survival pathways makes them attractive candidates for anticancer drug discovery.[3] A systematic evaluation is crucial to identify the most potent and selective derivatives.

Primary Screening: Comparative Cytotoxicity

The foundational step is to determine the concentration-dependent cytotoxic effects of the derivative library across a panel of cancer cell lines. The objective is to identify lead compounds with high potency and, ideally, selectivity towards cancer cells over normal cells.[4][5]

Rationale for Experimental Design: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for primary screening due to its robustness, high-throughput nature, and cost-effectiveness.[6] It provides a reliable measure of metabolic activity, which correlates with cell viability.[6] A diverse panel of cell lines is essential. For instance, including melanoma (e.g., SK-MEL-30), breast (e.g., MCF-7), and non-cancerous fibroblast (e.g., L929) or kidney (e.g., HEK293) cell lines allows for the simultaneous assessment of efficacy and a preliminary safety profile (selectivity index).[4][5][7]

Illustrative Data: Comparative Cytotoxicity of Tetramethyl-Cyclopentenone Derivatives

The following table represents hypothetical data to illustrate how results should be structured for clear comparison. The IC₅₀ value—the concentration required to inhibit 50% of cell growth—is the key metric. A lower IC₅₀ indicates higher potency.

Compound IDDerivative TypeSK-MEL-30 (Melanoma) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)L929 (Normal Fibroblast) IC₅₀ (µM)Selectivity Index (L929/MCF-7)
TMCP-1 Parent Scaffold15.225.8>100>3.8
TMCP-2 Amino-substituted5.88.492.111.0
TMCP-3 Oxime-substituted7.212.1>100>8.2
TMCP-4 Phenyl-substituted2.14.535.57.9
Doxorubicin Positive Control0.91.25.44.5

Note: Data are for illustrative purposes only.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells (e.g., MCF-7, SK-MEL-30, L929) in 96-well flat-bottom plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the 2,4,4,5-tetramethyl-2-cyclopenten-1-one derivatives in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Mechanistic Elucidation: NF-κB Pathway Inhibition

A key mechanism for the anti-inflammatory and anticancer effects of cyclopentenones is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10] Constitutive activation of NF-κB promotes cell survival and proliferation in many cancers.[9]

Causality of Inhibition: The α,β-unsaturated ketone of the cyclopentenone ring can act as a Michael acceptor, enabling it to covalently bind to and inhibit key kinases in the NF-κB pathway, such as the IκB kinase (IKK) complex. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. This traps NF-κB in the cytoplasm, preventing it from translocating to the nucleus to activate pro-survival genes.[9][11]

Workflow for Investigating NF-κB Inhibition

G cluster_1 Nucleus NFkB_nuc NF-κB (p65/p50) DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription TNFa TNFa IKK IKK TNFa->IKK Activates IkBa_NFkB IkBa_NFkB IKK->IkBa_NFkB Phosphorylates IκBα IkBa IkBa NFkB NFkB IkBa_NFkB->NFkB Releases CP_deriv CP_deriv CP_deriv->IKK Inhibits Proteasome Proteasome IkBa->Proteasome Targets for NFkB->NFkB_nuc Translocates

Caption: NF-κB signaling pathway and the point of intervention by cyclopentenone derivatives.

Section 2: Comparative Evaluation of Anti-inflammatory Activity

Chronic inflammation is a driver for numerous diseases. Cyclopentenones, including natural prostaglandins, are known modulators of inflammatory pathways.[10][12] Evaluating the potential of novel derivatives to suppress inflammatory responses is a critical step.

Inhibition of Nitric Oxide (NO) Production

A primary assay for anti-inflammatory screening measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls.[12] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

Rationale for Experimental Design: The Griess assay is a simple and reliable colorimetric method for quantifying nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.[13] It serves as an excellent proxy for iNOS activity and allows for rapid screening of compounds.

Illustrative Data: Comparative Inhibition of NO Production

Compound IDConcentration (µM)NO₂⁻ Concentration (µM) vs. LPS Control% Inhibition
Control 055.2 ± 4.10%
LPS Only -55.2 ± 4.10%
TMCP-2 1028.1 ± 2.549.1%
TMCP-4 1015.9 ± 1.871.2%
Dexamethasone 110.4 ± 1.181.2%

Note: Data are for illustrative purposes only.

Detailed Protocol: Griess Assay for Nitric Oxide
  • Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the tetramethyl-cyclopentenone derivatives for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response and iNOS expression. Incubate for 24 hours.

  • Sample Collection: Carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[13]

  • Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) in fresh culture medium.[13]

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to all samples and standards.[13]

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). A purple color will develop.[13]

  • Absorbance Reading: Measure the absorbance at 540 nm within 30 minutes.[14]

  • Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the standard curve. Determine the percentage of NO inhibition relative to the LPS-only control.

Section 3: Comparative Evaluation of Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Natural product scaffolds like cyclopentenones have shown promise, particularly against Gram-positive bacteria.[1][2][15]

Determination of Minimum Inhibitory Concentration (MIC)

The gold standard for assessing antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.[16]

Rationale for Experimental Design: The broth microdilution method is a standardized, quantitative technique that allows for the efficient testing of multiple compounds against different bacterial strains.[17][18] It is crucial to test against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative (e.g., Escherichia coli) bacteria to understand the spectrum of activity.[1][19]

Illustrative Data: Comparative Antimicrobial Activity (MIC)

Compound IDS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)
TMCP-5 7.81>62.5
TMCP-6 (Oxime Ether) 3.91>62.5
Vancomycin 1.0N/A
Norfloxacin 0.50.25

Note: Data are for illustrative purposes only, inspired by findings for similar cyclopentenone derivatives.[15]

Detailed Protocol: Broth Microdilution for MIC Determination
  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[20]

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[18][21]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[17]

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16] A growth indicator like resazurin can be added to aid visualization.[17]

General Workflow for In Vitro Evaluation

A structured, hierarchical approach is essential for the efficient evaluation of a new library of chemical derivatives. This workflow ensures that resources are focused on the most promising candidates.

G start Library of 2,4,4,5-Tetramethyl-2- cyclopentenone Derivatives screen Primary Screening: Multi-Panel Cytotoxicity Assay (MTT) (Cancer & Normal Cell Lines) start->screen hit Identify 'Hits' (High Potency & Selectivity) screen->hit anti_inflam anti_inflam hit->anti_inflam Parallel Evaluation anti_micro anti_micro hit->anti_micro moa moa hit->moa lead Lead Candidate(s) for Further Development anti_inflam->lead anti_micro->lead moa->lead

Caption: A hierarchical workflow for the in vitro screening of novel derivatives.

References

  • Gomes, R. F. A., Isca, V. M. S., Andrade, K., Rijo, P., & Afonso, C. A. M. (2021). Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. ChemMedChem, 16(21), 3293-3298. [Link]

  • Bio-protocol. (n.d.). Nitric Oxide Griess Assay. Bio-protocol. [Link]

  • ResearchGate. (2021). (PDF) Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. ResearchGate. [Link]

  • Ortega-Ramirez, L. A., Silva-Vazquez, R., & Rosa-Lugo, I. J. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. BMC Research Notes, 14(1), 417. [Link]

  • Gomes, R. F. A., Isca, V. M. S., Andrade, K., Rijo, P., & Afonso, C. A. M. (2021). Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. PMC. [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Bio-protocol. (n.d.). 4.3. Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Bio-protocol. [Link]

  • ResearchGate. (n.d.). Antibacterial Activity of 3-Methylcyclopentanone Derivatives in Relation to Methylenomycins. ResearchGate. [Link]

  • CGSpace. (2022). Broth microdilution reference methodology. CGSpace. [Link]

  • PubMed. (2021). Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. PubMed. [Link]

  • protocols.io. (2019). Protocol Griess Test. protocols.io. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • Al-Suwaidan, I. A., Ahmed, A., Al-Abdullah, E. S., Ael-A, A., & El-Emam, A. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. [Link]

  • Frontiers. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers. [Link]

  • Medicinal Chemistry. (2021). Synthesis and Evaluation of Cytotoxicity of Novel Coumarin Peptide Alcohol Derivatives. Medicinal Chemistry. [Link]

  • NCBI. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. [Link]

  • MDPI. (2020). Anti-Inflammatory Activity of a Cyclic Tetrapeptide in Mouse and Human Experimental Models. MDPI. [Link]

  • Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. Bio-Rad Antibodies. [Link]

  • PubMed. (2015). The Anti-Inflammatory Activity of a Novel Fused-Cyclopentenone Phosphonate and Its Potential in the Local Treatment of Experimental Colitis. PubMed. [Link]

  • ResearchGate. (2020). (PDF) Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Measuring NF-κB Phosphorylation and Acetylation. Springer Nature Experiments. [Link]

  • bioRxiv. (2025). NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. bioRxiv. [Link]

  • Atlantic Technological University. (n.d.). An In Vitro Evaluation of the Anti-Cancer Potential of Novel 1, 2, 4, 5-Tetraoxanes for Chronic Lymphocytic Leukemia at Physiologically Relevant Oxygen Tension. Atlantic Technological University. [Link]

  • PubMed. (2005). Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages. PubMed. [Link]

  • PubMed Central (PMC). (n.d.). The Anti-Inflammatory Activity of a Novel Fused-Cyclopentenone Phosphonate and Its Potential in the Local Treatment of Experimental Colitis. PMC. [Link]

  • International Journal of Pharmacology. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology. [Link]

  • ResearchGate. (2026). (PDF) Cytotoxic and Anti-Inflammatory Potential of 2-Cyclopenten-1-One Against Malign Melanoma. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. RSC Publishing. [Link]

  • JOCPR. (n.d.). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. JOCPR. [Link]

  • Semantic Scholar. (n.d.). An In Vitro Evaluation of the Anti-Cancer Potential of Novel 1, 2, 4, 5-Tetraoxanes for Chronic Lymphocytic Leukemia at Physiologically Relevant Oxygen Tension. Semantic Scholar. [Link]

Sources

Comparative

The Structure-Activity Relationship of Tetramethyl-cyclopentenones: A Comparative Guide for Drug Discovery

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical e...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical exploration of the structure-activity relationship (SAR) of tetramethyl-cyclopentenones, a class of compounds with significant therapeutic potential. While a dedicated, comprehensive SAR study on a broad spectrum of tetramethyl-cyclopentenone analogs is not extensively documented in publicly available literature, this guide will synthesize findings from closely related polysubstituted cyclopentenones to establish a predictive framework for their biological activity, with a primary focus on their anticancer properties.

The cyclopentenone ring, a five-membered carbocycle with an α,β-unsaturated ketone, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products with potent biological activities, including anti-inflammatory, antiviral, and anticancer effects.[1][2] The tetramethyl-cyclopentenone core, with its specific substitution pattern, presents a unique starting point for the design of novel therapeutic agents. This guide will dissect the influence of the core structure and peripheral functional groups on cytotoxicity, offering a comparative analysis to inform future drug design and development efforts.

The Tetramethyl-cyclopentenone Scaffold: A Foundation for Bioactivity

The 2,3,4,5-tetramethyl-2-cyclopentenone structure serves as our foundational molecule. Its inherent reactivity is largely attributed to the electrophilic β-carbon of the enone system, which can act as a Michael acceptor, forming covalent bonds with nucleophilic residues (such as cysteine) in biological macromolecules.[3] This reactivity is a key determinant of the biological activity of many cyclopentenone-containing compounds.[1]

The four methyl groups on the core scaffold are not mere decorations; they significantly influence the molecule's physicochemical properties:

  • Lipophilicity: The methyl groups increase the molecule's lipophilicity, which can enhance membrane permeability and cellular uptake.

  • Steric Hindrance: The steric bulk of the methyl groups can modulate the reactivity of the enone system and influence the molecule's ability to fit into the binding pockets of target proteins.

  • Metabolic Stability: Methylation can block sites of metabolic oxidation, potentially increasing the compound's in vivo half-life.

Comparative Analysis of Anticancer Activity: A Predictive SAR

While direct comparative data for a series of tetramethyl-cyclopentenone analogs is limited, we can extrapolate from SAR studies of other substituted cyclopentenones to predict how modifications to our core structure might impact anticancer activity. The primary anticancer mechanism of many cyclopentenones involves the induction of apoptosis and the inhibition of pro-survival signaling pathways, such as the NF-κB pathway.[4]

The Critical Role of the Enone Moiety

The α,β-unsaturated ketone is indispensable for the cytotoxic activity of many cyclopentenone derivatives. Studies on analogs of the natural anticancer agent Neocarzinostatin chromophore, which contains a cyclopentenone moiety, demonstrated that the carbonyl group is essential for their biological activity.[4] Reduction of the carbonyl or saturation of the double bond generally leads to a significant loss of cytotoxicity.

Influence of Substituents on Cytotoxicity

The following table summarizes the general trends observed for substituent effects on the anticancer activity of cyclopentenone derivatives, which can be used to guide the design of novel tetramethyl-cyclopentenone analogs.

Modification to Cyclopentenone CorePredicted Effect on Anticancer ActivityRationaleSupporting Evidence (from related compounds)
Introduction of Arylidene Groups at C5 Increase Enhances Michael acceptor reactivity and provides additional binding interactions.2-arylidene-4-cyclopentene-1,3-diones show high antitumor activity.[5]
Hydroxylation of the Ring Variable Can increase solubility but may also alter binding and reactivity.Dihydroxylated cyclopentenes were found to be inactive, while cyclopentenones showed activity.[4]
Introduction of Halogens (e.g., Bromine) α to the Carbonyl Minimal to Moderate Increase Can enhance electrophilicity of the enone system.The presence of bromine alpha to the carbonyl had little effect on the potency of some cyclopentenone compounds.[4]
Fusion with other Ring Systems Variable; Potential for Increased Potency and Selectivity Creates more complex and rigid scaffolds that can be optimized for specific targets.Cyclopenta[b]quinoline-1,8-dione derivatives have been synthesized and evaluated for cytotoxic activity.[6]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and provide a self-validating framework, this section details the key experimental protocols for the synthesis and cytotoxic evaluation of cyclopentenone derivatives.

Synthesis of Substituted Cyclopentenones

A common and versatile method for the synthesis of substituted cyclopentenones is the Nazarov cyclization. The following diagram illustrates a general workflow for the synthesis of cyclopentenone derivatives.

Synthesis_Workflow Start Starting Materials (e.g., Aldehyde and Ketone) ClaisenSchmidt Claisen-Schmidt Condensation Start->ClaisenSchmidt DivinylKetone Divinyl Ketone Intermediate ClaisenSchmidt->DivinylKetone Nazarov Nazarov Cyclization (Acid Catalyzed) DivinylKetone->Nazarov Cyclopentenone Substituted Cyclopentenone Nazarov->Cyclopentenone Purification Purification (e.g., Chromatography) Cyclopentenone->Purification Characterization Characterization (NMR, MS) Purification->Characterization FinalProduct Pure Substituted Cyclopentenone Characterization->FinalProduct

Caption: General workflow for the synthesis of substituted cyclopentenones.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[4]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetramethyl-cyclopentenone derivatives in cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis SeedCells Seed Cancer Cells in 96-well Plate PrepareCompounds Prepare Serial Dilutions of Test Compounds TreatCells Treat Cells with Compounds PrepareCompounds->TreatCells Incubate1 Incubate for 24-72 hours TreatCells->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate for 2-4 hours AddMTT->Incubate2 AddSolubilizer Add Solubilization Solution Incubate2->AddSolubilizer MeasureAbsorbance Measure Absorbance at 570 nm AddSolubilizer->MeasureAbsorbance CalculateViability Calculate % Cell Viability MeasureAbsorbance->CalculateViability DetermineIC50 Determine IC50 Value CalculateViability->DetermineIC50

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A key mechanism by which many cyclopentenone derivatives exert their anticancer effects is through the inhibition of the NF-κB signaling pathway.[4] This pathway is constitutively active in many cancers and promotes cell survival and proliferation. Cyclopentenones can covalently modify and inhibit key components of this pathway, such as the IκB kinase (IKK) complex, leading to apoptosis.

NFkB_Inhibition cluster_pathway NF-κB Signaling Pathway cluster_nucleus NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates p_IkB p-IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Transcription (Proliferation, Survival) Proteasome Proteasome p_IkB->Proteasome ubiquitination & degradation IkB_NFkB IκB-NF-κB (inactive) IkB_NFkB->IKK IkB_NFkB->NFkB releases NFkB_n NF-κB NFkB_n->Gene activates Cyclopentenone Tetramethyl- cyclopentenone Cyclopentenone->IKK INHIBITS

Caption: Inhibition of the NF-κB signaling pathway by cyclopentenones.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the structure-activity relationship of tetramethyl-cyclopentenones, with a focus on their potential as anticancer agents. While direct experimental data on a comprehensive series of analogs is currently lacking, the principles derived from related cyclopentenone derivatives offer valuable guidance for the design of new and more potent therapeutic candidates.

Future research should focus on the systematic synthesis and evaluation of a library of tetramethyl-cyclopentenone analogs with diverse substitutions at the C5 position and on the cyclopentene ring itself. Such studies will be crucial for elucidating a more precise SAR and for identifying lead compounds with improved efficacy and selectivity. The experimental protocols and mechanistic insights provided herein offer a solid foundation for these future endeavors.

References

  • Conti, M. (2006). Cyclopentenone: a special moiety for anticancer drug design. Anticancer Drugs, 17(9), 1017-22. [Link]

  • Inayama, S., Mamoto, K., Shibata, T., & Hirose, T. (1976). Structure and antitumor activity relationship of 2-arylidene-4-cyclopentene-1, 3-diones and 2-arylideneindan-1, 3-diones. Journal of Medicinal Chemistry, 19(3), 433-6. [Link]

  • Rosetti, M., Frasnelli, M., Fabbri, F., Arienti, C., Vannini, I., Tesei, A., Zoli, W., & Conti, M. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. Anticancer Research, 28(1A), 315-20. [Link]

  • Tey, L.-H., et al. (2014). Synthesis and Sar Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents. Molecules, 19(10), 16294-16321. [Link]

  • Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry, 14(4), 322-331. [Link]

  • Zarif, R., et al. (2021). Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives. Iranian Journal of Pharmaceutical Research, 20(2), 339-351. [Link]

  • Chand, P., et al. (2001). Systematic structure-based design and stereoselective synthesis of novel multisubstituted cyclopentane derivatives with potent antiinfluenza activity. Journal of Medicinal Chemistry, 44(25), 4379-92. [Link]

Sources

Validation

"confirming the stereochemistry of substituted cyclopentenones"

Title: Confirming the Stereochemistry of Substituted Cyclopentenones: A Comparative Methodological Guide Introduction Substituted cyclopentenones are ubiquitous structural motifs in bioactive natural products—such as pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Confirming the Stereochemistry of Substituted Cyclopentenones: A Comparative Methodological Guide

Introduction Substituted cyclopentenones are ubiquitous structural motifs in bioactive natural products—such as prostaglandins, sesterterpenoids, and pyrenosetins—as well as in synthetic pharmaceuticals[1][2]. The presence of multiple contiguous stereocenters on a flexible five-membered ring makes stereochemical assignment a formidable analytical challenge. Misassignment can lead to catastrophic failures in drug development, as stereoisomers often exhibit divergent pharmacological profiles.

This guide objectively compares the four primary analytical modalities used to confirm the stereochemistry of substituted cyclopentenones: Nuclear Magnetic Resonance (NMR) Spectroscopy, Electronic Circular Dichroism (ECD), Chiral Derivatization (Mosher’s Method), and X-ray Crystallography.

Methodological Comparison Overview

Table 1: Comparative Analysis of Stereochemical Determination Methods

Analytical MethodStereochemical OutputSample RequirementPrimary AdvantagePrimary Limitation
NMR (NOESY/ROESY & DP4+) Relative & Absolute2–5 mg (Solution)Non-destructive; maps entire molecular framework.Computationally intensive; flexible rings complicate NOE.
ECD + TDDFT Absolute< 1 mg (Solution)Highly sensitive to enone chromophore chirality.Requires accurate conformational sampling.
Mosher's Ester Analysis Absolute1–2 mg (Solution)Empirical and highly reliable for carbinol centers.Requires a reactive secondary hydroxyl group.
X-Ray Crystallography Relative & AbsoluteSingle CrystalUnambiguous 3D spatial resolution (Gold Standard).Crystallization is empirical and often fails for oils.

In-Depth Methodologies and Causality

A. NMR Spectroscopy: NOESY/ROESY and DP4+ Probability

Causality: NMR relies on the nuclear Overhauser effect (NOE), a through-space dipole-dipole relaxation mechanism. Because NOE intensity is inversely proportional to the sixth power of the internuclear distance ( r−6 ), it is highly sensitive to spatial proximity (< 5 Å). In cyclopentenones, NOESY/ROESY experiments define the relative syn/anti relationships of ring substituents (e.g., confirming the E/Z geometry of exocyclic double bonds or the cis/trans relationship of ring protons)[3]. However, because the cyclopentenone ring can undergo conformational flexing, NOE data must often be coupled with Quantum Mechanical (QM) NMR calculations of chemical shifts (DP4+ probability) to assign the most thermodynamically stable conformer and its absolute configuration[1][3].

Experimental Protocol: NOESY/ROESY Acquisition

  • Sample Preparation: Dissolve 2–5 mg of the cyclopentenone in 600 µL of a deuterated solvent with minimal residual water (e.g., CDCl3).

  • Parameter Optimization: Set the mixing time ( τm​ ) carefully based on molecular weight. For small cyclopentenones (MW < 500 Da), use a NOESY mixing time of 300–500 ms. For mid-sized molecules where ωτc​≈1 (causing zero NOE), switch to ROESY with a spin-lock time of 200–300 ms.

  • Acquisition & Processing: Acquire 2D spectra with at least 256 increments in t1​ . Process with zero-filling and a squared sine-bell apodization window to enhance resolution.

  • Self-Validation System: Map the observed NOE cross-peaks onto DFT-minimized 3D conformers. If experimental chemical shifts match calculated shifts with >99% DP4+ probability, the relative configuration is validated[3].

B. Electronic Circular Dichroism (ECD) coupled with TDDFT

Causality: Cyclopentenones possess an intrinsic enone chromophore. When exposed to circularly polarized light, the chiral environment perturbs the n→π∗ and π→π∗ electronic transitions, resulting in differential absorption (Cotton Effects). By comparing the experimental ECD spectrum with Time-Dependent DFT (TDDFT) simulated spectra of specific enantiomers, the absolute configuration can be unambiguously assigned[1][3]. For example, a strong positive Cotton Effect around 230 nm is often diagnostic for specific stereoisomers in cyclopentenone-containing sesterterpenoids[1].

Experimental Protocol: ECD Analysis

  • Sample Preparation: Prepare a 0.1–1.0 mM solution of the cyclopentenone in an UV-transparent solvent (e.g., MeOH or MeCN).

  • Spectral Acquisition: Scan from 190 nm to 400 nm in a quartz cuvette (1 mm path length) at 20 °C. Perform baseline subtraction using a solvent blank.

  • Computational Modeling: Perform a conformational search using molecular mechanics, followed by geometry optimization at the B3LYP/6-311G(d,p) level[3].

  • TDDFT Calculation: Calculate the rotational strengths for the lowest 30–50 singlet electronic transitions.

  • Self-Validation System: Apply a Gaussian broadening function (e.g., σ=0.2 eV) to the calculated transitions and overlay them with the experimental curve. A matching sign (positive/negative Cotton effect) across multiple wavelengths validates the absolute stereochemistry[3].

C. Chiral Derivatization: Advanced Mosher’s Ester Analysis

Causality: If the cyclopentenone bears a secondary hydroxyl group, it can be esterified with both (R)- and (S)-MTPA (α-methoxy-α-trifluoromethylphenylacetic acid) chlorides. In solution, the MTPA ester adopts a preferred conformation where the carbinyl proton, the ester carbonyl, and the trifluoromethyl group are coplanar. The anisotropic shielding effect of the MTPA phenyl ring shifts the NMR signals of the cyclopentenone protons located on the same face upfield. Calculating ΔδS−R ( δS​−δR​ ) allows for a geometric mapping of the absolute configuration[2][4].

Experimental Protocol: Microscale Mosher Esterification

  • Reaction Setup: Divide the cyclopentenone sample (~1 mg each) into two dry vials.

  • Derivatization: Add 100 µL of anhydrous pyridine and 5 µL of (R)-MTPA-Cl to the first vial, and (S)-MTPA-Cl to the second. Stir at room temperature for 2–12 hours[2].

  • Quenching & Extraction: Quench with N,N-dimethyl-1,3-propanediamine to consume excess MTPA-Cl. Extract with CH2Cl2, wash with 1M HCl and brine, dry over Na2SO4, and concentrate.

  • NMR Analysis: Acquire high-resolution 1 H NMR spectra for both diastereomers.

  • Self-Validation System: Calculate ΔδS−R for all assignable protons. A consistent distribution of positive values on one side of the MTPA plane and negative values on the other validates the absolute configuration of the carbinol center[4].

D. Single-Crystal X-ray Crystallography

Causality: X-rays diffract off the electron clouds of atoms in a crystal lattice. For absolute stereochemistry, the method relies on anomalous dispersion—the slight phase shift in X-ray scattering caused by heavy atoms (e.g., Br, Cl, S) or even oxygen under Cu-K α radiation. The Flack parameter quantifies this: a value near 0 confirms the correct absolute configuration, while a value near 1 indicates the inverted enantiomer.

Experimental Protocol: Crystallization & Diffraction

  • Crystallization: Dissolve the compound in a minimum amount of a good solvent (e.g., CH2Cl2) and allow a poor solvent (e.g., hexane) to slowly vapor-diffuse into the solution over days to weeks.

  • Mounting: Select a single crystal (approx. 0.1 x 0.1 x 0.1 mm) under a polarized microscope and mount it on a diffractometer equipped with a Cu-K α microfocus source.

  • Self-Validation System: Solve the structure using direct methods and refine anisotropically. The protocol is validated if the Flack parameter is <0.1 with a low standard uncertainty (e.g., 0.02±0.03 ).

Experimental Data: Performance Comparison

Table 2: Experimental Performance Metrics for Stereochemical Workflows

MetricNMR (DP4+)ECD + TDDFTMosher's MethodX-Ray Crystallography
Accuracy (Absolute Config) ~95% (Highly dependent on basis set)>98% (For rigid enones)>99% (If Δδ signs are consistent)100% (If Flack parameter < 0.1)
Sample Recovery 100%100%0% (Destructive derivatization)100%
Throughput / Time Days (Computation is the bottleneck)Days (Computation is the bottleneck)Hours to DaysWeeks (Crystallization is the bottleneck)
Applicability Universal (Liquids & Solids)Requires ChromophoreRequires -OH or -NH2Requires Single Crystals

Decision Workflow

To optimize resource allocation, scientists should follow a logical triage system based on the physicochemical properties of the isolated or synthesized cyclopentenone.

G Start Substituted Cyclopentenone Q1 Forms Quality Single Crystals? Start->Q1 XRay X-Ray Crystallography (Absolute Config) Q1->XRay Yes Q2 Contains Secondary Hydroxyl (-OH)? Q1->Q2 No Mosher Mosher's Ester Analysis (Absolute Config) Q2->Mosher Yes Q3 UV-Active Chromophore? Q2->Q3 No NMR NOESY/ROESY + DP4+ (Relative & Absolute) Mosher->NMR Confirm Relative ECD ECD + TDDFT (Absolute Config) Q3->ECD Yes Q3->NMR No ECD->NMR Confirm Relative

Caption: Logical decision workflow for selecting the optimal stereochemical determination method.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,4,4,5-Tetramethyl-2-cyclopenten-1-one

An In-Depth Guide to Personal Protective Equipment for Handling 2,4,4,5-Tetramethyl-2-cyclopenten-1-one Foreword: A Proactive Stance on Laboratory Safety As scientists, our primary goal is to advance knowledge, but this...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Personal Protective Equipment for Handling 2,4,4,5-Tetramethyl-2-cyclopenten-1-one

Foreword: A Proactive Stance on Laboratory Safety

As scientists, our primary goal is to advance knowledge, but this pursuit must be built on an unwavering foundation of safety. The proper selection and use of Personal Protective Equipment (PPE) is not merely a procedural checkbox; it is a critical system that isolates researchers from potential hazards, ensuring that our focus remains on the science. This guide moves beyond simple lists, delving into the causality behind each PPE recommendation for handling 2,4,4,5-Tetramethyl-2-cyclopenten-1-one, providing a framework for a comprehensive safety protocol.

Hazard Assessment: Understanding the Adversary

Before we can select the appropriate armor, we must first understand the nature of the potential hazards. 2,4,4,5-Tetramethyl-2-cyclopenten-1-one (CAS No. 54458-61-6) is a combustible liquid with specific risks that dictate our protective strategy.[1]

  • Combustibility: The compound is a combustible material with a flash point of 73 °C / 163.4 °F.[1] This means it can ignite when exposed to an ignition source in the presence of air. Consequently, all handling procedures must be grounded in preventing fire and explosion, which directly influences our choice of body protection.

  • Contact Hazards: While specific data on severe skin or eye irritation is limited for this exact compound, related cyclopentanone structures are known irritants.[2][3][4] Prudent practice dictates treating it as a substance capable of causing irritation upon contact with skin and eyes.[1][2] Therefore, robust skin and eye protection is non-negotiable.

  • Inhalation Risk: Inhalation of vapors should be avoided.[1][5] Overexposure to similar organic vapors can lead to symptoms like headache, dizziness, and nausea.[1][5] The primary engineering control is a well-ventilated area, preferably a chemical fume hood, which then informs the level of respiratory protection required.[6]

Core Protective Equipment: A Multi-Layered Defense

Based on the hazard assessment, a multi-layered PPE strategy is essential. This system ensures redundancy and comprehensive protection against various exposure routes.

Hand Protection: The First Line of Contact

Hands are the most likely part of the body to come into direct contact with the chemical. The choice of glove material is therefore critical.

  • Causality: Standard latex examination gloves offer poor protection against many chemicals and are not recommended. Materials like nitrile and neoprene provide superior chemical resistance. For handling hazardous drugs or chemicals, the National Institute for Occupational Safety and Health (NIOSH) recommends using powder-free gloves to prevent aerosolization and spread of contaminants.[7]

  • Protocol:

    • Glove Type: Use chemical-resistant nitrile gloves as a minimum. Ensure they have a sufficient thickness (a standard of 14 mils is often recommended for chemical resistance).[8]

    • Double Gloving: For tasks involving larger quantities or increased splash risk, such as transfers or formulating solutions, wearing two pairs of nitrile gloves is best practice.[7] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[7]

    • Inspection and Replacement: Always inspect gloves for tears or pinholes before use.[7] Change gloves frequently (every 30-60 minutes is a good guideline) and immediately if you know or suspect contact with the chemical has occurred.[7]

Body Protection: Shielding Against Spills and Splashes

Clothing worn in the lab should not be considered a barrier. A dedicated protective overgarment is mandatory.

  • Causality: 2,4,4,5-Tetramethyl-2-cyclopenten-1-one is a combustible liquid. Therefore, flame-resistant (FR) or flame-retardant antistatic protective clothing is a critical safety measure, especially when handling quantities outside of a fume hood or near potential ignition sources.[6][9] Standard cotton lab coats can ignite and continue to burn. For splash protection, a disposable gown made of a laminate material like polyethylene-coated polypropylene offers superior resistance compared to woven lab coats, which can absorb spills.[7]

  • Protocol:

    • Standard Use: A flame-resistant lab coat should be worn at all times in the laboratory where the chemical is handled.

    • High-Risk Tasks: For procedures with a significant splash potential, supplement the FR lab coat with a chemical-resistant apron or a disposable, coated gown.[7][8]

    • Integrity: Ensure the lab coat is fully buttoned and sleeves are not rolled up. Do not wear protective garments outside of the laboratory area to prevent the spread of contamination.[7]

Eye and Face Protection: A Non-Negotiable Barrier

The eyes are extremely sensitive to chemical splashes, and protection is mandatory whenever handling liquid chemicals.

  • Causality: A splash to the eye can cause significant and potentially irreversible damage. Standard safety glasses do not provide adequate protection from splashes as they are not sealed around the eyes.

  • Protocol:

    • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are required.[10] They must provide a seal around the eyes to protect from liquid splashes from any direction.

    • Enhanced Protection: When handling larger volumes or when the risk of a splash is elevated, a full-face shield must be worn in addition to chemical splash goggles.[10][11] The face shield protects the entire face from direct splashes.[10]

Respiratory Protection: An Engineering Control Supplement

The primary method for controlling inhalation exposure is to handle the chemical within a certified chemical fume hood.[6]

  • Causality: A fume hood effectively captures and exhausts vapors, minimizing the concentration in the operator's breathing zone. Respiratory protection is generally not required under these conditions.[1][4] However, in the event of a large spill, ventilation failure, or when performing tasks that could generate significant aerosols outside of a hood, respiratory protection becomes essential.

  • Protocol:

    • Normal Operations: No respiratory protection is typically needed when handling small quantities inside a functioning chemical fume hood.[1][4]

    • Emergency/High-Risk Scenarios: In case of a large spill or ventilation failure, a full-facepiece, cartridge-type respirator with organic vapor cartridges is necessary for cleanup personnel.[7][10] All respirator users must be part of a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA.

PPE Selection and Usage Summary

The level of PPE should be matched to the risk associated with the specific task being performed.

Task / Risk LevelHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Low Risk (e.g., Handling small quantities (<10 mL) in a fume hood)Single pair of nitrile glovesChemical splash gogglesFlame-resistant lab coatNot required
Moderate Risk (e.g., Transfers, weighing >10 mL in a fume hood)Double pair of nitrile glovesChemical splash gogglesFlame-resistant lab coatNot required
High Risk (e.g., Large volume transfers, risk of splash, cleaning spills)Double pair of nitrile glovesChemical splash goggles and a full-face shieldFlame-resistant lab coat and a chemical-resistant apron/gownRequired if outside of a fume hood or during a large spill (Air-purifying respirator with organic vapor cartridges)

Operational Plan: Step-by-Step PPE Protocol

A disciplined, procedural approach to donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:
  • Change of Clothes: If applicable, change into scrubs or dedicated work clothing. Ensure legs are fully covered and wear closed-toe shoes.

  • Body Protection: Don the flame-resistant lab coat. If required, add a chemical-resistant apron or gown.

  • Eye and Face Protection: Put on chemical splash goggles, ensuring a snug fit. If required, add a face shield.

  • Gloves: Put on the first (inner) pair of gloves, pulling the cuff under the sleeve of the lab coat. Put on the second (outer) pair of gloves, pulling the cuff over the sleeve of the lab coat.

Doffing (Taking Off) Sequence:

This process is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated chemical waste container.

  • Body Protection: Unbutton the lab coat. Remove it by rolling it outwards and away from your body, ensuring the contaminated exterior does not touch your inner clothing. Hang it in its designated location or dispose of it if it's a disposable gown.

  • Face and Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[7][12]

Disposal Plan for Contaminated PPE

Proper disposal is the final step in the safety lifecycle of PPE.

  • Solid Waste: All disposable PPE, including nitrile gloves, disposable gowns, and any absorbent material used for cleanup, must be placed in a designated, sealed hazardous waste container.[6]

  • Container Management: Do not mix this waste with other waste streams.[6] The container should be clearly labeled with the chemical's name and associated hazards.

  • Local Regulations: All waste disposal must be carried out in strict accordance with local, state, and federal environmental regulations.[1][6]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment 1. Task Assessment cluster_ppe 2. PPE Ensemble Selection cluster_action 3. Action & Disposal start Identify Handling Task risk_eval Evaluate Risk: - Quantity of Chemical? - Potential for Splash/Aerosol? - Inside or Outside Fume Hood? start->risk_eval low_risk Low Risk Task risk_eval->low_risk Low high_risk High Risk / Spill risk_eval->high_risk High ppe_low Standard PPE - FR Lab Coat - Safety Goggles - Single Nitrile Gloves low_risk->ppe_low ppe_high Enhanced PPE - Chemical Gown over FR Coat - Goggles + Face Shield - Double Nitrile Gloves - Respirator (if applicable) high_risk->ppe_high proceed Proceed with Task ppe_low->proceed ppe_high->proceed disposal Follow Doffing & Disposal Protocol proceed->disposal

Caption: PPE selection workflow based on task risk assessment.

References

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  • Safety Data Sheet. (2023).
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  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • LookChem. (n.d.). 3-Cyclopenten-1-one, 2,2,5,5-tetramethyl- Safety Data Sheets(SDS).
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